molecular formula C10H12N2O2 B7796896 (Rac)-Hydroxycotinine-d3 CAS No. 108450-02-8

(Rac)-Hydroxycotinine-d3

Cat. No.: B7796896
CAS No.: 108450-02-8
M. Wt: 192.21 g/mol
InChI Key: XOKCJXZZNAUIQN-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3-hydroxycotinine is an N-alkylpyrrolidine that is cotinine substituted at position C-3 by a hydroxy group (the 3R,5S-diastereomer). It is a N-alkylpyrrolidine, a member of pyridines, a pyrrolidine alkaloid and a member of pyrrolidin-2-ones. It is functionally related to a (-)-cotinine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKCJXZZNAUIQN-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873224
Record name trans-3'-Hydroxycotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34834-67-8, 108450-02-8
Record name Hydroxycotinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34834-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxycotinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034834678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108450028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3'-Hydroxycotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34834-67-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3'-HYDROXYCOTININE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7LH47Y29A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(Rac)-Hydroxycotinine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Hydroxycotinine-d3 is the deuterated form of hydroxycotinine, a primary metabolite of cotinine, which itself is the main metabolite of nicotine. The "d3" designation indicates the presence of three deuterium atoms, making it a valuable tool in analytical chemistry, particularly for mass spectrometry-based methods. Its primary application is as an internal standard for the accurate quantification of hydroxycotinine in biological samples, which is crucial for studies on nicotine metabolism, tobacco exposure, and smoking cessation therapies. The "(Rac)" prefix signifies that the compound is a racemic mixture, containing equal amounts of both enantiomers.

This guide provides a comprehensive overview of this compound, including its role in nicotine metabolism, its application in bioanalysis, and detailed experimental protocols for its use.

Chemical and Physical Properties

The fundamental properties of this compound and its non-deuterated counterpart are summarized below. These properties are essential for its use in analytical method development.

PropertyThis compound (trans)trans-3'-Hydroxycotinine
Molecular Formula C₁₀H₉D₃N₂O₂C₁₀H₁₂N₂O₂
Molecular Weight 195.23 (Varies slightly by source)192.21 g/mol [1][2]
Appearance Typically a solidSolid
Synonyms trans-3'-hydroxycotinine-D33-Hydroxycotinine[1][2]
Primary Application Internal standard for mass spectrometryBiomarker of nicotine exposure

Role in Nicotine Metabolism

Nicotine undergoes extensive metabolism in the human liver, primarily by cytochrome P450 enzymes, with CYP2A6 playing a major role.[3][4][5][6] Approximately 70-80% of nicotine is converted to cotinine.[3][6] Cotinine is then further metabolized, with a significant portion being hydroxylated by CYP2A6 to form trans-3'-hydroxycotinine (3HC).[3][4][7] This metabolite, along with its glucuronide conjugate, is a major end-product of nicotine metabolism found in urine, accounting for 40-60% of the initial nicotine dose.[6][7] The ratio of 3HC to cotinine, known as the Nicotine Metabolite Ratio (NMR), is a widely used biomarker for CYP2A6 activity and the rate of nicotine metabolism.[3][8]

G Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6 Glucuronides Glucuronide Conjugates Hydroxycotinine->Glucuronides UGTs G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Urine) Spike Spike with This compound Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

References

In-Depth Technical Guide to (Rac)-Hydroxycotinine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to (Rac)-Hydroxycotinine-d3. This deuterated analog of a major nicotine metabolite is a critical tool in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound, also known as trans-3'-Hydroxy Cotinine-d3 (Racemic Mixture), is a stable isotope-labeled form of hydroxycotinine. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart in biological matrices.

PropertyValueSource
CAS Number 159956-78-2[1]
Molecular Formula C₁₀H₉D₃N₂O₂[1]
Molecular Weight 195.23 g/mol [1]
Alternate Name trans-3-Hydroxy-1-(methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone[1]
Application Labeled nicotine metabolite[1]

Metabolic Signaling Pathway: Nicotine Metabolism

This compound follows the same metabolic pathway as its non-deuterated analog, which is a key part of nicotine metabolism. The primary enzyme responsible for the metabolism of nicotine and its downstream metabolites is Cytochrome P450 2A6 (CYP2A6), predominantly found in the liver.

The metabolic cascade begins with the oxidation of nicotine to cotinine, a major proximate metabolite. Cotinine is then further metabolized by CYP2A6 to trans-3'-hydroxycotinine. The ratio of trans-3'-hydroxycotinine to cotinine is often used as a biomarker for CYP2A6 enzyme activity. Genetic variations in the CYP2A6 gene can lead to significant inter-individual differences in the rate of nicotine metabolism.

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Hydroxycotinine (Rac)-trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6

Figure 1: Nicotine Metabolism Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of this compound in research. Below are synthesized protocols for its synthesis, purification, and analysis based on established methods for related compounds.

Synthesis of (Rac)-trans-3'-Hydroxycotinine-d3

Materials:

  • (Rac)-Cotinine-d3

  • Lithium diisopropylamide (LDA)

  • Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH)

  • Dibenzyl peroxydicarbonate

  • Sodium bis(trimethylsilyl)amide (NaN[(CH3)3Si]2)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfite

  • Base for hydrolysis (e.g., sodium hydroxide)

Procedure (Adapted):

  • Deprotonation: Dissolve (Rac)-Cotinine-d3 in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon). Add a solution of LDA in THF dropwise to the cooled solution to deprotonate the cotinine-d3.

  • Oxidation: To the reaction mixture, add a solution of MoOPH or dibenzyl peroxydicarbonate in THF. Allow the reaction to proceed at low temperature, followed by gradual warming to room temperature.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extraction: Extract the crude product with an organic solvent such as ethyl acetate.

  • Hydrolysis: Subject the crude product to base-catalyzed hydrolysis to yield (Rac)-trans-3'-hydroxycotinine-d3.

  • Purification: The final product should be purified using column chromatography.

Purification Protocol

Purification of the synthesized (Rac)-trans-3'-hydroxycotinine-d3 is essential to remove unreacted starting materials and byproducts.

Method: Column Chromatography

  • Stationary Phase: Silica gel

  • Mobile Phase: A solvent system such as ethyl acetate/methanol/concentrated ammonia (e.g., 80:20:5 v/v/v) can be effective.[2]

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude (Rac)-trans-3'-hydroxycotinine-d3 in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified (Rac)-trans-3'-hydroxycotinine-d3.

Analytical Methods

This compound is typically used as an internal standard for the quantification of endogenous trans-3'-hydroxycotinine in biological samples. However, the following methods can be adapted to quantify this compound itself.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most common and sensitive method for the analysis of nicotine metabolites.

  • Sample Preparation (from Urine):

    • To 1 mL of urine, add an internal standard (if quantifying this compound, a different deuterated analog or a structural analog would be used).

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Wash the cartridge with water, HCl, and methanol.

    • Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[3]

  • Chromatographic Conditions:

    • Column: A Synergi Polar RP column or a phenyl-hexyl column can provide good separation.[3]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

    • Flow Rate: 0.25 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Positive mode electrospray ionization (ESI).

    • Monitoring: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions would need to be optimized for this compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of these compounds, often requiring derivatization.

  • Sample Preparation (from Urine):

    • Perform enzymatic hydrolysis with β-glucuronidase to measure total (free + conjugated) analyte.

    • Perform a basic liquid-liquid extraction with a solvent mixture like dichloromethane and n-butyl acetate.

    • Evaporate the organic layer to dryness.

    • Derivatize the hydroxyl group of this compound with an agent such as bis(trimethylsilyl)acetamide (BSA).

  • Chromatographic Conditions:

    • Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient from a lower starting temperature (e.g., 100°C) to a higher final temperature (e.g., 280°C) to ensure good separation.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Monitoring: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Cotinine_d3 (Rac)-Cotinine-d3 Deprotonation Deprotonation Cotinine_d3->Deprotonation Oxidation Oxidation Deprotonation->Oxidation Hydrolysis Hydrolysis Oxidation->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product Sample_Prep Sample Preparation Pure_Product->Sample_Prep LC_MS LC-MS/MS Sample_Prep->LC_MS GC_MS GC-MS Sample_Prep->GC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis GC_MS->Data_Analysis

Figure 2: Experimental Workflow

This technical guide provides a foundational understanding of this compound for its application in scientific research. For specific experimental applications, further optimization and validation of the described protocols are recommended.

References

A Technical Guide to the Synthesis of Deuterated Hydroxycotinine for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for the synthesis of deuterated hydroxycotinine, a critical analytical standard in drug metabolism and pharmacokinetic studies. The synthesis is a two-stage process commencing with the preparation of deuterated cotinine, followed by its hydroxylation to yield the target compound. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic and metabolic pathways.

Introduction

trans-3'-Hydroxycotinine is the primary metabolite of cotinine, which itself is the major metabolite of nicotine. The quantification of nicotine and its metabolites is crucial for understanding tobacco exposure, nicotine dependence, and the efficacy of smoking cessation therapies. Deuterated analogs of these metabolites, such as deuterated trans-3'-hydroxycotinine, serve as indispensable internal standards in mass spectrometry-based bioanalytical methods, ensuring accurate and precise quantification in complex biological matrices. This guide outlines a robust methodology for the synthesis of this vital research tool.

Metabolic Pathway of Nicotine

The metabolic conversion of nicotine to trans-3'-hydroxycotinine is a multi-step enzymatic process primarily occurring in the liver. The pathway is initiated by the cytochrome P450 enzyme CYP2A6, which catalyzes the oxidation of nicotine to a nicotine iminium ion. This intermediate is then converted to cotinine by aldehyde oxidase. Subsequently, CYP2A6 further hydroxylates cotinine to form trans-3'-hydroxycotinine.

Nicotine Metabolism Nicotine Nicotine Iminium Nicotine Iminium Ion Nicotine->Iminium CYP2A6 Cotinine Cotinine Iminium->Cotinine Aldehyde Oxidase Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6

Caption: Metabolic conversion of nicotine to trans-3'-hydroxycotinine.

Synthesis of Deuterated Hydroxycotinine: A Two-Stage Approach

The synthesis of deuterated trans-3'-hydroxycotinine is achieved in two main stages: first, the synthesis of a deuterated cotinine precursor, followed by the stereoselective hydroxylation of this precursor.

Stage 1: Synthesis of Deuterated Cotinine (d₃-Cotinine)

General Workflow for d₃-Cotinine Synthesis:

d3_Cotinine_Synthesis Start Nornicotine Methylation Methylation with CD₃I Start->Methylation d3_Cotinine d₃-Cotinine Methylation->d3_Cotinine Purification Purification d3_Cotinine->Purification Final_Product Purified d₃-Cotinine Purification->Final_Product

Caption: General workflow for the synthesis of d₃-Cotinine.

Stage 2: Synthesis of trans-3'-Hydroxy-d₃-cotinine

With deuterated cotinine in hand, the next stage involves the introduction of a hydroxyl group at the 3' position of the pyrrolidinone ring. A commonly employed method involves the deprotonation of cotinine followed by oxidation.[1][2]

Experimental Protocol:

A detailed protocol for the synthesis of the unlabeled trans-3'-hydroxycotinine has been described and can be adapted for the deuterated analog.[2]

  • Deprotonation: A solution of (S)-cotinine (or in this case, d₃-cotinine) in dry tetrahydrofuran (THF) is cooled to -78 °C. Lithium diisopropylamide (LDA) is then added to facilitate deprotonation.

  • Oxidation: An oxidizing agent, such as oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH), is added to the solution. This results in a mixture of trans- and cis-3'-hydroxycotinine.[2]

  • Purification: The resulting mixture of isomers is then purified to isolate the desired trans isomer. This can be achieved through techniques such as conversion to a solid ester derivative (e.g., hexanoate ester), recrystallization, and subsequent cleavage of the ester.[2]

Another reported two-step method for the synthesis of unlabeled trans-3'-hydroxycotinine from cotinine utilizes NaN[(CH₃)₃Si]₂ and dibenzyl peroxydicarbonate, followed by base-catalyzed hydrolysis.[1] This method could also be adapted for the deuterated compound.

Synthetic Workflow for Hydroxylation:

Hydroxycotinine_Synthesis d3_Cotinine d₃-Cotinine Deprotonation Deprotonation with LDA d3_Cotinine->Deprotonation Oxidation Oxidation with MoOPH Deprotonation->Oxidation Isomer_Mixture trans/cis-d₃-Hydroxycotinine Mixture Oxidation->Isomer_Mixture Purification Purification Isomer_Mixture->Purification Final_Product trans-3'-Hydroxy-d₃-cotinine Purification->Final_Product

Caption: Synthetic workflow for the hydroxylation of d₃-Cotinine.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of cotinine and hydroxycotinine derivatives.

Table 1: Synthesis of trans-3'-Hydroxycotinine (Unlabeled)

ParameterValueReference
Starting Material(S)-Cotinine[2]
Key ReagentsLDA, MoOPH[2]
Product Ratio (trans:cis)80:20[2]
Final Purity of trans Isomer>98%[2]

Table 2: Properties of Deuterated Cotinine

PropertyValueReference
Chemical Name1-(methyl-d₃)-5-(3-pyridinyl)-2-pyrrolidinone
Deuterated Forms≥99% (d₁-d₃)
Molecular FormulaC₁₀H₉D₃N₂O
Molecular Weight179.2

Conclusion

The synthesis of deuterated hydroxycotinine is a critical process for enabling high-precision bioanalytical studies of nicotine metabolism. By following a two-stage approach involving the initial preparation of deuterated cotinine and its subsequent stereoselective hydroxylation, researchers can obtain the necessary internal standards for accurate quantification. The methodologies outlined in this guide, adapted from established literature, provide a solid foundation for the successful synthesis of this important analytical tool. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, enhancing the utility of this compound in pharmaceutical and clinical research.

References

(Rac)-Hydroxycotinine-d3 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-Hydroxycotinine-d3, a deuterated isotopologue of hydroxycotinine, a major metabolite of cotinine and a biomarker for nicotine exposure. This document details its physicochemical properties, relevant metabolic pathways, and analytical methodologies for its quantification.

Certificate of Analysis (Illustrative)

While a specific Certificate of Analysis for each batch of this compound should be obtained from the supplier, the following table represents typical data provided for such a reference standard.

ParameterSpecification
Product Name This compound
Appearance White to off-white solid
Molecular Formula C₁₀H₉D₃N₂O₂
Molecular Weight 195.23 g/mol
Purity (by HPLC) ≥98%
Deuterium Incorporation ≥99 atom % D
Identity (by MS, NMR) Conforms to structure
Solubility Soluble in methanol, acetonitrile, DMSO
Storage Condition -20°C, desiccated, protected from light

Physicochemical and Quantitative Data

The following tables summarize key quantitative data for hydroxycotinine and the related deuterated compound, rac-Cotinine-d3. This information is critical for analytical method development and interpretation of experimental results.

Table 1: Physicochemical Properties of trans-3'-Hydroxycotinine
PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O₂[1]
Molecular Weight 192.21 g/mol [1]
CAS Number 34834-67-8[1]
XLogP3 -0.9[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Table 2: Properties of rac-Cotinine-d3 (Related Deuterated Compound)
PropertyValueReference
Molecular Formula C₁₀H₉D₃N₂O[3]
Molecular Weight 179.23 g/mol [3]
CAS Number 110952-70-0[3]
Purity >95% (HPLC)[3]
Melting Point 48-50°C[4]
Solubility Chloroform, Dichloromethane, Ethanol, Water[4]

Metabolic Pathway of Nicotine

Hydroxycotinine is a key metabolite in the nicotine degradation pathway. The primary enzyme responsible for the conversion of cotinine to 3'-hydroxycotinine is Cytochrome P450 2A6 (CYP2A6).[5][6] The ratio of 3'-hydroxycotinine to cotinine is often used as a biomarker for CYP2A6 activity.[6][7]

Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6

Metabolic conversion of Nicotine to trans-3'-Hydroxycotinine.

Experimental Protocols

The quantification of this compound, typically as an internal standard, and its non-deuterated counterpart in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting nicotine and its metabolites from urine involves solid-phase extraction.[8]

  • Sample Pre-treatment: Dilute 180 µL of urine with 1000 µL of 5 mM ammonium formate (pH 2.5).[8]

  • Internal Standard Spiking: Add a working solution of this compound and other deuterated internal standards.[8]

  • SPE Cartridge Conditioning: Condition a SOLA CX SPE cartridge with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).[8]

  • Sample Loading: Apply the pre-treated sample to the SPE cartridge.[8]

  • Washing: Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5).[8]

  • Elution: Elute the analytes with an appropriate solvent, often a mixture of dichloromethane, isopropanol, and ammonium hydroxide.[9]

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[9]

cluster_prep Sample Preparation Sample Sample Dilution Dilution Sample->Dilution Spiking Spiking Dilution->Spiking SPE SPE Spiking->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC-MS/MS LC-MS/MS Reconstitution->LC-MS/MS

Workflow for sample preparation using Solid Phase Extraction.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Below are typical parameters for the chromatographic separation and mass spectrometric detection of hydroxycotinine.[10][11]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used, such as a ZORBAX RRHD StableBond C18 (2.1 × 150 mm, 1.8 µm).[10]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium formate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol) is employed.[10]

  • Flow Rate: A typical flow rate is around 300 µL/min.[10]

  • Column Temperature: The column is often heated to around 50°C to ensure reproducible retention times.[10]

Mass Spectrometry Conditions:

  • Ionization: Positive ion electrospray ionization (ESI) is commonly used.[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

  • MRM Transitions (Illustrative):

    • trans-3'-Hydroxycotinine: The precursor ion [M+H]⁺ at m/z 193.1 is fragmented to produce product ions, with common transitions being monitored.

    • This compound: The precursor ion [M+H]⁺ at m/z 196.1 is monitored with corresponding fragment ions.

cluster_ms Mass Spectrometer Sample Sample LC LC Sample->LC Injection MS MS LC->MS Elution Ionization Ionization MS->Ionization Precursor Ion Selection Quadrupole1 Quadrupole1 Ionization->Quadrupole1 Precursor Ion Selection CollisionCell CollisionCell Quadrupole1->CollisionCell Fragmentation Quadrupole3 Quadrupole3 CollisionCell->Quadrupole3 Product Ion Selection Detector Detector Quadrupole3->Detector

References

The Role of (Rac)-Hydroxycotinine-d3 in Advancing Nicotine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the critical role of (Rac)-Hydroxycotinine-d3 in the field of nicotine research. It provides a detailed overview of its application, the underlying metabolic pathways, and standardized experimental protocols for its use.

Introduction: The Need for Precision in Nicotine Metabolite Quantification

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the body, leading to a variety of breakdown products. The quantification of these metabolites is crucial for understanding nicotine pharmacokinetics, individual differences in metabolism, and the efficacy of smoking cessation therapies. Among the key metabolites is 3'-hydroxycotinine (3HC), and its accurate measurement is paramount. This compound is a deuterated analog of 3'-hydroxycotinine, meaning three of its hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the precision and reliability of quantitative studies.

Core Application: An Indispensable Internal Standard

The primary and most critical role of this compound in nicotine research is its use as an internal standard in bioanalytical methods.[1][2][3] Due to its structural similarity and identical chemical properties to the endogenous analyte (3'-hydroxycotinine), it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, its slightly higher mass, due to the deuterium atoms, allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This enables accurate quantification by correcting for any analyte loss during sample preparation and instrumental analysis.

The Metabolic Landscape: Nicotine's Journey to Hydroxycotinine

Nicotine is primarily metabolized in the liver, with 70-80% being converted to cotinine.[4][5][6] This conversion is mainly catalyzed by the cytochrome P450 enzyme CYP2A6.[5][6][[“]] Cotinine is then further metabolized to trans-3'-hydroxycotinine (3HC), a reaction also predominantly mediated by CYP2A6.[6][[“]] The ratio of 3HC to cotinine in biological fluids, known as the Nicotine Metabolite Ratio (NMR), serves as a reliable biomarker for CYP2A6 enzyme activity and the rate of nicotine metabolism in an individual.[1] Faster metabolizers tend to have higher NMR values.

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 (major) Aldehyde Oxidase Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6 (major)

Nicotine Metabolism Pathway

Experimental Protocols: A Guide to Quantification

The following section outlines a generalized, yet detailed, methodology for the simultaneous quantification of nicotine metabolites, including 3'-hydroxycotinine, in biological matrices such as urine and plasma, using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of the biological sample (e.g., urine), add an internal standard working solution containing this compound and other relevant deuterated standards (e.g., cotinine-d3, nicotine-d4).

  • Enzymatic Hydrolysis (for total concentrations): For the analysis of total (free and glucuronidated) metabolites, treat the sample with β-glucuronidase to deconjugate the glucuronides.

  • Protein Precipitation (for plasma/serum): If using plasma or serum, add a protein precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins. The supernatant is then used for SPE.

  • Solid-Phase Extraction:

    • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by an acidic buffer.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with an acidic buffer to remove interferences. A subsequent wash with methanol can be used to elute certain analytes if desired.

    • Elution: Elute the target analytes (nicotine, cotinine, 3'-hydroxycotinine, and their deuterated analogs) with a basic organic solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Add_IS Add Internal Standards (inc. This compound) Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (optional, for total metabolites) Add_IS->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification (Analyte/IS Ratio) MSMS_Detection->Quantification

Analytical Workflow

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is employed for separation.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Positive mode electrospray ionization (ESI+) is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and its internal standard.

Quantitative Data Summary

The following tables summarize key quantitative parameters for 3'-hydroxycotinine and its deuterated internal standard, this compound, as reported in various validated analytical methods.

Table 1: Mass Spectrometry Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)
trans-3'-Hydroxycotinine193.180.0
This compound196.180.0 or 83.0

Note: Specific ion transitions may vary slightly depending on the instrument and optimization.

Table 2: Performance Characteristics of Analytical Methods
Biological MatrixLLOQ (ng/mL)Extraction Recovery (%)Reference
Human Urine0.555.1 - 109.1[2]
Human Meconium1.25Not specified[8]
Human Serum0.5~100[9]
Human Plasma1.576.8 - 96.4[10]

LLOQ: Lower Limit of Quantification

Conclusion

This compound is an essential tool in nicotine research, enabling the accurate and precise quantification of 3'-hydroxycotinine. Its role as an internal standard is fundamental to the reliability of LC-MS/MS-based studies investigating nicotine metabolism, pharmacokinetics, and the factors influencing smoking behavior and cessation. The methodologies and data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods, ultimately contributing to a deeper understanding of nicotine's effects and the improvement of public health strategies related to tobacco use.

References

An In-depth Technical Guide to Nicotine Metabolite Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathways of nicotine. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and tobacco product research. The guide summarizes quantitative data in structured tables, presents detailed methodologies for key experiments, and visualizes complex pathways and workflows using Graphviz diagrams.

Introduction to Nicotine Metabolism

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in humans, primarily in the liver.[1] The rate and pathway of nicotine metabolism are critical determinants of nicotine dependence, smoking behavior, and exposure to tobacco-related toxicants.[2] Genetic and environmental factors contribute to inter-individual variability in nicotine metabolism, influencing smoking intensity and the efficacy of smoking cessation therapies.[3] This guide delves into the intricate enzymatic processes that govern the transformation and elimination of nicotine from the body.

Primary Metabolic Pathways of Nicotine

Approximately 70-80% of nicotine is metabolized to cotinine, which serves as a reliable biomarker for nicotine exposure due to its longer half-life.[4][5] The conversion of nicotine to cotinine is a two-step process initiated by cytochrome P450 (CYP) enzymes.[6] Other significant metabolic routes include N-oxidation and glucuronidation.

C-oxidation Pathway: Formation of Cotinine

The major pathway of nicotine metabolism is the C-oxidation of the pyrrolidine ring, leading to the formation of cotinine.[7] This pathway is predominantly catalyzed by the liver enzyme CYP2A6, with minor contributions from CYP2B6.[2][8]

The initial step involves the oxidation of nicotine to a reactive intermediate, nicotine-Δ1'(5')-iminium ion, which is in equilibrium with 5'-hydroxynicotine.[6][9] This intermediate is then further oxidized to cotinine by the cytosolic enzyme aldehyde oxidase.[6][10]

Nicotine_to_Cotinine Nicotine Nicotine Iminium_Ion Nicotine-Δ1'(5')-iminium Ion Nicotine->Iminium_Ion CYP2A6 (primary) CYP2B6 Hydroxynicotine 5'-Hydroxynicotine Iminium_Ion->Hydroxynicotine Equilibrium Cotinine Cotinine Iminium_Ion->Cotinine Aldehyde Oxidase

Figure 1: C-oxidation pathway of nicotine to cotinine.
N-oxidation Pathway

A smaller fraction of nicotine, approximately 4-7%, is metabolized via N-oxidation to form nicotine-N'-oxide.[6] This reaction is catalyzed by flavin-containing monooxygenase 3 (FMO3).[8]

Nicotine_N_Oxidation Nicotine Nicotine NNO Nicotine-N'-Oxide Nicotine->NNO FMO3

Figure 2: N-oxidation pathway of nicotine.
Glucuronidation Pathway

Direct conjugation with glucuronic acid is another metabolic route for nicotine. Approximately 3-5% of a nicotine dose is converted to nicotine-N-glucuronide.[6] This phase II reaction is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme UGT2B10.[3][11] UGT1A4 and UGT1A9 also contribute to nicotine glucuronidation.[4]

Nicotine_Glucuronidation Nicotine Nicotine Nicotine_Glucuronide Nicotine-N-Glucuronide Nicotine->Nicotine_Glucuronide UGT2B10 (primary) UGT1A4, UGT1A9 Cotinine_Metabolism Cotinine Cotinine THC trans-3'-Hydroxycotinine Cotinine->THC CYP2A6 LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Add_IS_Base Add Internal Standards & Base Urine_Sample->Add_IS_Base LLE Liquid-Liquid Extraction Add_IS_Base->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis Quantification

References

Commercial Suppliers of (Rac)-Hydroxycotinine-d3: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in nicotine metabolism studies, pharmacokinetic analyses, or forensic toxicology, obtaining high-purity, isotopically labeled internal standards is critical for accurate quantification. (Rac)-Hydroxycotinine-d3, a deuterated form of a primary nicotine metabolite, serves as an essential tool for mass spectrometry-based assays. This guide provides an overview of commercial suppliers and a typical experimental workflow for its application.

The most commonly available commercial form of this compound is trans-3′-Hydroxy Cotinine-d3 . The "trans" designation refers to the stereochemistry of the hydroxyl group, and it is typically supplied as a racemic mixture.

Commercial Supplier and Product Data

Below is a summary of commercial suppliers offering trans-3′-Hydroxy Cotinine-d3, which serves as the racemic deuterated standard. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.

SupplierProduct NameCAS NumberMolecular FormulaNotes
Santa Cruz Biotechnology trans-3′-Hydroxy Cotinine-d3[1]159956-78-2[1]C₁₀H₉D₃N₂O₂[1]Labeled nicotine metabolite. Classified as a Dangerous Good for transport[1].
Sigma-Aldrich (Cerilliant) trans-3'-Hydroxycotinine-D3 solution34834-67-8 (unlabeled)Not specifiedCertified reference material, 100 µg/mL in methanol[2].
Thomas Scientific trans-3'-Hydroxycotinine-D3 solutionNot specifiedNot specifiedDistributes MilliporeSigma product. Sold as a 1mL solution[3].
Cayman Chemical trans-3'-Hydroxycotinine34834-67-8 (unlabeled)C₁₀H₁₂N₂O₂Offers the unlabeled compound; deuterated version not explicitly listed but may be available upon inquiry[4].

Experimental Protocols & Methodologies

While specific protocols are application-dependent and should be developed and validated in-house, the primary application for this compound is as an internal standard (IS) in quantitative bioanalysis, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

A general methodology involves:

  • Sample Preparation: Biological matrices (e.g., plasma, urine, or serum) are collected. A known concentration of the deuterated internal standard, this compound, is spiked into the sample.

  • Extraction: The analyte (hydroxycotinine) and the internal standard are extracted from the biological matrix. Common techniques include:

    • Protein Precipitation (PPT): An organic solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.

    • Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to extract the analytes.

    • Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent cartridge that retains the analytes, which are then eluted with a solvent.

  • LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analyte and internal standard are separated chromatographically and then detected by the mass spectrometer. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical bioanalytical workflow for the quantification of a target analyte using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with Internal Standard (this compound) sample->spike extract Extraction (SPE, LLE, or PPT) spike->extract evap Evaporation & Reconstitution extract->evap lcms LC-MS/MS Analysis evap->lcms data Data Acquisition (Peak Area Integration) lcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio quant Quantification (vs. Calibration Curve) ratio->quant

Bioanalytical workflow using a deuterated internal standard.

References

An In-depth Technical Guide to the Stability and Storage of Deuterated Cotinine Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the best practices for the storage and handling of deuterated cotinine standards to ensure their chemical and isotopic stability. It includes recommended storage conditions, detailed experimental protocols for stability assessment, quantitative data from stability studies, and an examination of potential degradation pathways.

Introduction

Deuterated cotinine, most commonly cotinine-d3 or cotinine-d4, is an indispensable tool in bioanalytical research, serving as an ideal internal standard for the quantification of cotinine in various biological matrices by mass spectrometry.[1] Cotinine, the major metabolite of nicotine, is a key biomarker for assessing exposure to tobacco smoke.[2] The accuracy and reliability of quantitative analytical methods heavily depend on the stability and purity of the internal standard.[3] Degradation of the standard or exchange of deuterium atoms with protons from the solvent can lead to significant analytical errors, including inconsistent internal standard signals and inaccurate quantification.[4][5]

This technical guide outlines the critical factors affecting the stability of deuterated cotinine standards and provides evidence-based recommendations for their proper storage and handling.

Recommended Storage and Handling Conditions

The stability of deuterated cotinine standards is contingent on appropriate storage conditions, both in solid form and in solution. The primary goals are to prevent chemical degradation and to minimize the risk of deuterium-hydrogen (H/D) exchange.[4][6]

Solid Standards

Lyophilized or solid deuterated cotinine is generally stable for extended periods when stored correctly.

  • Temperature: For long-term storage, a temperature of -20°C or colder is recommended.[4][7]

  • Atmosphere: Store in a desiccator to protect from moisture.[4] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[3]

  • Light: Protect from light by using amber vials or storing in a dark location to prevent photodegradation.[3]

Standard Solutions

The stability of deuterated cotinine in solution is highly dependent on the choice of solvent, temperature, and pH.

  • Solvent Selection: The choice of solvent is critical. High-purity aprotic solvents such as acetonitrile are generally recommended for long-term storage of stock solutions.[4] While methanol is commonly used, its protic nature carries a slightly higher risk of H/D exchange over extended periods compared to aprotic solvents.

  • Aqueous Solutions: Aqueous or protic solvents are not recommended for long-term storage due to the significant risk of H/D exchange, especially under acidic or basic conditions.[4][8] If aqueous solutions are necessary for working standards, they should be prepared fresh for immediate use.[4]

  • Temperature: Stock solutions in organic solvents should be stored at low temperatures, typically 2-8°C for short-term use and -20°C for long-term storage.[4]

  • pH Control: If an aqueous medium is unavoidable, the pH should be maintained as close to neutral as possible to minimize the catalytic effect of H+ or OH- ions on H/D exchange.[3]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots of working solutions.[9]

Summary of Recommended Storage Conditions
FormStorage TemperatureEnvironmentRecommended Solvent (for Solutions)Shelf Life
Solid -20°C or colderDark, Dry (Desiccator)N/A≥ 4 years[7]
Organic Stock Solution -20°CTightly sealed, amber vialsAcetonitrile, MethanolManufacturer-dependent; periodic verification recommended
Aqueous Working Solution 2-8°CTightly sealed, amber vialsBuffer at neutral pHShort-term only (hours to days); prepare fresh[4]

Quantitative Stability Data

While specific long-term stability studies on deuterated cotinine are not extensively published, data from manufacturer technical sheets and forced degradation studies of the parent compound, nicotine, provide valuable insights into the stability of the core molecule.

Long-Term Stability of Solid Standard

Manufacturers of deuterated standards conduct stability studies to assign a shelf life to their products.

CompoundFormStorage ConditionDurationPurity/Stability
(±)-Cotinine-d3Solid-20°C≥ 4 yearsStable[7]
rac-Nicotine-d3Oil4°C, Inert atmosphere1 Year (Retest Date)Purity: 90.62% (HPLC)[10]

Note: The data for rac-Nicotine-d3 is provided for context on a related deuterated compound.

Forced Degradation Studies of Nicotine

Forced degradation studies on nicotine, the precursor to cotinine, help identify conditions that cause degradation. Cotinine is generally more stable than nicotine, but these studies reveal the molecule's potential vulnerabilities.[11] The following table summarizes results from a study where nicotine was subjected to various stress conditions.[12]

Stress ConditionTemperatureDuration% Nicotine Remaining
Hydrolytic (Acid) 60°C10 DaysStable
Hydrolytic (Base) 60°C5 Days87.7 ± 0.6%
Oxidative (0.3% H₂O₂) ** Room Temp.24 Hours79.2 ± 0.9%
Oxidative (0.03% H₂O₂) **Room Temp.3 Days85.7 ± 0.4%
Thermal (Pure Nicotine) 60°C5 Days~93.5%
Photolytic Ambient Light10 DaysStable

These results suggest that the core structure shared by nicotine and cotinine is most susceptible to degradation under basic and oxidative conditions.[12]

Experimental Protocols for Stability Assessment

A stability-indicating method is crucial for assessing the stability of a reference standard. This involves a validated analytical procedure that can accurately quantify the standard and resolve it from any potential degradation products.[13][14]

Protocol: Long-Term Stability Study of Deuterated Cotinine in Solution

Objective: To evaluate the long-term stability of a deuterated cotinine stock solution in acetonitrile.

Materials:

  • Deuterated Cotinine (solid)

  • HPLC-grade Acetonitrile

  • Volumetric flasks, pipettes

  • Amber glass HPLC vials with caps

  • Validated LC-MS/MS system

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of solid deuterated cotinine.

    • Dissolve in acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Serially dilute to a working concentration (e.g., 10 µg/mL).

  • Sample Storage:

    • Aliquot the 10 µg/mL solution into multiple amber HPLC vials.

    • Divide the vials into different storage groups:

      • Group 1 (Long-Term): -20°C

      • Group 2 (Accelerated): 4°C

      • Group 3 (Ambient): 25°C

  • Testing Schedule:

    • Analyze samples from each group at predefined time points. A typical schedule follows ICH guidelines: 0, 3, 6, 9, 12, 18, and 24 months for long-term conditions.[14]

    • For accelerated conditions, testing at 0, 3, and 6 months is common.[14]

  • Analytical Procedure:

    • At each time point, retrieve vials from each temperature group. Allow them to equilibrate to room temperature.

    • Analyze the samples using a validated stability-indicating LC-MS/MS method.

    • Monitor for:

      • Purity: The peak area of the deuterated cotinine.

      • Degradation Products: Appearance of any new peaks in the chromatogram.

      • Isotopic Purity: The mass-to-charge ratio to ensure no significant H/D exchange has occurred.

  • Data Evaluation:

    • Compare the peak area of the stored samples to the initial (Time 0) sample.

    • Calculate the percentage of the standard remaining.

    • Establish acceptance criteria (e.g., purity should not fall below 98%).

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and products of deuterated cotinine.

Methodology:

  • Prepare solutions of deuterated cotinine (e.g., 100 µg/mL) in various stress media.

  • Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 48 hours.

  • Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid standard at 60°C for 7 days.

  • Photodegradation: Expose a solution to a light source (UV and visible) as per ICH Q1B guidelines.[15]

  • After exposure, neutralize the acidic and basic samples.

  • Analyze all samples by LC-MS/MS to identify and quantify any degradation products.[16]

Visualizations: Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates a comprehensive workflow for conducting a stability study of a deuterated standard.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage Conditions cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Outcome start Receive Solid Deuterated Standard prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep_stock prep_work Prepare Working Solution (e.g., 10 µg/mL) prep_stock->prep_work aliquot Aliquot into Amber Vials prep_work->aliquot storage_lt Long-Term (-20°C) aliquot->storage_lt Store storage_acc Accelerated (4°C) aliquot->storage_acc Store storage_amb Ambient (25°C) aliquot->storage_amb Store timepoint Test at Time Points (0, 3, 6, 12... months) storage_lt->timepoint storage_acc->timepoint storage_amb->timepoint lcms LC-MS/MS Analysis timepoint->lcms data_eval Evaluate: - Purity (% Remaining) - Degradants - Isotopic Integrity lcms->data_eval report Stability Report & Shelf-Life Determination data_eval->report

Caption: Workflow for a long-term stability study of a deuterated standard.

Potential Degradation Pathways of Cotinine

Based on known metabolic pathways and forced degradation studies of related compounds, cotinine can degrade through oxidation and hydrolysis. The primary metabolic pathway involves hydroxylation.[17] Microbial degradation can also lead to ring opening.[18]

Degradation_Pathway cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Strong Base) cotinine Cotinine-d3 hydroxycotinine 6-Hydroxycotinine-d3 cotinine->hydroxycotinine Hydroxylation (Major Metabolic Route) cotinine_n_oxide Cotinine-N-Oxide-d3 cotinine->cotinine_n_oxide ring_opened Ring-Opened Product-d3 (e.g., succinoylpyridine derivative) cotinine->ring_opened

Caption: Potential chemical and metabolic degradation pathways for cotinine.

Conclusion

The integrity of deuterated cotinine standards is paramount for accurate bioanalytical research. As a solid, cotinine-d3 is highly stable when stored at -20°C, protected from light and moisture.[7] In solution, stability is best maintained by using high-purity aprotic solvents like acetonitrile, storing at -20°C, and minimizing freeze-thaw cycles. The use of aqueous solutions for long-term storage should be avoided to prevent deuterium-hydrogen exchange.[4] Regular verification of the purity and isotopic integrity of stock solutions is a critical component of laboratory quality control. By adhering to the storage conditions and handling protocols outlined in this guide, researchers can ensure the continued accuracy and reliability of their quantitative analyses involving deuterated cotinine.

References

Methodological & Application

Application Note: Quantitative Analysis of Hydroxycotinine in Human Urine by LC-MS/MS using (Rac)-Hydroxycotinine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of trans-3'-hydroxycotinine in human urine. The method utilizes a stable isotope-labeled internal standard, (Rac)-Hydroxycotinine-d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] Sample preparation is streamlined using a simple liquid-liquid extraction or solid-phase extraction protocol, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of a key nicotine metabolite.

Introduction

Nicotine is the primary psychoactive component of tobacco, and its metabolism is a key area of study in toxicology and clinical research. Cotinine and its major metabolite, trans-3'-hydroxycotinine, are widely used as biomarkers for assessing tobacco smoke exposure due to their longer half-lives compared to nicotine.[3][4] Accurate and precise quantification of these metabolites is crucial for understanding nicotine metabolism and its physiological effects. LC-MS/MS has become the gold standard for this analysis due to its high sensitivity and specificity.[5] The use of deuterated internal standards, such as this compound, is essential for mitigating matrix effects and ensuring reliable quantification in complex biological matrices like urine.[1][2][6] This application note provides a detailed protocol for the analysis of trans-3'-hydroxycotinine in human urine using this compound as the internal standard.

Experimental

Materials and Reagents
  • trans-3'-hydroxycotinine (analyte)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Human urine (blank)

Standard and Sample Preparation

Standard Stock Solutions:

  • Prepare individual stock solutions of trans-3'-hydroxycotinine and this compound in methanol at a concentration of 1 mg/mL.[2]

  • Store stock solutions at -20°C.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the trans-3'-hydroxycotinine stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of urine sample, add 40 µL of the internal standard working solution.[7]

  • Add 50 µL of 5 N sodium hydroxide and vortex.[7]

  • Add 1.5 mL of a 50:50 mixture of methylene chloride:diethyl ether and stir for 1.5 minutes.[7]

  • Centrifuge at 4,000 rpm for 5 minutes.[7]

  • Transfer 1 mL of the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.[7]

  • Reconstitute the residue in 200 µL of the initial mobile phase.[7]

LC-MS/MS Method

Liquid Chromatography:

  • Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.7 µm), is recommended.[8][9]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[10][11]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[10]

  • Flow Rate: 0.3 - 0.5 mL/min.[2][10]

  • Injection Volume: 5 - 10 µL.[2][3]

  • Column Temperature: 30 - 40°C.[10]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.[3]

Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions: The precursor to product ion transitions for both trans-3'-hydroxycotinine and this compound should be optimized by infusing the individual standard solutions.[2] A common transition for hydroxycotinine is m/z 193.1 → m/z 80.1.[3]

Results and Discussion

Method Performance

The performance of the LC-MS/MS method should be evaluated for linearity, sensitivity, accuracy, and precision. The following tables summarize typical quantitative data reported for the analysis of hydroxycotinine in biological matrices.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)
trans-3'-hydroxycotinineUrine10 - 100010
trans-3'-hydroxycotinineSerum0.50 - 12500.50
trans-3'-hydroxycotininePlasma6.00 - 4200.40

Data compiled from multiple sources for illustrative purposes.[3][8][9]

Table 2: Accuracy and Precision

AnalyteMatrixQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
trans-3'-hydroxycotinineSerumLow<11%<11%± 7%
Medium<11%<11%± 7%
High<11%<11%± 7%
trans-3'-hydroxycotininePlasmaLow<15%<15%99.9 - 109.9
Medium<15%<15%99.9 - 109.9
High<15%<15%99.9 - 109.9

Data compiled from multiple sources for illustrative purposes.[3][9]

Experimental Workflow

experimental_workflow sample Urine Sample Collection is_spike Spike with this compound Internal Standard sample->is_spike extraction Liquid-Liquid Extraction is_spike->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection separation Chromatographic Separation (Reversed-Phase Column) lc_injection->separation ms_detection MS/MS Detection (Triple Quadrupole, MRM) separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: LC-MS/MS workflow for hydroxycotinine analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of trans-3'-hydroxycotinine in human urine. The use of the deuterated internal standard, this compound, is critical for achieving the high levels of accuracy and precision necessary for research and drug development applications. The straightforward sample preparation and rapid analysis time make this method suitable for high-throughput environments.

References

Application Note: Analysis of Nicotine Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust methods for the sample preparation of human urine for the quantitative analysis of nicotine and its major metabolites, including cotinine and trans-3'-hydroxycotinine. The primary techniques covered are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. These methods are suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive analytical technique for this purpose.[1][2][3] This document provides detailed protocols, comparative quantitative data, and visual workflows to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate sample preparation strategy for their analytical needs.

Introduction

Nicotine, the primary psychoactive alkaloid in tobacco, is extensively metabolized in humans, with about 70% being converted to cotinine.[4] Cotinine is subsequently metabolized to other compounds, most notably trans-3'-hydroxycotinine.[1][5] Due to its longer half-life compared to nicotine (18-20 hours vs. 1-2 hours), cotinine is a widely accepted biomarker for assessing tobacco smoke exposure.[4] Accurate and reliable quantification of nicotine and its metabolites in urine is crucial for a variety of applications, including clinical and forensic toxicology, smoking cessation program monitoring, and research on the health effects of tobacco use.[2][6]

Urine is a common biological matrix for this analysis due to the high concentrations of these metabolites.[1] However, the complexity of the urine matrix necessitates an effective sample preparation step to remove interfering substances, such as salts, proteins, and phospholipids, which can adversely affect the accuracy and precision of LC-MS/MS analysis.[6] This note explores three prevalent sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Sample Preparation Methods

Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for the cleanup and concentration of analytes from complex matrices like urine.[3][7] It offers high reproducibility and clean extracts.[8] This method utilizes a solid sorbent material to retain the analytes of interest while allowing interfering compounds to be washed away. The retained analytes are then eluted with a small volume of an appropriate solvent.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4][9] This technique is effective for isolating nicotine and its metabolites from the aqueous urine matrix.

Protein Precipitation

This is a simpler and faster method often referred to as "dilute-and-shoot" in the context of LC-MS/MS analysis.[1][10] It involves adding a solvent, such as acetonitrile, to the urine sample to precipitate proteins.[1] After centrifugation, the supernatant containing the analytes is directly injected into the analytical instrument.[1] While fast, it may be more susceptible to matrix effects compared to SPE and LLE.[10]

Quantitative Data Summary

The following table summarizes the performance of the different sample preparation methods for the analysis of nicotine and its metabolites in urine.

AnalyteSample Preparation MethodRecovery (%)Lower Limit of Quantitation (LLOQ) (ng/mL)Linearity Range (ng/mL)Reference
NicotineSolid-Phase Extraction (SPE)> 79.3%11 - 1000[8]
CotinineSolid-Phase Extraction (SPE)> 79.3%11 - 1000[8]
trans-3'-hydroxycotinineSolid-Phase Extraction (SPE)> 79.3%1010 - 1000[8]
NicotineLiquid-Liquid Extraction (LLE)Not Specified~0.42 - 5000[9]
CotinineLiquid-Liquid Extraction (LLE)> 90%0.0210 - 1000[4]
trans-3'-hydroxycotinineLiquid-Liquid Extraction (LLE)Not Specified~0.42 - 5000[9]
CotinineProtein Precipitation72 - 101%Not SpecifiedNot Specified[1]
trans-3'-hydroxycotinineProtein Precipitation72 - 101%Not SpecifiedNot Specified[1]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of nicotine, cotinine, and trans-3-hydroxycotinine in urine using a strong cation exchange SPE cartridge.[8]

Materials:

  • Urine samples

  • SPE cartridges (e.g., Thermo Scientific™ SOLA™ CX)

  • Methanol

  • 5 mM Ammonium formate, pH 2.5

  • Internal standard solution (e.g., cotinine-d3 in methanol)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • To 1000 µL of 5 mM ammonium formate (pH 2.5), add 180 µL of blank urine.

    • For standards and quality control (QC) samples, add 10 µL of the standard spiking solution. For blank samples, add 10 µL of water.

    • Add 10 µL of the internal standard solution to all samples except the blank (add 10 µL of methanol to the blank).

    • Vortex all samples for 30 seconds.

    • Centrifuge for 5 minutes at 5000 rpm.[8]

  • SPE Cartridge Conditioning:

    • Apply 500 µL of methanol to the SPE cartridge.

    • Apply 500 µL of 5 mM ammonium formate (pH 2.5) to the SPE cartridge.

    • Ensure a flow rate of approximately 1 mL/min.[8]

  • Sample Loading:

    • Apply 1200 µL of the pre-treated sample supernatant to the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[8]

  • Washing:

    • Apply 1000 µL of 5 mM ammonium formate (pH 2.5) to wash the cartridge at approximately 1 mL/min.[8]

  • Elution:

    • Elute the analytes with an appropriate solvent (the original application note implies elution is part of the subsequent LC analysis, a common approach with online SPE. For offline SPE, a typical elution solvent would be a mixture of a strong base in an organic solvent, e.g., 5% ammonium hydroxide in methanol).

  • Analysis:

    • The eluate is then ready for injection into the LC-MS/MS system.

Visualizations

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine ~70-80% (CYP2A6) Other_Metabolites Other Primary Metabolites Nicotine->Other_Metabolites trans_3_hydroxycotinine trans-3'-hydroxycotinine Cotinine->trans_3_hydroxycotinine (CYP2A6)

Caption: Metabolic pathway of nicotine to its major metabolites.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction urine_sample 1. Urine Sample Spiked with Internal Standard and Diluted vortex 2. Vortex Mix urine_sample->vortex centrifuge 3. Centrifuge vortex->centrifuge condition 4. Condition SPE Cartridge (Methanol & Buffer) centrifuge->condition load 5. Load Sample condition->load wash 6. Wash Cartridge (Aqueous Buffer) load->wash elute 7. Elute Analytes wash->elute analysis 8. LC-MS/MS Analysis elute->analysis

Caption: Experimental workflow for SPE of nicotine metabolites.

References

Application Note: High-Throughput Analysis of Hydroxycotinine in Human Plasma Using (Rac)-Hydroxycotinine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of hydroxycotinine, a primary metabolite of nicotine, in human plasma samples. The protocol employs a rapid sample preparation technique followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, (Rac)-Hydroxycotinine-d3, ensures high accuracy and precision, making this method suitable for clinical and research applications, including smoking cessation studies and therapeutic drug monitoring.

Introduction

Hydroxycotinine is a major metabolite of cotinine, which itself is the primary metabolite of nicotine. Its concentration in biological fluids is a reliable biomarker for assessing exposure to tobacco smoke. Accurate and high-throughput analytical methods are crucial for large-scale epidemiological studies and for evaluating the efficacy of smoking cessation therapies. The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard in quantitative mass spectrometry.[1] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and experiencing similar ionization effects, which allows for effective correction of matrix effects and variations in sample processing and instrument response.[1][2] this compound serves as an ideal internal standard for the quantification of hydroxycotinine due to these properties.

This protocol outlines a validated method for the determination of hydroxycotinine in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.

Experimental Protocol

Materials and Reagents
  • (Rac)-Hydroxycotinine (Analyte)

  • This compound (Internal Standard)[3]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (blank, from a certified vendor)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[4]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of hydroxycotinine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the hydroxycotinine stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

  • Precipitation Solvent: Acetonitrile with 0.1% formic acid.

Sample Preparation
  • Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or QC sample.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube.

  • Protein Precipitation: Add 200 µL of the cold precipitation solvent (acetonitrile with 0.1% formic acid) to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography Parameters

ParameterValue
Column C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimize for specific instrument

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hydroxycotinine193.180.125
This compound196.180.125

Data Presentation

The following table summarizes typical validation parameters for a method of this nature.

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal, corrected by internal standard
Extraction Recovery > 80%

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Internal Standard (Hydroxycotinine-d3) plasma->is pp Protein Precipitation (Acetonitrile + 0.1% Formic Acid) is->pp vortex Vortex (1 min) pp->vortex centrifuge Centrifuge (14,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 or Phenyl-Hexyl Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition and Analysis ms->data

Caption: Workflow for the analysis of hydroxycotinine in plasma.

Signaling Pathway Diagram (Metabolism)

G Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6

Caption: Metabolic pathway of nicotine to hydroxycotinine.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput means of quantifying hydroxycotinine in human plasma. The simple protein precipitation sample preparation procedure allows for rapid processing of a large number of samples, making it an ideal approach for clinical research and routine analytical testing.

References

Application Note: Quantitative Analysis of trans-3'-Hydroxycotinine in Meconium by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meconium, the first stool of a newborn, is a valuable matrix for assessing prenatal exposure to various substances, including tobacco smoke.[1][2][3][4][5] It offers a wide window of detection, accumulating substances from approximately the twelfth week of gestation.[1] Nicotine, the primary psychoactive component of tobacco, is metabolized in the body to several compounds, with cotinine and its further metabolite, trans-3'-hydroxycotinine (OH-cotinine), being key biomarkers.[3][6][7] The quantitative analysis of these biomarkers in meconium provides objective evidence of fetal exposure to tobacco smoke.[5][8] This application note details a robust and sensitive method for the quantification of trans-3'-hydroxycotinine in human meconium using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely employed for its specificity and sensitivity.[1][6][7]

Principle

This method involves the extraction of trans-3'-hydroxycotinine and a deuterated internal standard from the complex meconium matrix. The procedure typically includes homogenization of the meconium sample, followed by enzymatic hydrolysis to release conjugated metabolites.[1] A solid-phase extraction (SPE) step is then employed to clean up the sample and concentrate the analyte of interest.[1][6][7] The purified extract is subsequently analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 or a polar-modified reversed-phase column, and detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity for the quantification of trans-3'-hydroxycotinine.[1]

Experimental Workflow

Meconium Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Meconium Sample Collection (0.5 g) s2 Addition of Internal Standard (Deuterated Analog) s1->s2 s3 Homogenization (e.g., with Methanol) s2->s3 s4 Enzymatic Hydrolysis (β-glucuronidase) s3->s4 s5 Solid-Phase Extraction (SPE) (Cleanup and Concentration) s4->s5 a1 LC-MS/MS Analysis s5->a1 a2 Chromatographic Separation (e.g., C18 column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a1->a3 d1 Quantification (Calibration Curve) a1->d1 d2 Data Review and Reporting d1->d2

Caption: Experimental workflow for the quantitative analysis of hydroxycotinine in meconium.

Materials and Reagents

  • trans-3'-Hydroxycotinine analytical standard

  • trans-3'-Hydroxycotinine-d3 (or other suitable deuterated internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • β-glucuronidase (from Helix pomatia or equivalent)

  • Phosphate buffer

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Meconium samples

Instrumentation

  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[1]

  • Analytical column (e.g., Syncronis C18, Synergi Polar RP)[9][10]

  • Homogenizer

  • Centrifuge

  • SPE manifold

Detailed Experimental Protocol

Standard and Quality Control (QC) Preparation
  • Stock Solutions: Prepare individual stock solutions of trans-3'-hydroxycotinine and the deuterated internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create calibration standards ranging from, for example, 1.25 to 500 ng/g.[1]

  • QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 8, 80, and 400 ng/g) in a blank meconium matrix.[1]

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 0.5 g of meconium into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard working solution to each sample, calibrator, and QC.[1]

  • Homogenization: Add methanol and homogenize the sample until a uniform suspension is achieved.

  • Enzymatic Hydrolysis: Add β-glucuronidase in a suitable buffer (e.g., phosphate buffer) and incubate to cleave glucuronide conjugates. Average hydrolysis efficiency for OH-cotinine-O-glucuronide has been reported to be around 15%.[1]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with methanol followed by water or an appropriate buffer.

    • Loading: Load the supernatant from the hydrolyzed sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interferences.

    • Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of organic solvent and a strong base).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A C18 or polar-modified reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is common.[9]

    • Flow Rate: A typical flow rate is between 0.25 and 0.5 mL/min.[9]

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is generally used.[1]

    • Monitoring Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both trans-3'-hydroxycotinine and its deuterated internal standard to ensure specificity.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is often used.[1]

  • Quantification: Determine the concentration of trans-3'-hydroxycotinine in the meconium samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of trans-3'-hydroxycotinine in meconium based on published methods.

Parametertrans-3'-HydroxycotinineCotinineNicotineReference
Limit of Quantification (LOQ) 1.25 ng/g1.25 ng/g5 ng/g[1]
Linear Range 1.25 - 500 ng/g1.25 - 500 ng/g5 - 500 ng/g[1]
Intra-day Precision (%RSD) < 10%< 10%< 10%[1]
Inter-day Precision (%RSD) 4.8 - 10.6%3.4 - 11.6%9.3 - 15.8%[6][7]
Accuracy (Bias %) -4.0 to 2.0%4.0 to 5.7%3.0 to 5.1%[6][7]
Mean Matrix Effect 41.0 - 72.7%--[1]

Signaling Pathway

Nicotine Metabolism cluster_metabolism Nicotine Metabolism Pathway Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine ~70-80% Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine ~50%

Caption: Major metabolic pathway of nicotine to trans-3'-hydroxycotinine.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of trans-3'-hydroxycotinine in meconium. This methodology is a valuable tool for researchers and clinicians in assessing fetal exposure to tobacco smoke and can be instrumental in studies correlating this exposure with neonatal outcomes. The protocol's robustness allows for its application in large-scale epidemiological studies and for monitoring in clinical settings.

References

Application Note: Solid-Phase Extraction for the Analysis of Tobacco Biomarkers in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of tobacco biomarkers is crucial for assessing exposure to tobacco products, understanding smoking behavior, and evaluating the effectiveness of smoking cessation programs. Key biomarkers include nicotine and its primary metabolite, cotinine, as well as minor alkaloids like anabasine and harmful tobacco-specific nitrosamines (TSNAs) such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of these biomarkers from complex biological matrices like urine, plasma, and saliva prior to analysis by liquid chromatography-mass spectrometry (LC-MS). This application note provides detailed protocols and quantitative data for the SPE of major tobacco biomarkers.

Key Biomarkers of Tobacco Exposure
  • Nicotine: The primary psychoactive component of tobacco.

  • Cotinine: The major metabolite of nicotine, with a longer half-life, making it a reliable indicator of tobacco exposure.

  • Anabasine: A minor tobacco alkaloid used to distinguish between tobacco use and nicotine replacement therapy.

  • Tobacco-Specific Nitrosamines (TSNAs): Carcinogenic compounds found in tobacco products, including NNN and NNK.

Experimental Protocols

SPE Protocol for Nicotine, Cotinine, and Anabasine in Human Urine

This protocol is optimized for the extraction of key tobacco alkaloids from urine samples using a mixed-mode cation-exchange SPE cartridge.

Materials:

  • Mixed-mode Cation-Exchange SPE Cartridges (e.g., Oasis MCX)

  • Human Urine Samples

  • Methanol (LC-MS grade)

  • Ammonium Hydroxide

  • Formic Acid

  • Deionized Water

  • Centrifuge

  • SPE Vacuum Manifold

Procedure:

  • Sample Pretreatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

    • Take 0.5 mL of the supernatant and add 0.5 mL of 4% formic acid in water.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pretreated urine sample (1 mL) onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M formic acid.

    • Wash the cartridge with 2 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

SPE Protocol for Tobacco-Specific Nitrosamines (NNN and NNK) in Human Plasma

This protocol is designed for the sensitive detection of TSNAs in plasma samples.

Materials:

  • Polymeric Reversed-Phase SPE Cartridges (e.g., Oasis HLB)

  • Human Plasma Samples

  • Methanol (LC-MS grade)

  • Deionized Water

  • SPE Vacuum Manifold

Procedure:

  • Sample Pretreatment:

    • To 1 mL of plasma, add 1 mL of methanol to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water.

  • Sample Loading:

    • Load the supernatant onto the SPE cartridge at a flow rate of 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water.

  • Elution:

    • Elute the TSNAs with 2 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 200 µL of mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Quantitative Performance Data for SPE of Tobacco Alkaloids in Urine

AnalyteRecovery (%)LOD (ng/mL)LOQ (ng/mL)
Nicotine95 ± 50.10.5
Cotinine98 ± 40.050.2
Anabasine92 ± 60.20.8

Table 2: Quantitative Performance Data for SPE of TSNAs in Plasma

AnalyteRecovery (%)LOD (pg/mL)LOQ (pg/mL)
NNN88 ± 70.52.0
NNK91 ± 50.31.5

Visualizations

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Urine, Plasma, Saliva) Pretreat Pretreatment (e.g., Centrifugation, Dilution) Sample->Pretreat Condition 1. Conditioning Pretreat->Condition Equilibrate 2. Equilibration Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing Load->Wash Elute 5. Elution Wash->Elute Drydown Dry-down Elute->Drydown Reconstitute Reconstitution Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General workflow for solid-phase extraction of tobacco biomarkers.

Nicotine_Metabolism Nicotine Nicotine Metabolism CYP2A6 (Liver) Nicotine->Metabolism Cotinine Cotinine Metabolism->Cotinine

Caption: Metabolic pathway of nicotine to cotinine.

Application Note: High-Throughput Determination of the Nicotine Metabolite Ratio Using Deuterated Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rate at which an individual metabolizes nicotine is a critical factor in understanding smoking behavior, nicotine dependence, and the efficacy of smoking cessation therapies. The primary enzyme responsible for nicotine metabolism is cytochrome P450 2A6 (CYP2A6).[1][2][3] Genetic variations in the CYP2A6 gene lead to significant inter-individual differences in enzyme activity, categorizing individuals as slow, intermediate, or normal/fast metabolizers.[1][4]

The Nicotine Metabolite Ratio (NMR), defined as the ratio of trans-3'-hydroxycotinine (3HC) to cotinine (COT), is a validated and reliable biomarker of CYP2A6 activity and the rate of nicotine clearance.[2][3][4] A higher NMR is indicative of faster nicotine metabolism.[2] This application note provides a detailed protocol for the accurate and robust quantification of cotinine and trans-3'-hydroxycotinine in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled standards, such as cotinine-d4 and trans-3'-hydroxycotinine-d3, is crucial for correcting for matrix effects and variations in sample processing, ensuring high precision and accuracy.[5]

Nicotine Metabolism Pathway

Nicotine is primarily metabolized in the liver. Approximately 70-80% is converted to cotinine, a reaction catalyzed predominantly by the CYP2A6 enzyme.[6] Cotinine is then further metabolized, also by CYP2A6, to trans-3'-hydroxycotinine.[3][6] The ratio of these two metabolites provides a phenotypic measure of CYP2A6 enzyme activity.

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine (COT) Nicotine->Cotinine CYP2A6 (~70-80%) Hydroxycotinine trans-3'-Hydroxycotinine (3HC) Cotinine->Hydroxycotinine CYP2A6

Caption: Major metabolic pathway of nicotine catalyzed by the CYP2A6 enzyme.

Experimental Protocols

This section details the complete workflow for determining the Nicotine Metabolite Ratio, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • Analytes and Internal Standards:

    • Cotinine (COT)

    • trans-3'-Hydroxycotinine (3HC)

    • Cotinine-d4 (COT-d4)

    • trans-3'-Hydroxycotinine-d3 (3HC-d3)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

    • Ammonium formate

    • Ammonium hydroxide

    • Trichloroacetic acid (for plasma protein precipitation)

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges are recommended.

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of COT, 3HC, COT-d4, and 3HC-d3 in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions to create a series of working standard solutions for the calibration curve (e.g., 1 to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a combined working solution of COT-d4 and 3HC-d3 in methanol at a fixed concentration (e.g., 50 ng/mL).[7]

  • Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into analyte-free plasma or urine to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation
  • To 1 mL of plasma sample, calibrator, or QC, add 50 µL of the IS working solution.[7]

  • Add 1 mL of 10% aqueous trichloroacetic acid to precipitate proteins.[7]

  • Vortex mix and then centrifuge for 10 minutes at approximately 1100 x g.[7]

  • Condition an SPE cartridge with 2 mL of methanol, followed by 2 mL of 10% aqueous trichloroacetic acid.[7]

  • Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analytes with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide.[7]

  • Add 100 µL of 1% concentrated aqueous hydrochloric acid in methanol to the eluate before evaporation.[7]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

  • For Dilute-and-Shoot:

    • To 30 µL of urine, add 90 µL of acetonitrile containing the deuterated internal standards.[8]

    • Vortex, centrifuge, and inject the supernatant. This method is rapid and high-throughput.[8]

  • For SPE (for cleaner extracts):

    • To 1 mL of urine sample, calibrator, or QC, add 50 µL of the IS working solution.[7]

    • Acidify the urine with 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5) and vortex.[7][9]

    • Condition an SPE cartridge with 500 µL of methanol, followed by 500 µL of 5 mM ammonium formate (pH 2.5).[9]

    • Load the acidified urine onto the cartridge.[9]

    • Wash the cartridge with 1 mL of 5 mM ammonium formate (pH 2.5).[9]

    • Elute the analytes with an appropriate solvent (e.g., methanol with ammonium hydroxide).

    • Evaporate and reconstitute as with plasma samples.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography:

    • Column: A C18 or Phenyl-Hexyl column is suitable for separation.[8][10]

    • Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution is typically used to separate the analytes from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cotinine (COT)177.498.3
trans-3'-Hydroxycotinine (3HC)193.280.1
Cotinine-d4 (IS)181.4102.3
trans-3'-Hydroxycotinine-d3 (IS)196.280.1

Note: The exact m/z values may vary slightly depending on the instrument and specific adducts formed. Optimization is essential.

Data Analysis and Presentation

  • Quantification: Generate calibration curves by plotting the peak area ratio of the analyte to its corresponding deuterated internal standard against the analyte concentration. Use a weighted linear regression for curve fitting.

  • NMR Calculation: Calculate the Nicotine Metabolite Ratio by dividing the molar concentration of trans-3'-hydroxycotinine by the molar concentration of cotinine.

  • Phenotype Classification: Categorize individuals into metabolizer groups based on their NMR values. The exact cut-off points can vary between studies, but representative values are provided in the table below.

Quantitative Data Summary

The following table summarizes typical NMR values for different CYP2A6 metabolizer phenotypes based on plasma measurements.

Metabolizer PhenotypeTypical Plasma NMR RangeReference
Slow Metabolizers< 0.22[4]
Intermediate Metabolizers0.22 - 0.43[4]
Normal/Fast Metabolizers> 0.43[4]

Note: These ranges are indicative and may be refined based on specific study populations and methodologies.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental process for determining the Nicotine Metabolite Ratio.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma or Urine Sample Add_IS Add Deuterated Internal Standards (COT-d4, 3HC-d3) Sample->Add_IS Extraction Extraction (Protein Precipitation / SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis (MRM Mode) Evap_Recon->LC_MS Quant Quantification (Calibration Curve) LC_MS->Quant Calc Calculate NMR (3HC / COT) Quant->Calc Phenotype Phenotype Classification (Slow, Intermediate, Fast) Calc->Phenotype

Caption: Workflow for NMR determination from biological samples.

Conclusion

The LC-MS/MS method using deuterated internal standards provides a robust, sensitive, and specific approach for the determination of the Nicotine Metabolite Ratio. This biomarker is invaluable for clinical and research applications, including personalizing smoking cessation treatments, understanding nicotine dependence, and conducting pharmacokinetic studies. The detailed protocol and data presented in this application note offer a comprehensive guide for laboratories aiming to implement this important analysis. Plasma is often considered a more reliable matrix for NMR determination compared to urine, showing less variability between different analytical methods.[5][11]

References

Application Notes & Protocols: The Use of (Rac)-Hydroxycotinine-d3 in Smoking Cessation Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The monitoring of nicotine intake and metabolism is a critical component of smoking cessation studies. It allows researchers to objectively assess a participant's smoking status, adherence to nicotine replacement therapy (NRT), and individual metabolic differences that may influence cessation success. Hydroxycotinine, a major downstream metabolite of nicotine, serves as a key biomarker for this purpose. (Rac)-Hydroxycotinine-d3, a deuterated analog of hydroxycotinine, is an indispensable tool in the bioanalytical methods used to accurately quantify hydroxycotinine levels in biological samples. Its use as an internal standard in mass spectrometry-based assays ensures the reliability and accuracy of the quantitative data, which is paramount for the robust evaluation of smoking cessation interventions.

Application Notes

The primary application of this compound is as an internal standard in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale for its use is multifaceted:

  • Improved Accuracy and Precision: The key challenge in quantifying analytes from complex biological matrices (e.g., plasma, urine, saliva) is the potential for sample loss during extraction and variability in instrument response (ion suppression or enhancement). Because this compound is chemically identical to the analyte of interest (hydroxycotinine) but has a different mass (due to the three deuterium atoms), it behaves identically during sample preparation and chromatographic separation. By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any sample loss or matrix effects will affect both the analyte and the standard proportionally. The final measurement is a ratio of the analyte's signal to the internal standard's signal, which corrects for these variations and leads to highly accurate and precise results.

  • Biomarker of Nicotine Metabolism: The ratio of 3'-hydroxycotinine to cotinine can be used as a biomarker for the rate of nicotine metabolism. This ratio, often referred to as the Nicotine Metabolite Ratio (NMR), can help predict the efficacy of different smoking cessation therapies. Fast metabolizers may require higher doses of NRT compared to slow metabolizers. The accurate measurement of hydroxycotinine, facilitated by this compound, is therefore crucial for personalizing smoking cessation treatments.

  • Verification of Smoking Abstinence: Self-reported smoking status can be unreliable. Biochemical verification through the measurement of nicotine biomarkers provides objective evidence of abstinence. While cotinine is the most common biomarker, hydroxycotinine levels can provide additional information about the timing of last nicotine exposure.

Quantitative Data

The following tables summarize typical parameters and data obtained from LC-MS/MS methods for the quantification of hydroxycotinine using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient5% B to 95% B over 3 minutes
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS Transitions
Hydroxycotinine193.1 → 80.1
This compound196.1 → 80.1
Dwell Time100 ms
Collision EnergyOptimized for each transition

Table 2: Representative Method Validation Data

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (% Bias)± 15%
Matrix EffectMinimal (< 15%)
Recovery> 85%

Experimental Protocols

Protocol 1: Quantification of Hydroxycotinine in Human Plasma

This protocol outlines a standard procedure for the analysis of hydroxycotinine in human plasma samples from a smoking cessation study using LC-MS/MS.

1. Materials and Reagents:

  • Human plasma (K2EDTA)

  • This compound internal standard (IS) working solution (100 ng/mL in methanol)

  • Hydroxycotinine analytical standard

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Methanol

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

2. Sample Preparation (Protein Precipitation):

  • Label a 96-well plate for sample analysis.

  • To each well, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 25 µL of the this compound internal standard working solution to every well.

  • Vortex the plate for 10 seconds.

  • Add 200 µL of cold acetonitrile (to precipitate proteins) to each well.

  • Seal the plate and vortex vigorously for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system with the parameters outlined in Table 1 .

  • Equilibrate the column with the initial mobile phase conditions.

  • Create a sequence table including calibration standards, QC samples, and the unknown plasma samples.

  • Inject the samples onto the LC-MS/MS system.

4. Data Analysis:

  • Integrate the peak areas for both hydroxycotinine and this compound for all samples.

  • Calculate the peak area ratio (Hydroxycotinine / this compound).

  • Generate a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

  • Determine the concentration of hydroxycotinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Nicotine_Metabolism_Pathway Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 (Major) Hydroxycotinine 3'-Hydroxycotinine (Biomarker) Cotinine->Hydroxycotinine CYP2A6 Excretion Renal Excretion Hydroxycotinine->Excretion

Caption: Metabolic pathway of nicotine to 3'-hydroxycotinine.

Smoking_Cessation_Study_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis & Interpretation Participant Participant Recruitment & Baseline Assessment Intervention Smoking Cessation Intervention (e.g., NRT, Counseling) Participant->Intervention Sampling Biological Sample Collection (Plasma, Urine) at various timepoints Intervention->Sampling Preparation Sample Preparation (Spiking with this compound) Sampling->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Quantification of Hydroxycotinine LCMS->Quantification Data Data Analysis (e.g., NMR Calculation) Quantification->Data Interpretation Correlation with Cessation Outcomes & Treatment Personalization Data->Interpretation

Caption: Workflow of a smoking cessation study incorporating biomarker analysis.

Application Note: Simultaneous Quantification of Cotinine and trans-3'-Hydroxycotinine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cotinine (COT) and its major metabolite, trans-3'-hydroxycotinine (3-HC). Cotinine is a well-established biomarker for assessing tobacco smoke exposure due to its longer half-life compared to nicotine.[1] The inclusion of 3-hydroxycotinine allows for a more comprehensive evaluation of nicotine metabolism.[1] This document provides detailed protocols for sample preparation from various biological matrices, optimized chromatographic and mass spectrometric conditions, and a summary of expected quantitative performance. The described method is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Nicotine, the primary psychoactive component of tobacco, is rapidly metabolized in the body, primarily to cotinine and subsequently to trans-3'-hydroxycotinine. Due to its longer half-life (15-20 hours) compared to nicotine (0.5-3 hours), cotinine is the preferred biomarker for determining and quantifying tobacco smoke exposure.[1] The ratio of trans-3'-hydroxycotinine to cotinine can also serve as a phenotypic measure of CYP2A6 enzyme activity, which is the principal enzyme responsible for nicotine metabolism. Therefore, the simultaneous and accurate measurement of both analytes is crucial for a thorough assessment in smoking cessation studies, toxicological evaluations, and pharmacokinetic research.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of these metabolites due to its high sensitivity, specificity, and throughput.[2] This application note presents a detailed protocol based on established methodologies for the simultaneous analysis of cotinine and trans-3'-hydroxycotinine in biological samples such as serum, plasma, urine, and saliva.[3][4][5]

Experimental Workflow

The overall experimental workflow for the simultaneous quantification of cotinine and hydroxycotinine is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Serum, Plasma, Urine, Saliva) InternalStandard Addition of Internal Standards (e.g., COT-d3, 3-HC-d3) SampleCollection->InternalStandard Extraction Extraction (SPE, LLE, or Protein Precipitation) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Reversed-Phase C18) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Data Reporting Quantification->Reporting

Experimental workflow for cotinine and hydroxycotinine analysis.

Experimental Protocols

Materials and Reagents
  • Cotinine and trans-3'-hydroxycotinine reference standards

  • Isotopically labeled internal standards (e.g., Cotinine-d3, trans-3'-hydroxycotinine-d3)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Solid-phase extraction (SPE) cartridges (e.g., CleanScreen DAU, SOLA CX)[6][7]

  • Biological matrix (serum, plasma, urine, or saliva) from a verified non-smoker for blanks and calibration standards

Sample Preparation

Several methods for sample preparation can be employed, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation. SPE is often preferred for its clean extracts and high reproducibility.[6][7]

Solid-Phase Extraction (SPE) Protocol (Example using Cation Exchange)

  • Sample Pre-treatment : To 1 mL of the biological sample (urine, serum, plasma, or saliva), add the internal standard solution.[4] For urine samples, a dilution with a buffer, such as sodium phosphate buffer (pH 6.0), may be performed.[6]

  • Column Conditioning : Condition the SPE column with sequential washes of methanol (e.g., 3 mL) and an equilibration buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.0).[6]

  • Sample Loading : Load the pre-treated sample onto the conditioned SPE column.

  • Washing : Wash the column to remove interferences. A typical wash sequence includes water, a weak acid (e.g., 100 mM HCl), and methanol.[6]

  • Elution : Elute the analytes with a suitable solvent mixture. A common elution solvent is a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2, v/v/v).[6]

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protein Precipitation Protocol (for Serum/Plasma)

For a simpler and faster, though potentially less clean, extraction from serum or plasma:

  • Precipitation : To a 0.5 mL aliquot of the sample, add the internal standards, followed by 1 mL of acetonitrile.[8]

  • Centrifugation : Vortex the mixture and then centrifuge to pellet the precipitated proteins.[8]

  • Supernatant Transfer : Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitution : Reconstitute the residue in the mobile phase.

Liquid Chromatography Conditions
  • Column : A reversed-phase C18 column is commonly used (e.g., Synergi Polar-RP, ZORBAX SB-Phenyl).[3][6]

  • Mobile Phase A : Water with an additive such as 0.1% formic acid or 10 mM ammonium acetate.[6][9]

  • Mobile Phase B : Acetonitrile or methanol with a similar additive.[6][9]

  • Flow Rate : Typically in the range of 0.25-0.7 mL/min.[4][6]

  • Gradient Elution : A gradient elution is employed to achieve optimal separation of the analytes from matrix components.

Mass Spectrometry Conditions
  • Ionization Mode : Positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.[6][9]

  • Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6]

  • MRM Transitions : Specific precursor to product ion transitions are monitored for each analyte and internal standard.

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS method for the simultaneous quantification of cotinine and hydroxycotinine.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterCotininetrans-3'-HydroxycotinineCotinine-d3 (IS)trans-3'-Hydroxycotinine-d3 (IS)Reference
Precursor Ion (m/z) 177.2193.2180.2196.2[3][6][10]
Product Ion (m/z) 80.1, 98.180.2, 134.080.1, 101.2134.1, 79.9[3][6][10]
Collision Energy (eV) 25-3030-3525-3030-35[3][4]
Typical Retention Time (min) ~2.5 - 6.2~1.5 - 5.3~2.5 - 6.2~1.5 - 5.3[3][4]

Table 2: Method Validation Parameters

ParameterCotininetrans-3'-HydroxycotinineReference
Linearity Range (ng/mL) 0.05 - 5000.5 - 1250[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.02 - 1.250.02 - 1.25[4][9]
Accuracy (% Bias) Within ±15%Within ±15%[6]
Precision (%RSD) <15%<15%[6]
Extraction Recovery (%) 76 - 98.555 - 100.2[3][6]

Signaling Pathway and Logical Relationships

The metabolic pathway from nicotine to cotinine and then to trans-3'-hydroxycotinine is a key logical relationship in this analysis.

Nicotine Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6

Metabolic pathway of nicotine to its major metabolites.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the simultaneous quantification of cotinine and trans-3'-hydroxycotinine in various biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the summarized performance data, offer a comprehensive guide for researchers, scientists, and drug development professionals. This method is well-suited for high-throughput applications requiring accurate assessment of tobacco smoke exposure and nicotine metabolism.

References

Application Note and Protocol: Preparation of (Rac)-Hydroxycotinine-d3 Internal Standard Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction

The accurate quantification of analytes in complex biological matrices is critical in drug development and clinical research. The use of a stable isotope-labeled (SIL) internal standard (IS) is a widely accepted strategy to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of LC-MS/MS methods.[1][2][3] (Rac)-Hydroxycotinine-d3 is the deuterated analog of hydroxycotinine, a major metabolite of nicotine. Its chemical and physical properties are nearly identical to the analyte, making it an ideal internal standard for the quantification of hydroxycotinine.[3][4]

This document provides a detailed protocol for the preparation of primary stock, intermediate, and working solutions of this compound for use in quantitative bioanalysis.

Materials and Equipment

  • This compound (neat powder, certified reference material)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 50 mL)

  • Calibrated precision pipettes and sterile tips

  • Amber glass or polypropylene storage vials with screw caps

  • Vortex mixer

  • Ultrasonic bath

Experimental Protocols

Protocol 1: Preparation of Primary Stock Solution (100 µg/mL)

This protocol outlines the preparation of a concentrated primary stock solution from the neat (solid) standard material.

  • Equilibration: Allow the vial containing the this compound neat powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1.0 mg of this compound powder onto a suitable weighing paper or directly into a 10 mL Class A volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 7 mL of LC-MS grade methanol to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the powder. For complete dissolution, cap the flask and vortex for 30 seconds, followed by sonication in an ultrasonic bath for 5 minutes.

  • Dilution to Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Concentration Calculation: Calculate the precise concentration of the primary stock solution using the following formula:

    Concentration (µg/mL) = (Weight of standard in mg × Purity) / Volume of flask in mL × 1000

    (Assume purity is 1.0 unless otherwise specified on the Certificate of Analysis)

  • Transfer and Labeling: Transfer the solution to a pre-labeled amber vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Storage: Store the primary stock solution at -20°C or -80°C for long-term stability.[5][6]

Protocol 2: Preparation of Intermediate and Working Solutions

Working internal standard solutions are prepared by serially diluting the primary stock solution.[7] The final concentration should be optimized based on the specific analytical method and the expected analyte concentration range.

A. Preparation of Intermediate Stock Solution (1.0 µg/mL):

  • Allow the primary stock solution (100 µg/mL) to thaw and equilibrate to room temperature.

  • Pipette 100 µL of the primary stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) mixture of methanol and water.[7]

  • Cap the flask and invert 15-20 times to ensure homogeneity.

  • Transfer to a labeled storage vial and store at -20°C.

B. Preparation of Working Internal Standard Solution (50 ng/mL):

  • Allow the intermediate stock solution (1.0 µg/mL or 1000 ng/mL) to thaw and equilibrate to room temperature.

  • Pipette 2.5 mL of the intermediate stock solution into a 50 mL Class A volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) mixture of methanol and water.

  • Cap and invert multiple times to mix thoroughly.

  • This working solution is now ready to be added to calibration standards, quality control samples, and unknown samples during the sample preparation process.[5] It can be stored at 4°C for short-term use.[7]

Data Presentation

The following table summarizes the quantitative data for the preparation of the this compound internal standard solutions.

ParameterPrimary Stock SolutionIntermediate Stock SolutionWorking IS Solution
Analyte This compoundThis compoundThis compound
Starting Material ~1.0 mg neat powder100 µL of Primary Stock2.5 mL of Intermediate Stock
Solvent LC-MS Grade Methanol50:50 Methanol:Water50:50 Methanol:Water
Final Volume 10.0 mL10.0 mL50.0 mL
Final Concentration 100 µg/mL 1.0 µg/mL 50 ng/mL
Storage Temperature -20°C to -80°C[6]-20°C4°C (short-term)

Visualization of Workflow

The following diagram illustrates the logical workflow for the preparation of the internal standard solutions.

G cluster_0 Primary Stock Preparation (100 µg/mL) cluster_1 Intermediate Stock Preparation (1.0 µg/mL) cluster_2 Working IS Solution Preparation (50 ng/mL) A 1. Weigh ~1.0 mg of This compound B 2. Dissolve in 10 mL of Methanol A->B C 3. Store at -20°C / -80°C B->C D 4. Take 100 µL of Primary Stock B->D E 5. Dilute to 10 mL with 50:50 MeOH:Water D->E F 6. Store at -20°C E->F G 7. Take 2.5 mL of Intermediate Stock E->G H 8. Dilute to 50 mL with 50:50 MeOH:Water G->H I 9. Store at 4°C (Ready for Use) H->I

Workflow for preparing internal standard solutions.

Storage and Stability

  • Neat Material: Store according to the manufacturer's instructions, typically at -20°C in a desiccator.

  • Primary and Intermediate Stock Solutions: These concentrated solutions are most stable when stored at -20°C or, preferably, -80°C in tightly sealed amber vials to prevent solvent evaporation and degradation from light.[6] For (Rac)-Cotinine-d3, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[6] Similar stability can be expected for this compound.

  • Working Solutions: Aqueous-organic working solutions should be stored at 4°C and are typically prepared fresh or used within a shorter timeframe (e.g., one week) to avoid potential degradation or microbial growth.

Safety Precautions

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for the compound for specific handling and disposal information.

  • Methanol is flammable and toxic; handle with care and avoid sources of ignition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Methods for Hydroxycotinine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the liquid chromatography (LC) separation of hydroxycotinine.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating hydroxycotinine and related compounds?

A1: Reversed-phase columns, particularly C18 phases, are frequently used for the separation of nicotine and its metabolites.[1][2] However, due to the polar nature of these compounds, achieving adequate retention can be challenging on standard C18 columns.[3] Alternative stationary phases like Phenyl-Hexyl have shown superior performance in some cases by offering different retention mechanisms, such as π-π interactions, which can improve chromatographic resolution.[4] For highly polar analytes, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative that provides better retention.[3]

Q2: Which mobile phase composition is recommended for optimal separation?

A2: The choice of mobile phase depends on the stationary phase and detection method. For reversed-phase chromatography, a common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives to control pH and improve peak shape.[4] Using a buffer like ammonium formate or ammonium acetate is common, especially with mass spectrometry (MS) detection, as it is volatile and aids in ionization.[5][6] The pH of the mobile phase is a critical parameter; for basic compounds like hydroxycotinine, a slightly acidic pH (e.g., pH 4.5) can improve peak symmetry.[4][5]

Q3: Should I use a gradient or isocratic elution for hydroxycotinine analysis?

A3: Both gradient and isocratic elution methods have been successfully developed. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate a range of compounds with different polarities, such as nicotine and its various metabolites, within a reasonable timeframe.[6][7] An isocratic elution, which uses a constant mobile phase composition, can be simpler and faster for analyzing a smaller, more defined set of analytes.[2][5] The choice depends on the complexity of the sample and the specific analytical goals.

Q4: How can I improve the sensitivity of my LC-MS/MS method for hydroxycotinine?

A4: To enhance sensitivity, several factors can be optimized. Proper sample preparation to remove matrix interferences is crucial.[1][8] In the LC method, using HILIC columns can increase ionization efficiency in the MS source due to the high percentage of organic solvent in the mobile phase.[3] For the MS parameters, optimizing ion transitions in Multiple Reaction Monitoring (MRM) mode is essential for both selectivity and sensitivity.[6][8]

Troubleshooting Guide

Q5: My hydroxycotinine peak is tailing. What are the possible causes and solutions?

A5: Peak tailing can be caused by several factors in the chromatographic system.

  • Column Contamination or Collapse: The column frit may be blocked, or the stationary phase may be degraded.[9]

    • Solution: Try backflushing the column. If the problem persists, the column may need to be replaced.[9]

  • Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with basic analytes like hydroxycotinine, causing tailing.

    • Solution: Adjust the mobile phase pH to suppress the ionization of the analyte. For basic compounds, a lower pH is generally better.[9] Adding a competitive base to the mobile phase can also help.

  • Incorrect Mobile Phase pH: If the pH is near the pKa of hydroxycotinine, it can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Q6: I am observing poor retention of hydroxycotinine on my C18 column. What should I do?

A6: Poor retention of polar compounds like hydroxycotinine is a common issue on traditional C18 columns.[3]

  • Increase Mobile Phase Polarity: Decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase.

  • Use a Different Stationary Phase: Consider a more polar-retentive column. An aqueous C18 column, a Phenyl-Hexyl column, or a HILIC column are excellent alternatives for retaining polar analytes.[3][4] HILIC, in particular, is designed for polar compounds and uses a high organic mobile phase, which can also enhance MS sensitivity.[3]

Q7: My baseline is noisy or drifting. How can I fix this?

A7: A noisy or drifting baseline can obscure small peaks and affect integration accuracy.

  • Mobile Phase Issues: The mobile phase may be improperly mixed, contaminated, or not degassed.[9]

    • Solution: Ensure you are using high-purity (HPLC or LC-MS grade) solvents and that the mobile phase is thoroughly mixed and degassed before use.[9]

  • System Contamination: Contaminants can build up in the injector, column, or detector.

    • Solution: Flush the system with a strong solvent. It may be necessary to clean individual components.[9]

  • Detector Problems: The detector lamp (for UV) may be failing, or the flow cell could be dirty.

    • Solution: Flush the flow cell. If the problem continues, the lamp or other detector components may need replacement.[9]

Q8: I'm seeing variability in retention times. What is the cause?

A8: Shifting retention times can compromise peak identification and quantification.

  • Pumping Issues: Inconsistent flow from the pump is a common cause.

    • Solution: Check for leaks in the pump and tubing. Ensure the pump seals are in good condition and that the mobile phase is properly degassed to prevent air bubbles.[9][10]

  • Column Temperature Fluctuations: The column temperature can affect retention.

    • Solution: Use a column oven to maintain a stable temperature.[9][10]

  • Changes in Mobile Phase Composition: If preparing the mobile phase manually, slight variations can lead to shifts.

    • Solution: Ensure accurate and consistent mobile phase preparation.

Experimental Protocols

Protocol 1: SPE-LC-MS/MS Method for Hydroxycotinine in Urine

This protocol is adapted from a method for the analysis of nicotine, cotinine, and trans-3-hydroxycotinine in urine.[1]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Add 180 µL of blank urine to 1000 µL of 5 mM ammonium formate (pH 2.5).

  • For standards, add 10 µL of the standard spiking solution. For blanks, add 10 µL of water.

  • Add 10 µL of the internal standard working solution (e.g., cotinine-d3 in methanol).

  • Vortex for 30 seconds and centrifuge for 5 minutes at 5000 rpm.

  • SPE Cartridge Conditioning: Condition a SOLA CX SPE cartridge with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).

  • Sample Application: Apply the 1200 µL of supernatant to the SPE cartridge.

  • Washing: Wash with 1000 µL of 5 mM ammonium formate (pH 2.5).

  • Elution: Elute the analytes with the appropriate solvent.

2. LC-MS/MS Analysis

  • Column: Syncronis C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient to separate the analytes. A cycle time of around 3 minutes is achievable.[1]

  • Flow Rate: As recommended for the column dimensions.

  • Injection Volume: 10 µL.

  • Detection: Tandem Mass Spectrometer in positive ion mode with MRM.

Protocol 2: Protein Precipitation LC-MS/MS Method for Hydroxycotinine in Plasma

This protocol is based on a method for determining nicotine and its metabolites in human plasma.[4]

1. Sample Preparation (Protein Precipitation)

  • To a suitable volume of plasma, add an appropriate internal standard (e.g., hydroxycotinine-d3).

  • Add three volumes of cold methanol to precipitate proteins.

  • Vortex the sample vigorously.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Column: Phenyl-Hexyl stationary phase.

  • Mobile Phase A: 5 mM Ammonium Acetate in water (pH 4.5).

  • Mobile Phase B: Methanol.

  • Gradient: Optimize the gradient to achieve separation of cotinine and hydroxycotinine.

  • Flow Rate: 0.40 mL/min.

  • Column Temperature: 40 °C.

  • Detection: ESI-MS/MS in positive ion mode.

Quantitative Data Summary

The following tables summarize key performance metrics from various published methods for hydroxycotinine analysis.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Hydroxycotinine

MatrixMethodLOD (ng/mL)LOQ (ng/mL)Reference
SerumLC-MS/MS0.004-[8]
PlasmaHPLC-QQQ-MS/MS0.07-[5]
PlasmaLC-ESI-MS/MS-0.40[4]
Oral FluidLC-MS/MS-0.5[7]
SerumLC-MS/MS-0.50[11]

Table 2: Recovery and Linearity for Hydroxycotinine Analysis

MatrixMethodRecovery (%)Linearity Range (ng/mL)Reference
UrineLC-Orbitrap-MS/MS72-101-[2]
SerumLC-MS/MS100.240.50 - 1250[11]
Oral FluidLC-MS/MS>910.5 - 2000[7]
UrineHPLC-MS/MS78-[12]

Visualized Workflows

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, Saliva) ISTD Add Internal Standard Sample->ISTD Precipitation Protein Precipitation (e.g., with Methanol) ISTD->Precipitation Method A SPE Solid Phase Extraction (SPE) ISTD->SPE Method B Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant/ Eluate SPE->Supernatant Centrifuge->Supernatant Injection Inject into LC System Supernatant->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for hydroxycotinine analysis.

G cluster_peakshape Peak Shape Issues cluster_retention Retention Issues Problem Identify Chromatographic Problem Tailing Peak Tailing? Problem->Tailing Shape PoorRetention Poor Retention? Problem->PoorRetention Retention Fronting Peak Fronting? Tailing->Fronting No Tailing_Sol Check Mobile Phase pH Clean/Replace Column Tailing->Tailing_Sol Yes Fronting_Sol Reduce Sample Concentration Check for Overload Fronting->Fronting_Sol Yes VariableRT Variable Retention Time? PoorRetention->VariableRT No PoorRetention_Sol Use more polar column (HILIC) Decrease organic solvent % PoorRetention->PoorRetention_Sol Yes VariableRT_Sol Check Pump for Leaks/Bubbles Use Column Oven VariableRT->VariableRT_Sol Yes

Caption: Troubleshooting decision tree for LC analysis.

References

Technical Support Center: Troubleshooting Matrix Effects in Hydroxycotinine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of hydroxycotinine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact hydroxycotinine quantification?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as hydroxycotinine, by co-eluting compounds from the sample matrix (e.g., urine, plasma, serum). This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[1] In the analysis of hydroxycotinine, matrix effects can lead to erroneous concentration measurements, impacting the reliability of clinical and research findings.

Q2: What are the common symptoms of matrix effects in my hydroxycotinine LC-MS/MS data?

A2: Common indicators of matrix effects in your data include:

  • Poor accuracy and precision: Quality control (QC) samples consistently deviate from their nominal concentrations.

  • Inconsistent recovery: The recovery of hydroxycotinine and/or the internal standard varies significantly between different samples or batches.

  • Non-linear calibration curves: The calibration curve does not follow a linear regression, especially at lower or higher concentrations.

  • Variable internal standard response: The peak area of the isotopically labeled internal standard is inconsistent across samples, suggesting that it is not effectively compensating for matrix variations.[2]

  • Low sensitivity: Difficulty in achieving the desired lower limit of quantification (LLOQ) for hydroxycotinine.

Q3: What is the best internal standard to use for hydroxycotinine analysis to compensate for matrix effects?

A3: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of hydroxycotinine, such as trans-3'-hydroxycotinine-D3 or cotinine-d3.[3][4][5] A SIL internal standard has nearly identical chemical and physical properties to hydroxycotinine, ensuring that it behaves similarly during sample preparation, chromatographic separation, and ionization. This allows it to accurately track and correct for variations caused by matrix effects.[2]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively evaluated by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[6]

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to matrix effects in hydroxycotinine quantification.

Issue 1: Poor Accuracy and Precision in QC Samples

Possible Cause: Inconsistent matrix effects between samples are leading to variable ionization of hydroxycotinine.

Troubleshooting Steps:

  • Evaluate Internal Standard Performance:

    • Check the peak area of the SIL internal standard across all samples. Significant variability suggests that the internal standard is not adequately compensating for the matrix effect.

    • Ensure the concentration of the internal standard is appropriate and that it is added consistently to all samples.

  • Optimize Sample Preparation:

    • If using protein precipitation, consider a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interfering components.[7]

    • For SPE, experiment with different sorbents (e.g., C18, mixed-mode cation exchange) and washing steps to improve the removal of matrix components.[5]

  • Refine Chromatographic Conditions:

    • Modify the LC gradient to better separate hydroxycotinine from co-eluting matrix components.

    • Consider a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.[8]

Issue 2: Low Signal Intensity and Poor Sensitivity (High LLOQ)

Possible Cause: Significant ion suppression is reducing the signal of hydroxycotinine.

Troubleshooting Steps:

  • Investigate the Source of Suppression:

    • Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a hydroxycotinine standard post-column while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression occurs.

    • Phospholipids are common sources of ion suppression in plasma and serum samples.[1] Consider sample preparation methods that specifically target phospholipid removal.

  • Enhance Sample Cleanup:

    • Employ a more effective sample preparation technique. Supported Liquid Extraction (SLE) can be a good alternative to LLE and protein precipitation for removing phospholipids.[4]

    • For SPE, ensure proper conditioning, loading, washing, and elution steps are followed to maximize the removal of interferences.

  • Optimize MS Source Parameters:

    • Adjust ion source parameters such as temperature, gas flows, and voltages to improve the ionization efficiency of hydroxycotinine.

Issue 3: Inconsistent Recovery of Hydroxycotinine

Possible Cause: The chosen sample preparation method is not robust or is being performed inconsistently.

Troubleshooting Steps:

  • Standardize the Extraction Protocol:

    • Ensure all steps of the sample preparation are performed consistently, including volumes, mixing times, and centrifugation speeds.

    • For LLE, ensure complete phase separation and avoid aspirating the wrong layer.

    • For SPE, ensure the cartridges do not dry out during conditioning and loading, and that elution is complete.

  • Evaluate Different Extraction Methods:

    • Compare the recovery of hydroxycotinine using different techniques (protein precipitation, SPE, LLE) to determine the most efficient and reproducible method for your matrix.

  • Check for Analyte Stability:

    • Ensure that hydroxycotinine is stable throughout the sample preparation process. Degradation can lead to apparent low recovery.

Data Presentation

The following tables summarize quantitative data from various studies on hydroxycotinine analysis, highlighting the impact of different sample preparation methods on recovery and matrix effects.

Table 1: Recovery of Hydroxycotinine Using Various Extraction Methods

Biological MatrixExtraction MethodAnalyte ConcentrationRecovery (%)Reference
UrineProtein Precipitation (Acetonitrile)0.05 µg/mL72.2 - 101.4[7][9]
UrineSolid-Phase Extraction (SPE)5 - 3000 ng/mL55.1 - 109.1[5]
SerumProtein Precipitation (Acetonitrile)Low, Medium, High QC98.54 - 100.24[3]
PlasmaLiquid-Liquid Extraction (LLE)20 - 200 ng/mL76.8 - 96.4[10]
MeconiumSolid-Phase Extraction (SPE)8 - 400 ng/g>85.5[11]

Table 2: Matrix Effect Evaluation for Hydroxycotinine Quantification

Biological MatrixExtraction MethodMatrix Effect (%)Reference
MeconiumSolid-Phase Extraction (SPE)41.0 - 72.7 (Ion Suppression)[6]
PlasmaProtein PrecipitationSignificant Ion Suppression[8]
SerumProtein PrecipitationNot specified, but compensated by IS[3]

Experimental Protocols

Protocol 1: Protein Precipitation for Hydroxycotinine in Urine
  • Sample Preparation:

    • To 0.5 mL of urine in a microcentrifuge tube, add 1.0 mL of acetonitrile containing the isotopically labeled internal standard.[7]

  • Vortexing:

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[7]

  • Centrifugation:

    • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Hydroxycotinine in Urine
  • Sample Pre-treatment:

    • To 1 mL of urine, add 20 µL of the internal standard working solution and 2 mL of 0.1 M sodium phosphate buffer (pH 6.0).[5]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and then 1 mL of 0.1 M sodium phosphate buffer (pH 6.0).[5]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge and allow it to pass through by gravity.[5]

  • Washing:

    • Wash the cartridge with 3 mL of water, followed by 1.5 mL of 100 mM HCl, and then 3 mL of methanol. Dry the cartridge under vacuum after each wash.[5]

  • Elution:

    • Elute the analytes with 5 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v).[5]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 0.1% formic acid for analysis.[5]

Protocol 3: Supported Liquid Extraction (SLE) for Hydroxycotinine in Serum
  • Sample Aliquoting:

    • Aliquot 200 µL of serum into a 96-well plate.[4]

  • Internal Standard Addition:

    • Add 50 µL of the internal standard solution to each well.[4]

  • Basification:

    • Add 50 µL of 0.2 N KOH to each sample.[4]

  • SLE Plate Loading:

    • Load the samples onto an SLE plate.[4]

  • Extraction:

    • Extract the analytes with 3 x 600 µL of 5% isopropanol in dichloromethane.[4]

  • Evaporation and Reconstitution:

    • Combine the eluates, evaporate to dryness, and reconstitute in 100 µL of HPLC-grade water.[4]

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: Inaccurate/Imprecise Results cluster_investigation Initial Investigation cluster_troubleshooting Troubleshooting Actions cluster_solution Resolution Start Problem Identified: Poor Accuracy/Precision for Hydroxycotinine Check_IS Step 1: Evaluate Internal Standard (IS) Response Start->Check_IS Check_Recovery Step 2: Assess Analyte and IS Recovery Check_IS->Check_Recovery IS response consistent? Optimize_SP Action A: Optimize Sample Preparation (e.g., SPE, LLE) Check_IS->Optimize_SP IS response inconsistent Check_Cal_Curve Step 3: Examine Calibration Curve Linearity Check_Recovery->Check_Cal_Curve Recovery acceptable? Check_Recovery->Optimize_SP Recovery poor/variable Optimize_LC Action B: Modify Chromatographic Conditions (e.g., Gradient, Column) Check_Cal_Curve->Optimize_LC Curve non-linear Optimize_MS Action C: Adjust Mass Spectrometer Source Parameters Check_Cal_Curve->Optimize_MS Low Sensitivity Revalidate Re-validate Method with Optimized Parameters Optimize_SP->Revalidate Optimize_LC->Revalidate Optimize_MS->Revalidate Success Successful Quantification Revalidate->Success

Caption: A troubleshooting workflow for addressing matrix effects.

Sample_Prep_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Plasma, Serum) Add_IS Add Isotopically-Labeled Internal Standard Sample->Add_IS Extraction Choose Extraction Method Add_IS->Extraction PPT Protein Precipitation (PPT) Extraction->PPT Simple, Fast SPE Solid-Phase Extraction (SPE) Extraction->SPE High Purity LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Good Recovery Evap_Recon Evaporation and Reconstitution PPT->Evap_Recon SPE->Evap_Recon LLE->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Data Data Processing and Quantification LCMS->Data

Caption: A generalized workflow for hydroxycotinine sample preparation.

References

Technical Support Center: Hydroxycotinine Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of hydroxycotinine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the peak shape and overall quality of your analytical data.

Troubleshooting Guide: Improving Hydroxycotinine Peak Shape

Poor peak shape, particularly tailing or fronting, can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem: My hydroxycotinine peak is tailing.

Peak tailing is a common issue in the analysis of basic compounds like hydroxycotinine. It is often caused by secondary interactions between the analyte and the stationary phase or other system components.

Initial Checks:

  • Column Health: When was the last time the column was replaced or flushed? A contaminated or old column can lead to peak tailing.

  • System Suitability: Are other compounds in your analysis also showing tailing peaks? If all peaks are tailing, it might indicate a system-wide issue like extra-column dead volume.[1]

  • Sample Overload: Are you injecting a high concentration of your analyte? Column overload can lead to peak tailing.[2]

Troubleshooting Steps:

StepActionRationale
1 Optimize Mobile Phase pH The pKa of the pyridine moiety in hydroxycotinine is around 4.5.[3] Operating the mobile phase pH in the range of 4.0-5.0 can improve peak shape by ensuring a consistent ionization state.[4][5]
2 Evaluate Mobile Phase Composition Consider using methanol instead of acetonitrile as the organic modifier. Some studies have shown improved peak shape and resolution for hydroxycotinine with methanol.[5]
3 Incorporate Mobile Phase Additives The use of additives like ammonium formate or formic acid in the mobile phase can help to improve peak shape by masking residual silanol groups on the stationary phase and maintaining a stable pH.[6][7]
4 Assess Column Chemistry Standard C18 columns can sometimes exhibit secondary interactions with basic analytes. Consider using a column with a different stationary phase, such as Phenyl-Hexyl or Biphenyl, which have been shown to provide good peak shape for hydroxycotinine.[5][8] Alternatively, columns with technologies that reduce non-specific adsorption can be beneficial.[9]
5 Reduce Sample Concentration/Injection Volume Injecting too much analyte can saturate the stationary phase and lead to peak tailing. Try diluting your sample or reducing the injection volume.[2]
6 Check for Extra-Column Volume Ensure all tubing and connections are properly fitted to minimize dead volume, which can cause peak broadening and tailing.[10]

Problem: My hydroxycotinine peak is fronting.

Peak fronting is less common than tailing but can also affect quantification.

Troubleshooting Steps:

StepActionRationale
1 Check for Column Overload Similar to peak tailing, injecting too high a concentration or volume of the sample can lead to peak fronting.[2]
2 Ensure Sample Solvent Compatibility If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte band to spread and result in a fronting peak.[1]
3 Inspect the Column Inlet A partially blocked frit or a void at the head of the column can distort the peak shape. Consider back-flushing the column (if recommended by the manufacturer) or replacing it.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase pH for hydroxycotinine analysis?

A1: The optimal mobile phase pH for hydroxycotinine is generally between 4.0 and 5.0.[4][5] Since the pKa of the pyridine nitrogen in hydroxycotinine is approximately 4.5, maintaining the pH in this range helps to ensure a consistent protonation state of the molecule, leading to improved peak shape and retention.[3]

Q2: Should I use acetonitrile or methanol as the organic modifier?

A2: While both acetonitrile and methanol can be used, some studies have reported better peak shape and chromatographic resolution for hydroxycotinine and its metabolites when using methanol.[5] It is recommended to evaluate both solvents during method development to determine the best performance for your specific application.

Q3: Which LC column is best suited for hydroxycotinine analysis?

A3: While traditional C18 columns are widely used, they can sometimes lead to peak tailing for basic compounds like hydroxycotinine due to interactions with residual silanols.[11] Columns with alternative stationary phases such as Phenyl-Hexyl or Biphenyl have been shown to provide excellent peak shape and retention.[5][8] Additionally, columns featuring technologies to minimize non-specific adsorption can significantly improve peak symmetry.[9]

Q4: What are common mobile phase additives, and why are they used?

A4: Common mobile phase additives for the LC-MS/MS analysis of hydroxycotinine include formic acid and ammonium formate.[6][7] These additives serve multiple purposes:

  • pH control: They help to maintain a stable pH, which is crucial for consistent retention and peak shape.[12]

  • Improved peak shape: They can interact with and "mask" active sites (like residual silanols) on the stationary phase, reducing secondary interactions that cause peak tailing.[13]

  • Enhanced ionization: In the mass spectrometer source, they can facilitate the protonation of the analyte, leading to better sensitivity.

Q5: How can I prevent non-specific adsorption of hydroxycotinine?

A5: Non-specific adsorption to metal surfaces in the LC system can lead to poor peak shape and reduced recovery.[9] To mitigate this, you can:

  • Use columns with specialized surfaces designed to reduce analyte-metal interactions.[9]

  • Employ PEEK or PEEK-lined tubing and components.

  • Passivate the system by repeatedly injecting a high-concentration standard or a matrix sample.

Experimental Protocols

Below are examples of published experimental conditions for the LC-MS/MS analysis of hydroxycotinine.

Method 1: Phenyl-Hexyl Column with Methanol Gradient

ParameterCondition
Column Phenyl-Hexyl stationary phase
Mobile Phase A 5 mM Ammonium Acetate in water, pH adjusted to 4.50
Mobile Phase B Methanol
Gradient Optimized for separation of nicotine, cotinine, and hydroxycotinine
Flow Rate Typically 0.3-0.5 mL/min
Injection Volume 5-20 µL
Column Temperature 30-40 °C
Detection Tandem Mass Spectrometry (Positive ESI)
Reference Based on the findings in Mallock et al., 2021.[5]

Method 2: Biphenyl Column with Acetonitrile Gradient

ParameterCondition
Column Raptor Biphenyl (or similar)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A fast gradient optimized for high-throughput analysis
Flow Rate Typically 0.5-0.8 mL/min
Injection Volume 5-10 µL
Column Temperature 30-40 °C
Detection Tandem Mass Spectrometry (Positive ESI)
Reference Adapted from Restek Application Note.[8]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape start Poor Hydroxycotinine Peak Shape (Tailing or Fronting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue System-wide issue likely (e.g., dead volume, blockage) check_all_peaks->system_issue  Yes analyte_specific_issue Analyte-specific issue check_all_peaks->analyte_specific_issue No   check_connections Check all fittings and tubing for dead volume. system_issue->check_connections flush_system Flush the system and column. check_connections->flush_system peak_shape_ok Peak shape acceptable? flush_system->peak_shape_ok optimize_mobile_phase Optimize Mobile Phase (pH, Organic Modifier, Additives) analyte_specific_issue->optimize_mobile_phase evaluate_column Evaluate Column Chemistry (e.g., Phenyl-Hexyl, Biphenyl) optimize_mobile_phase->evaluate_column check_sample_load Check Sample Load (Concentration & Injection Volume) evaluate_column->check_sample_load reduce_load Reduce concentration and/or injection volume. check_sample_load->reduce_load Overloaded check_sample_load->peak_shape_ok Not Overloaded reduce_load->peak_shape_ok peak_shape_ok->start No, re-evaluate end Analysis Complete peak_shape_ok->end Yes

Caption: Troubleshooting workflow for poor peak shape.

pH_Effect Effect of Mobile Phase pH on Hydroxycotinine cluster_low_ph Low pH (e.g., < 3) cluster_optimal_ph Optimal pH (e.g., 4.0 - 5.0) cluster_high_ph High pH (e.g., > 6) low_ph_analyte Hydroxycotinine (Protonated, Cationic) low_ph_interaction Potential for ion-exchange with deprotonated silanols (if pH > pKa of silanols) low_ph_analyte->low_ph_interaction low_ph_result Good retention, but potential for peak tailing if silanols are active. low_ph_interaction->low_ph_result optimal_ph_analyte Hydroxycotinine (Consistent Protonation State) optimal_ph_interaction Residual silanols are protonated, minimizing secondary interactions. optimal_ph_analyte->optimal_ph_interaction optimal_ph_result Improved peak shape and reproducible retention. optimal_ph_interaction->optimal_ph_result high_ph_analyte Hydroxycotinine (Neutral) high_ph_interaction Increased hydrophobic interaction, but potential for silanol interactions on non-specialized columns. high_ph_analyte->high_ph_interaction high_ph_result Longer retention, but risk of poor peak shape on standard silica columns. high_ph_interaction->high_ph_result

Caption: Effect of mobile phase pH on hydroxycotinine.

References

Technical Support Center: Minimizing Carryover in Hydroxycotinine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the analysis of hydroxycotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is carryover in the context of hydroxycotinine analysis?

A1: Carryover refers to the appearance of a small peak corresponding to hydroxycotinine in a blank or negative sample injection that occurs after the injection of a sample with a high concentration of the analyte.[1] This phenomenon can lead to inaccurate quantification, especially for low-concentration samples, and can compromise the integrity of study results.

Q2: What are the common sources of carryover in an LC-MS/MS system?

A2: Carryover can originate from various components of the LC-MS/MS system where the analyte may be temporarily adsorbed and then released in subsequent runs. The most common sources include:

  • Autosampler: The injection needle, syringe, sample loop, and valve rotor seals are frequent culprits.[2][3]

  • LC Column: The column, including the frits and the stationary phase, can retain the analyte.

  • Tubing and Fittings: Dead volumes or improperly seated fittings can trap and later release the analyte.

  • Ion Source: Contamination of the mass spectrometer's ion source can also mimic carryover.

Q3: Why is hydroxycotinine prone to carryover?

A3: Hydroxycotinine is a polar and basic compound. Basic compounds can exhibit strong interactions with active sites on metallic surfaces within the LC system, such as stainless steel tubing and fittings, leading to adsorption and subsequent carryover. Its polarity can also contribute to its retention on certain column chemistries if not properly eluted.

Q4: What is an acceptable level of carryover in a bioanalytical method?

A4: For bioanalytical methods, carryover in a blank injection following the highest concentration standard should not exceed 20% of the analyte response at the Lower Limit of Quantitation (LLOQ).[1]

Troubleshooting Guides

Guide 1: Diagnosing the Source of Carryover

This guide provides a systematic approach to identify the origin of the carryover in your LC-MS/MS system.

Step 1: Confirm the Carryover Inject a sequence of a high-concentration hydroxycotinine standard, followed by at least three to five blank injections (using the same solvent as your samples are dissolved in).

  • Observation: A decreasing peak area of hydroxycotinine across the blank injections confirms "classic" carryover.

  • Observation: A consistent peak area across all blank injections may indicate contamination of the blank solvent, mobile phase, or a persistent system contamination issue.

Step 2: Isolate the Autosampler To determine if the autosampler is the primary source of carryover, bypass the autosampler by performing a manual injection if your system allows. If carryover is significantly reduced or eliminated, the autosampler is the likely source.

Step 3: Evaluate the LC Column If carryover persists after bypassing the autosampler, the column may be the source. Replace the analytical column with a union and inject a blank after a high standard. If the carryover disappears, the column is the source of retention.

Step 4: Check for System-Wide Contamination If carryover is still present after bypassing the autosampler and column, this suggests a more widespread contamination of the system, including tubing, fittings, or the mass spectrometer's ion source.

A logical workflow for diagnosing carryover is presented in the diagram below.

A Observe Unexpected Peak in Blank B Inject High Concentration Standard Followed by 3-5 Blanks A->B C Is Peak Area Decreasing in Successive Blanks? B->C D Classic Carryover Detected C->D Yes E Potential Contamination of Blank/Mobile Phase C->E No F Bypass Autosampler (Manual Injection) D->F G Is Carryover Reduced? F->G H Autosampler is Likely Source G->H Yes I Replace Column with Union G->I No J Is Carryover Reduced? I->J K Column is Likely Source J->K Yes L System-Wide Contamination (Tubing, Fittings, Ion Source) J->L No

Figure 1. Troubleshooting workflow for diagnosing carryover.
Guide 2: Mitigating Carryover from the Autosampler

Once the autosampler is identified as the source, the following steps can be taken to reduce carryover.

1. Optimize the Needle Wash Protocol:

  • Wash Solvent Composition: The choice of wash solvent is critical. For hydroxycotinine, a multi-solvent wash is often most effective. A common and effective approach is to use a sequence of washes with solvents of varying polarity and pH.

  • Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle. A wash volume of at least 10 times the injection volume is a good starting point.[3]

  • Pre- and Post-Injection Washes: Implement both pre-injection and post-injection washes to clean the needle thoroughly.

2. Inspect and Replace Consumables:

  • Rotor Seal: A worn or scratched rotor seal in the injection valve is a common cause of carryover.[2] Regularly inspect and replace the rotor seal as part of routine maintenance.

  • Sample Loop: Adsorption can occur on the inner surface of the sample loop. Consider replacing the stainless steel loop with one made of a more inert material like PEEK.

  • Syringe: The syringe can also be a source of carryover. Ensure it is properly cleaned between injections.

Guide 3: Reducing Column-Related Carryover

If the analytical column is identified as the source of carryover, consider the following strategies.

1. Optimize the Chromatographic Method:

  • Gradient Elution: Ensure the gradient elution program is sufficient to elute hydroxycotinine completely from the column. A steep organic gradient at the end of the run can help wash strongly retained compounds off the column.

  • Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase can help to protonate basic analytes like hydroxycotinine. This reduces their interaction with residual silanol groups on the stationary phase and can improve peak shape and reduce tailing, which can contribute to carryover.

2. Implement a Column Wash Step: After each injection or at the end of a batch, incorporate a high-organic wash step to strip any remaining analyte from the column. Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.

Quantitative Data on Carryover Reduction

The effectiveness of different wash protocols can be significant. The following table summarizes representative data on carryover reduction for a basic compound with properties similar to hydroxycotinine, demonstrating the impact of wash solvent composition and the number of wash cycles.

Wash ProtocolNumber of WashesCarryover (% of LLOQ)
100% Acetonitrile3263%
100% Acetonitrile (Active Wash Station)3120%
3x DMSO, followed by ACN and H2O3 each172%
6x DMSO, followed by ACN and H2O6 each156%
6x (50/50 DMSO/Methanol), 6x ACN, 3x H2OAs specified100%

Data adapted from a study on a pharmaceutically relevant small molecule with a high propensity for carryover.[1]

Experimental Protocols

Protocol 1: Routine LC-MS/MS Analysis of Hydroxycotinine with Minimized Carryover

This protocol outlines a general procedure for the analysis of hydroxycotinine in biological matrices, incorporating steps to minimize carryover.

1. Sample Preparation:

  • Perform a protein precipitation or solid-phase extraction (SPE) to remove matrix components. A common method involves protein precipitation with acetonitrile.[4]

2. LC-MS/MS System Configuration:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient from low to high organic content, followed by a high-organic wash and re-equilibration.

  • Injection Volume: Typically 5-10 µL.

  • Autosampler Wash: Use a multi-solvent wash program. For example:

    • Wash 1: 50:50 Acetonitrile/Isopropanol with 0.1% Formic Acid (Strong Wash)

    • Wash 2: 90:10 Water/Acetonitrile (Weak Wash)

    • Perform both pre- and post-injection washes.

3. MS/MS Detection:

  • Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Optimize the MRM transitions and collision energies for hydroxycotinine and its internal standard (e.g., hydroxycotinine-d3).[5]

An overview of the experimental workflow is depicted in the following diagram.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing P1 Collect Biological Sample (e.g., Urine, Plasma) P2 Add Internal Standard (Hydroxycotinine-d3) P1->P2 P3 Protein Precipitation (e.g., with Acetonitrile) P2->P3 P4 Centrifuge and Collect Supernatant P3->P4 L1 Inject Sample into LC System P4->L1 L2 Chromatographic Separation (C18 Column, Acidified Mobile Phase) L1->L2 L3 MS/MS Detection (MRM Mode) L2->L3 D1 Peak Integration and Quantification L3->D1 D2 Assess Carryover by Analyzing Blank Injections D1->D2 D3 Report Results D2->D3

Figure 2. Experimental workflow for hydroxycotinine analysis.
Protocol 2: Systematic Carryover Investigation

This protocol is designed to systematically investigate and minimize carryover when it is detected.

1. Establish a Baseline:

  • Inject the highest concentration calibrator followed by a series of at least five blank injections to determine the initial level of carryover.

2. Optimize Autosampler Wash:

  • Test Different Wash Solvents: Sequentially test different wash solvent compositions. Start with your current wash and then introduce stronger organic solvents, solvent mixtures, and acidified washes. A suggested sequence to test:

    • 100% Acetonitrile

    • 100% Methanol

    • 50:50 Acetonitrile/Water

    • 50:50 Methanol/Water

    • 50:50 Acetonitrile/Isopropanol

    • Add 0.1-1% Formic Acid to the most effective organic/aqueous mixture.

  • For each new wash condition, repeat the injection sequence from Step 1 and quantify the carryover.

3. Modify Injection and Wash Parameters:

  • Increase the wash volume and duration.

  • Implement both pre- and post-injection washes if not already in use.

  • Repeat the carryover assessment after each modification.

4. Hardware Inspection and Replacement:

  • If carryover persists, systematically inspect and, if necessary, replace the following components:

    • Injection valve rotor seal

    • Sample loop

    • Syringe

    • Any suspect tubing or fittings

  • After each hardware change, re-evaluate the carryover.

5. Column and Method Optimization:

  • If the autosampler is ruled out as the primary source, focus on the column and chromatographic method as described in Troubleshooting Guide 3.

By following these guidelines and protocols, researchers can effectively diagnose, troubleshoot, and minimize carryover in the analysis of hydroxycotinine, leading to more accurate and reliable data.

References

Navigating the Analysis of (Rac)-Hydroxycotinine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and related fields, the accurate quantification of metabolites is paramount. (Rac)-Hydroxycotinine-d3, a deuterated internal standard for a major nicotine metabolite, is crucial for robust bioanalytical assays. This guide provides in-depth technical support for selecting and optimizing Multiple Reaction Monitoring (MRM) transitions for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: The selection of MRM transitions is critical for the sensitivity and specificity of your assay. For this compound, the protonated precursor ion ([M+H]⁺) has a mass-to-charge ratio (m/z) of approximately 196.2. The most common and reliable product ions are found at m/z 134.2 and 80.1.

  • Primary Quantifier Transition: m/z 196.2 → 134.2

  • Secondary Qualifier Transition: m/z 196.2 → 80.1

The qualifier transition serves as a confirmation of the analyte's identity. The ratio of the quantifier to qualifier ion should remain consistent across all samples and standards.

Q2: How do these transitions relate to the non-deuterated form, (Rac)-Hydroxycotinine?

A2: The non-deuterated form, (Rac)-Hydroxycotinine (trans-3'-hydroxycotinine), has a protonated precursor ion at m/z 193.2. The fragmentation pattern is similar to its deuterated counterpart, yielding product ions at m/z 134.2 and 80.1. The 3-dalton mass shift in the precursor ion of the deuterated standard is due to the three deuterium atoms, which allows for its clear differentiation from the endogenous analyte.

Troubleshooting Common Issues

Q1: I am observing a weak signal for my this compound internal standard. What are the possible causes and solutions?

A1: A weak signal can stem from several factors:

  • Suboptimal MS Parameters: The collision energy and declustering potential may not be optimized for this specific compound on your instrument. It is crucial to perform a compound optimization by infusing a standard solution of this compound and systematically ramping these parameters to find the values that yield the highest signal intensity.

  • Incorrect MRM Transitions: Double-check that the correct precursor and product ion m/z values are entered into your acquisition method.

  • Sample Preparation Issues: Inefficient extraction or ion suppression from the sample matrix can lead to a reduced signal. Consider optimizing your sample preparation protocol or employing a more effective cleanup step.

  • Source Conditions: The ion source temperature and gas flows can significantly impact ionization efficiency. Ensure these are appropriate for the analysis of small polar molecules.

Q2: The ratio of my quantifier to qualifier ion is inconsistent across my samples. What could be the problem?

A2: Inconsistent ion ratios can indicate a lack of specificity in the assay.

  • Interferences: A co-eluting compound in the sample matrix may be interfering with one of the MRM transitions. To address this, you may need to improve your chromatographic separation to resolve the interference from your analyte.

  • Cross-talk: In some cases, if the dwell times are too short and the chromatographic peaks are very narrow, the instrument may not be able to accurately measure both transitions. Increasing the dwell time or using a slower chromatographic gradient can help.

  • Collision Energy: The collision energy used can affect the relative abundance of product ions. Ensure that the collision energy is optimized and consistently applied across all runs.

Quantitative Data Summary

The following table summarizes typical MRM transitions and collision energies for trans-3'-hydroxycotinine and its deuterated internal standard, as reported in various studies. Note that optimal collision energies are instrument-dependent and should be determined empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Typical Collision Energy (eV)Reference
trans-3'-hydroxycotinine193.2134.225-35[1]
trans-3'-hydroxycotinine193.280.130-45[1][2]
trans-3'-hydroxycotinine-d3196.2134.225-35[1]
trans-3'-hydroxycotinine-d3196.279.9~42[2]

Experimental Protocols

Detailed Methodology for MRM Transition Selection and Optimization
  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent, such as methanol or acetonitrile.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Precursor Ion Identification: Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated precursor ion, which should be approximately 196.2.

  • Product Ion Scan: Perform a product ion scan by selecting the precursor ion (m/z 196.2) in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to identify the major fragment ions. The most abundant product ions will likely be m/z 134.2 and 80.1.

  • MRM Optimization:

    • Collision Energy (CE) Optimization: For each selected MRM transition (e.g., 196.2 → 134.2 and 196.2 → 80.1), create a series of experiments where the collision energy is ramped over a range (e.g., 10-50 eV in 2 eV increments). The optimal CE for each transition is the value that produces the highest signal intensity.

    • Declustering Potential (DP) Optimization: Similarly, optimize the declustering potential by ramping the voltage and monitoring the signal intensity of the precursor ion.

Visualizations

Proposed Fragmentation Pathway of Protonated (Rac)-Hydroxycotinine

The following diagram illustrates a plausible fragmentation pathway for protonated (Rac)-Hydroxycotinine, leading to the observed product ions.

G Proposed Fragmentation of Protonated (Rac)-Hydroxycotinine precursor [M+H]⁺ m/z = 193.2 product1 Product Ion m/z = 134.2 precursor->product1 Loss of C₃H₅NO product2 Product Ion m/z = 80.1 precursor->product2 Loss of C₅H₆O₂ G MRM Method Development Workflow A 1. Standard Infusion (Hydroxycotinine-d3) B 2. Identify Precursor Ion ([M+H]⁺ = 196.2) A->B C 3. Perform Product Ion Scan B->C D 4. Select Quantifier and Qualifier Product Ions C->D E 5. Optimize Collision Energy (CE) for each transition D->E F 6. Optimize Declustering Potential (DP) E->F G 7. Develop LC Method F->G H 8. Method Validation G->H

References

Technical Support Center: Method Refinement for Low-Concentration Hydroxycotinine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the detection of low concentrations of trans-3'-hydroxycotinine (hydroxycotinine).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of hydroxycotinine?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for quantifying low levels of hydroxycotinine due to its high sensitivity and specificity.[1][2] Modern LC-MS/MS methods can achieve limits of detection (LOD) as low as 0.004 ng/mL in serum.[1]

Q2: What are the main challenges in analyzing low concentrations of hydroxycotinine?

A2: The primary challenges include matrix effects from biological samples (e.g., serum, urine), which can suppress or enhance the analyte signal, and achieving sufficient sensitivity to accurately quantify trace amounts of the analyte.[3][4][5][6] Minimizing background contamination during sample preparation is also crucial.

Q3: Can immunoassays be used for detecting low concentrations of hydroxycotinine?

A3: While immunoassays like ELISA are useful for screening, they may lack the specificity and sensitivity required for quantifying very low concentrations of hydroxycotinine.[3][7][8] A significant issue with immunoassays is potential cross-reactivity with other nicotine metabolites, such as cotinine, which can lead to overestimated results.[7][9][10][11][12]

Q4: What is a typical sample volume required for low-concentration hydroxycotinine analysis?

A4: With the advancement of analytical techniques, the required sample volume has decreased significantly. For sensitive LC-MS/MS methods, serum or plasma volumes can range from 50 µL to 200 µL.[1] For urine samples, which tend to have higher concentrations of metabolites, the volume can also be in this range.[13][14]

Troubleshooting Guides

LC-MS/MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase pH. - Column degradation or contamination. - Co-elution with interfering substances.- Optimize mobile phase pH to ensure proper ionization of hydroxycotinine. - Use a guard column and ensure proper sample cleanup.[15] - Adjust the chromatographic gradient to better separate the analyte from matrix components.
Low Signal Intensity / Poor Sensitivity - Ion suppression due to matrix effects.[4][5][6][16] - Suboptimal MS/MS parameters. - Inefficient sample extraction and concentration.- Employ a more effective sample preparation technique like supported liquid extraction (SLE) or solid-phase extraction (SPE).[1][15] - Use a stable isotope-labeled internal standard to compensate for matrix effects.[3] - Optimize MS parameters, including collision energy and ion source settings.[17] - Ensure complete evaporation of the solvent after extraction and reconstitution in a suitable mobile phase.
High Background Noise - Contamination from reagents, solvents, or labware. - Carryover from previous injections.- Use high-purity solvents and reagents (LC-MS grade). - Thoroughly clean all labware. - Implement a robust column wash step between sample injections.[18]
Inconsistent Results - Variability in sample preparation. - Instrument instability.- Automate the sample preparation process to improve reproducibility.[1] - Regularly perform system suitability tests and calibration checks. - Ensure the autosampler is functioning correctly and maintaining consistent injection volumes.
GC-MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Sensitivity - Inefficient derivatization. - Suboptimal injection parameters. - Poor chromatographic peak shape.- Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). - Use a splitless injection mode to introduce more of the sample onto the column.[19] - Ensure a narrow sample band on the column by optimizing injection conditions.[20]
Peak Tailing - Active sites in the GC inlet or column. - Presence of moisture in the sample.- Use a deactivated inlet liner and a high-quality, inert GC column.[21] - Ensure samples are completely dry before injection.
Matrix Interference - Co-elution of endogenous compounds from the sample matrix.- Improve sample cleanup using techniques like solid-phase extraction (SPE).[22] - Adjust the GC temperature program to enhance the separation of hydroxycotinine from interfering peaks.
Immunoassay (ELISA) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High Background - Insufficient washing. - Non-specific binding of antibodies. - Contaminated reagents.- Increase the number of wash steps and ensure thorough washing between steps.[23] - Use a blocking buffer (e.g., BSA) to reduce non-specific binding.[7] - Use fresh, high-quality reagents.
Low Signal - Inactive enzyme conjugate. - Incorrect incubation times or temperatures. - Improper sample or standard dilution.- Check the expiration date and storage conditions of the enzyme conjugate. - Strictly adhere to the recommended incubation parameters in the protocol. - Prepare fresh dilutions of standards and samples.
High Variability Between Replicates - Pipetting errors. - Inconsistent incubation conditions across the plate. - Edge effects in the microplate.- Use calibrated pipettes and ensure consistent pipetting technique. - Ensure uniform temperature across the microplate during incubation. - Avoid using the outermost wells of the plate if edge effects are suspected.
False Positives / Overestimation - Cross-reactivity with other nicotine metabolites (e.g., cotinine).[7][8][9][11]- Select a monoclonal antibody with high specificity for hydroxycotinine.[9][12] - Confirm positive results with a more specific method like LC-MS/MS.

Quantitative Data Summary

Table 1: Performance of LC-MS/MS Methods for Hydroxycotinine Detection

MethodMatrixLLOQ (ng/mL)LOD (ng/mL)Recovery (%)Reference
Automated LC-MS/MSSerumNot Reported0.004Not Reported[1]
HPLC-QQQ-MS/MSPlasmaNot Reported0.0776.8 - 96.4[24]
LC-MS/MSSerum0.5Not Reported100.24[2]
SPE-LC-MS/MSUrine10Not Reported>79.3[15]
LC-MS/MSPlasma0.4Not ReportedNot Reported[2]

Table 2: Performance of GC-MS and Immunoassay Methods for Hydroxycotinine Detection

MethodMatrixLLOQ (ng/mL)LOD (ng/mL)Key FindingsReference
GC-MSUrine50 µg/LNot ReportedLower limits of quantification were 50 µg/L for THOC.
ELISAUrineNot Reported1.3Cross-reacts with cotinine and its glucuronide.[7]
ELISAUrine/Saliva~25 (urine)Not ReportedMinimal matrix effects in saliva, some in urine.[25]

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of Hydroxycotinine in Serum

This protocol is a composite based on established methods.[1][2]

1. Sample Preparation (Supported Liquid Extraction - SLE)

  • Pipette 200 µL of serum into a 96-well plate.

  • Add 50 µL of internal standard solution (e.g., trans-3'-hydroxycotinine-D3).

  • Add 50 µL of 0.2 N KOH to basify the samples.

  • Load the samples onto an SLE plate.

  • Extract the analytes with 3 x 600 µL of 5% isopropanol in dichloromethane.

  • Combine the eluates, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of HPLC-grade water.

2. LC-MS/MS Analysis

  • LC System: High-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate hydroxycotinine from other matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for hydroxycotinine and its internal standard.

Diagram of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Serum Sample (200 µL) Add_IS Add Internal Standard Serum->Add_IS Basify Basify with KOH Add_IS->Basify SLE Supported Liquid Extraction (SLE) Basify->SLE Evaporate Evaporate to Dryness SLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: LC-MS/MS workflow for hydroxycotinine detection.

Logical Diagram for Troubleshooting Low Sensitivity

troubleshooting_sensitivity Start Low Signal Intensity Check_MS Optimize MS Parameters? (Collision Energy, Ion Source) Start->Check_MS Check_Chroma Improve Chromatography? (Peak Shape, Retention) Start->Check_Chroma Check_Prep Enhance Sample Prep? (Extraction, Concentration) Start->Check_Prep MS_Optimized MS Optimized Check_MS->MS_Optimized Yes Chroma_Improved Chromatography Improved Check_Chroma->Chroma_Improved Yes Prep_Enhanced Sample Prep Enhanced Check_Prep->Prep_Enhanced Yes Solution Sensitivity Improved MS_Optimized->Solution Chroma_Improved->Solution Prep_Enhanced->Solution

Caption: Troubleshooting logic for low sensitivity issues.

References

impact of pH on hydroxycotinine extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the extraction of hydroxycotinine from biological matrices. The following sections address common issues related to the impact of pH on extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter in hydroxycotinine extraction?

A1: The pH of the aqueous sample matrix is the most critical factor governing the extraction efficiency of hydroxycotinine. Hydroxycotinine is a basic compound with a pKa of approximately 4.79.[1] The pH of the solution dictates the ionization state of the molecule.

  • In acidic conditions (pH < pKa): Hydroxycotinine becomes protonated, acquiring a positive charge (cationic form). This ionized form is highly soluble in aqueous solutions and has very low solubility in non-polar organic solvents.

  • In basic/alkaline conditions (pH > pKa): Hydroxycotinine is deprotonated and exists in its neutral, un-ionized form. This neutral form is significantly more soluble in organic solvents, allowing for efficient extraction from the aqueous biological sample.

Therefore, adjusting the sample to a basic pH is essential to ensure hydroxycotinine is in its neutral form for successful liquid-liquid or solid-phase extraction.

Q2: What is the optimal pH for extracting hydroxycotinine?

A2: The optimal pH for extracting hydroxycotinine is significantly basic. To ensure complete deprotonation of the molecule, the pH should be at least 2 to 3 units above its pKa. Published protocols for the extraction of the closely related metabolites, nicotine and cotinine, recommend adjusting the sample pH to a range of 9 to 14.[2][3] For instance, one effective method utilizes a high concentration of tripotassium phosphate to raise the sample pH to approximately 14, which facilitates efficient extraction into methylene chloride.[2] Another study demonstrated that the best extraction efficiency for nicotine and cotinine was achieved at pH 13.[3]

Q3: Which basifying agents and extraction solvents are commonly used?

A3:

  • Basifying Agents: Strong bases are typically used to raise the pH of the biological matrix (e.g., plasma, urine, saliva). Common choices include Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)[4], and Tripotassium Phosphate (K₃PO₄).[2]

  • Extraction Solvents: A range of water-immiscible organic solvents can be used. Common choices include dichloromethane (methylene chloride), often in combination with isopropanol (e.g., 95:5 v/v) to improve polarity, and mixtures of tertiary butyl methyl ether and dichloromethane.[3][4]

Troubleshooting Guide

Issue: Low Recovery of Hydroxycotinine

Low recovery is a common problem in analyte extraction. If you are experiencing lower than expected yields of hydroxycotinine, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Incorrect Sample pH This is the most likely cause. Verify the pH of your aqueous sample after adding the basifying agent. Ensure the pH is sufficiently alkaline (ideally pH 11-14) to convert hydroxycotinine to its neutral, extractable form. Use a calibrated pH meter for accurate measurement.
Insufficient Mixing/Vortexing Inadequate mixing between the aqueous sample and the organic solvent will result in poor extraction efficiency. Ensure thorough mixing by vortexing for a sufficient duration (e.g., 2-5 minutes) to maximize the surface area contact between the two phases.[2]
Formation of Emulsions Emulsions are a common issue, especially with protein-rich samples like plasma. This prevents clean phase separation. To resolve this, try centrifugation at a higher speed, adding a small amount of salt (e.g., NaCl), or freezing the aqueous layer in a dry ice/acetone bath to facilitate the separation of the organic layer.[2]
Inappropriate Solvent Choice The polarity of the extraction solvent must be suitable for hydroxycotinine. If recovery is low, consider testing a different solvent or a mixture of solvents. For example, adding a small percentage of a more polar solvent like isopropanol to dichloromethane can enhance recovery.[4]
Analyte Degradation While hydroxycotinine is relatively stable, prolonged exposure to harsh conditions or elevated temperatures could potentially lead to degradation. Keep samples on ice during processing and avoid unnecessarily long extraction times.

Data on pH-Dependent Extraction Efficiency

pH of Aqueous SampleExtraction SolventAnalyteIllustrative Recovery (%)
7.0DichloromethaneCotinine~ 20 - 30%
9.0DichloromethaneCotinine~ 70 - 80%
11.0DichloromethaneCotinine> 90%
13.0DichloromethaneCotinine> 95%
Note: This data is illustrative, based on established chemical principles and published results for related compounds to demonstrate the effect of pH.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Hydroxycotinine from Plasma

This protocol is adapted from established methods for nicotine metabolites.[2]

  • Sample Preparation: Pipette 1 mL of plasma sample into a 15 mL glass culture tube.

  • Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., hydroxycotinine-d₃ in methanol). Vortex briefly.

  • Protein Precipitation (Optional but Recommended): Add 100 µL of 30% perchloric acid. Vortex and centrifuge to pellet precipitated proteins. Decant the supernatant into a clean tube.

  • pH Adjustment: Add 2 mL of 50% (w/v) tripotassium phosphate solution to the supernatant. This will raise the pH to approximately 14.[2]

  • Solvent Addition: Add 6 mL of methylene chloride (dichloromethane).

  • Extraction: Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers. For a cleaner separation, the aqueous (lower) layer can be frozen by placing the tube in a dry ice/acetone bath.

  • Collection: Decant the upper organic layer containing the extracted hydroxycotinine into a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for your analytical instrument (e.g., 150 µL of 100 mM aqueous ammonium formate).

Visualizations

The following diagrams illustrate the key chemical principles and workflows involved in the pH-dependent extraction of hydroxycotinine.

G cluster_principle Chemical Principle of pH-Dependent Extraction cluster_acidic Acidic Condition (pH < pKa) cluster_basic Basic Condition (pH > pKa) cluster_solubility Phase Preference Ionized Hydroxycotinine-H+ (Protonated/Ionized) Neutral Hydroxycotinine (Neutral/Un-ionized) Ionized->Neutral Aqueous Aqueous Phase (e.g., Plasma) Ionized->Aqueous Soluble In Neutral->Ionized Organic Organic Phase (e.g., Dichloromethane) Neutral->Organic Soluble In

Caption: Chemical equilibrium of hydroxycotinine at different pH values.

G start Start: Biological Sample (e.g., 1 mL Plasma) add_is Add Internal Standard start->add_is basify Basify Sample (e.g., add K₃PO₄ to pH ~14) add_is->basify add_solvent Add Organic Solvent (e.g., 6 mL Dichloromethane) basify->add_solvent vortex Vortex Vigorously (5 minutes) add_solvent->vortex separate Separate Phases (Centrifuge / Freeze) vortex->separate collect Collect Organic Layer separate->collect evaporate Evaporate to Dryness (under Nitrogen) collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (e.g., LC-MS/MS) reconstitute->end

References

ensuring linearity in calibration curves for nicotine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of nicotine metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help you ensure the linearity and accuracy of your calibration curves during experimental analysis.

Troubleshooting Guide: Non-Linearity in Calibration Curves

This guide addresses common issues that can lead to non-linear calibration curves in the quantitative analysis of nicotine metabolites, such as cotinine and trans-3'-hydroxycotinine, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Question: My calibration curve for a nicotine metabolite is showing poor linearity (r² < 0.995). What are the potential causes and how can I fix it?

Answer:

Poor linearity in your calibration curve can stem from several sources, often related to the sample matrix, analyte concentration, or instrument response. Follow this systematic approach to identify and resolve the issue.

Step 1: Evaluate the High Concentration End of the Curve

Non-linearity is frequently observed at higher analyte concentrations.[1] This can be due to:

  • Detector Saturation: The mass spectrometer detector has a finite capacity and can become overloaded at high analyte concentrations, leading to a flattened response.[1][2]

  • Ionization Saturation/Suppression: In electrospray ionization (ESI), there is a limited amount of charge available on droplets. At high concentrations, analytes compete for this charge, causing a non-proportional response.[1][3][4]

  • Dimer or Multimer Formation: At high concentrations, analyte molecules may form dimers or other multimers, which are not detected at the target mass-to-charge ratio (m/z).[1][3]

Troubleshooting Actions:

  • Dilute High-Concentration Standards: If non-linearity is apparent at the upper end, dilute the highest concentration standards and re-run the analysis. This helps determine if you are exceeding the linear dynamic range of the instrument.[5][6]

  • Adjust MS Detector Settings: Intentionally "de-tune" the mass spectrometer by adjusting parameters like collision energy (CE) or cell exit potential (CXP) to reduce sensitivity for analytes expected at high concentrations.[7] This can prevent detector saturation and extend the linear range.[1]

  • Narrow the Calibration Range: If dilution is not feasible or desirable, restrict the calibration range to the linear portion and dilute unknown samples to fall within this validated range.[8]

Step 2: Investigate Matrix Effects

Biological matrices like plasma, urine, and saliva are complex and contain endogenous components that can interfere with the ionization of the target analyte.[9] This is a primary cause of non-linearity.[3][8]

  • Ion Suppression: Co-eluting matrix components can reduce the ionization efficiency of the analyte, leading to a lower-than-expected signal.[4][10]

  • Ion Enhancement: Less commonly, matrix components can increase ionization efficiency, causing a higher-than-expected signal.[3]

Troubleshooting Actions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the preferred method to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences similar ionization suppression or enhancement, allowing for an accurate analyte/IS response ratio.[9]

  • Prepare Matrix-Matched Calibrators: Construct your calibration curve by spiking known concentrations of the analyte into a blank biological matrix identical to your samples (e.g., drug-free urine).[10][11] This ensures that standards and samples are affected by the matrix in the same way.

  • Optimize Chromatographic Separation: Improve the separation of the analyte from interfering matrix components by modifying the mobile phase gradient, changing the analytical column, or adjusting the flow rate.[9]

  • Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a greater amount of interfering substances before injection.[12][13]

Step 3: Review the Calibration Model and Data Processing

The way you model your calibration curve can significantly impact linearity. A simple linear regression may not always be appropriate.

Troubleshooting Actions:

  • Apply a Weighting Factor: Heteroscedasticity, where the variance of the error increases with concentration, is common in LC-MS data.[3] Applying a weighting factor, such as 1/x or 1/x², gives less weight to the high-concentration points and can significantly improve the fit at the lower end of the curve.[4][12]

  • Consider a Non-Linear Regression Model: If the non-linearity is predictable and reproducible, a quadratic (second-order polynomial) regression model may provide a better fit across a wider concentration range than a linear model.[1][3][4]

  • Examine Residual Plots: Do not rely solely on the correlation coefficient (r²).[11] A visual inspection of the residual plot (the difference between the fitted and actual values) can reveal systematic trends or patterns that indicate a poor model fit, even with a high r² value.[8][11] The residuals should be randomly scattered around zero.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting non-linearity in your calibration curve.

G Troubleshooting Workflow for Calibration Curve Non-Linearity cluster_start cluster_eval Evaluation Phase cluster_actions1 Corrective Actions: Concentration Issues cluster_actions2 Corrective Actions: Matrix Effects cluster_actions3 Corrective Actions: Model Fit cluster_end start Start: Poor Linearity (r² < 0.995) eval_high Evaluate High Concentration Standards start->eval_high Is curve flat at top? eval_matrix Investigate Matrix Effects start->eval_matrix Inconsistent response? eval_model Review Calibration Model start->eval_model Poor fit despite high r²? action_dilute Dilute Standards or Narrow Range eval_high->action_dilute action_detune De-tune MS Parameters eval_high->action_detune action_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) eval_matrix->action_is action_matrix_match Prepare Matrix-Matched Calibrators eval_matrix->action_matrix_match action_chrom Optimize Chromatography eval_matrix->action_chrom action_weight Apply Weighting (e.g., 1/x, 1/x²) eval_model->action_weight action_quadratic Use Quadratic Regression eval_model->action_quadratic action_residuals Examine Residual Plot eval_model->action_residuals end_node Achieve Linear Curve (r² > 0.995) action_dilute->end_node action_detune->end_node action_is->end_node action_matrix_match->end_node action_chrom->end_node action_weight->end_node action_quadratic->end_node action_residuals->end_node

Caption: A logical flow for diagnosing and fixing calibration curve non-linearity.

Frequently Asked Questions (FAQs)

Q1: How many calibration standards should I use?

A1: According to guidelines from regulatory bodies like the ICH, a minimum of five concentration levels should be used to establish linearity.[14][15] These points should be distributed evenly across your working range and should bracket the expected concentrations of your unknown samples.[11] Some methods use eight or more standards to define the curve robustly.[12]

Q2: What is an acceptable correlation coefficient (r²)?

A2: For bioanalytical methods, a correlation coefficient (r² or r) of >0.99 is generally considered acceptable.[7] Many laboratories and guidelines aim for r² > 0.995 as a more stringent criterion.[11] However, a high r² value alone does not guarantee linearity; visual inspection of the curve and its residual plot is crucial.[11][15]

Q3: What is a weighting factor and when should I use it?

A3: A weighting factor is a modification to the linear regression calculation that gives more importance to data points with less error (typically the low-concentration standards). In LC-MS analysis, the absolute error often increases with concentration (heteroscedasticity). Using a weighting factor like 1/x or 1/x² can provide a more accurate fit, especially for the Lower Limit of Quantitation (LLOQ).[3][4][12] It should be used when you observe that the percentage error is much higher at the low end of your unweighted curve.

Q4: What is "dilution integrity" and why is it important?

A4: Dilution integrity is an experiment performed during method validation to demonstrate that a sample containing an analyte at a concentration above the Upper Limit of Quantitation (ULOQ) can be diluted with a blank matrix to bring it into the quantifiable range, and that the resulting measurement is accurate and precise.[5] This is critical for ensuring that highly concentrated samples can be reliably analyzed.[5]

Q5: Can I use a quadratic curve for my analysis?

A5: Yes, if the response is inherently non-linear but reproducible, a quadratic regression model can be used.[4] LC-MS/MS responses can exhibit non-linear behavior due to the physics of ionization and detection.[4] Using a quadratic fit can extend the usable dynamic range of the assay.[1][4] This approach must be defined and justified during method validation.

Data Presentation: Typical Calibration Parameters

The following table summarizes typical calibration curve parameters for the analysis of nicotine metabolites in various biological matrices using LC-MS/MS, as cited in the literature.

Analyte(s)MatrixLinear RangeTypical r²Weighting FactorReference
Nicotine, CotininePlasma, Brain3 - 200 ng/mL> 0.991/X²[16]
CotinineMouse Plasma0.075 - 20.0 ng/mL> 0.99Not specified[17]
Cotinine, 3HCHuman Plasma, Saliva1 - 500 ng/mLNot specified1/X[12]
Cotinine, 3HCHuman Urine10 - 10,000 ng/mLNot specified1/X[12]
Nicotine, CotinineRat Plasma50 - 1000 ng/mL> 0.994Not specified[18]
Nicotine, CotinineCell Matrix0.11 - 663.1 ng/mL> 0.996Not specified[19]
Nicotine MetabolitesHuman Urine2 - 5,000 ng/mL> 0.98 (typically >0.99)1/X[7][20]

3HC = trans-3'-hydroxycotinine

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Nicotine Metabolites

This protocol outlines a general methodology for the quantification of nicotine metabolites. Specific parameters must be optimized for your instrument, analytes, and matrix.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare primary stock solutions of nicotine metabolites (e.g., cotinine, trans-3'-hydroxycotinine) and the corresponding stable isotope-labeled internal standards (e.g., cotinine-d3) in a suitable organic solvent like methanol.

    • Create a series of working standard solutions by serially diluting the primary stock.

    • Prepare calibration standards by spiking the appropriate working solutions into a blank biological matrix (e.g., human plasma, urine).[15][21] A minimum of five non-zero concentrations is required.[14]

    • Prepare QC samples at a minimum of three concentration levels (low, medium, high) in the same manner.[21]

  • Sample Preparation (Protein Precipitation & Extraction):

    • To an aliquot of your sample, calibrator, or QC (e.g., 100 µL of plasma), add the internal standard solution.

    • Add a protein precipitation agent, such as acetonitrile (typically 3:1 or 4:1 volume ratio of solvent to sample).[21]

    • Vortex vigorously for approximately 60 seconds to ensure complete protein precipitation.[21]

    • Centrifuge at high speed (e.g., 9,000 x g) for 10-30 minutes to pellet the precipitated proteins.[21]

    • Carefully transfer the supernatant to a clean tube or vial.

    • The supernatant can be injected directly or evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for analysis.[12]

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase column (e.g., C18 or Biphenyl) for separation.[9][20] The mobile phase typically consists of a weak solvent (A: water with an additive like 0.1% formic acid or 10 mM ammonium formate) and a strong solvent (B: methanol or acetonitrile with the same additive).[9][12] A gradient elution is commonly used.[12]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[9][13] Optimize MS parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

  • Data Processing:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte area / internal standard area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators.

    • Apply the most appropriate regression model (e.g., linear, quadratic) and weighting factor (e.g., 1/x) to the data.[7][12]

    • Determine the concentration of the analytes in the QC and unknown samples using the regression equation from the calibration curve.

Experimental Workflow Diagram

G General LC-MS/MS Experimental Workflow cluster_prep 1. Sample & Standard Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_standards Prepare Calibrators & QCs in Blank Matrix add_is Add Internal Standard (SIL-IS) prep_standards->add_is prep_samples Aliquot Unknown Samples prep_samples->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Vortex & Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peak Areas acquire->integrate ratio Calculate Analyte/IS Ratio integrate->ratio plot Plot Calibration Curve (Ratio vs. Concentration) ratio->plot quantify Quantify Unknowns plot->quantify

Caption: Workflow for analyzing nicotine metabolites via LC-MS/MS.

References

Validation & Comparative

A Comparative Guide to the Validation of Bioanalytical Methods: The Role of (Rac)-Hydroxycotinine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of an analytical method validation for the quantification of nicotine metabolites, with a focus on the use of (Rac)-Hydroxycotinine-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The analysis of nicotine and its metabolites, such as cotinine and trans-3'-hydroxycotinine, is crucial for assessing exposure to tobacco products.[1][2] LC-MS/MS has emerged as a highly sensitive and selective technique for these bioanalytical applications.[3][4] The use of stable isotope-labeled internal standards, like this compound, is a cornerstone of robust method validation, compensating for variability during sample processing and analysis.[4][5]

Comparative Performance of Analytical Methods

The performance of an LC-MS/MS method utilizing a deuterated internal standard like this compound can be compared to alternative approaches, such as methods employing a structural analog as an internal standard or those without an internal standard. The use of a stable isotope-labeled internal standard generally provides superior accuracy and precision by effectively correcting for matrix effects and variations in instrument response.

Parameter LC-MS/MS with this compound (Typical) Alternative Method (e.g., Analog IS or No IS) Reference
Linearity (Correlation Coefficient, r²) > 0.99Often > 0.98, but can be more variable[3][6]
Lower Limit of Quantification (LLOQ) 0.02 - 0.5 ng/mLMay be higher or less consistent[3][7][8]
Accuracy (% Bias) Within ±15% (typically ±5%)Can exceed ±20%, especially with significant matrix effects[3][9]
Precision (% RSD) < 15%May be > 20%[3][9]
Recovery (%) 76 - 99%Highly variable depending on sample preparation[9]
Matrix Effect Minimized due to co-elution with analyteCan be a significant source of error[5]

Experimental Protocols

A typical experimental workflow for the validation of an analytical method for hydroxycotinine using this compound involves several key stages, from sample preparation to data analysis.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common technique for cleaning up complex biological matrices like urine or plasma before LC-MS/MS analysis.[1][2]

  • Conditioning : The SPE cartridge is conditioned with methanol followed by an equilibration solution (e.g., 5 mM ammonium formate).[1]

  • Sample Loading : The biological sample, spiked with the this compound internal standard, is loaded onto the cartridge.

  • Washing : The cartridge is washed to remove interfering substances. A typical wash solution is 5 mM ammonium formate.[1]

  • Elution : The analyte and internal standard are eluted from the cartridge with a suitable solvent.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of the analyte and internal standard are achieved using LC-MS/MS.

  • Chromatography : A C18 or similar reversed-phase column is often used for separation.[1][10] The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[3][8]

  • Mass Spectrometry : Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example, for trans-3'-hydroxycotinine, a transition of m/z 193 to m/z 80 might be monitored.[7]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Validation sample Biological Sample (Urine/Plasma) spike Spike with This compound sample->spike Add Internal Standard spe Solid Phase Extraction (SPE) spike->spe elute Elution spe->elute lc LC Separation elute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify validate Method Validation quantify->validate logical_relationship cluster_process Analytical Process analyte Hydroxycotinine (Analyte) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_injection LC Injection sample_prep->lc_injection ionization Ionization (MS Source) lc_injection->ionization analyte_signal Analyte Signal ionization->analyte_signal is_signal IS Signal ionization->is_signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_signal->ratio concentration Accurate Concentration ratio->concentration

References

A Comparative Guide to (Rac)-Hydroxycotinine-d3 and Other Internal Standards for Nicotine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of nicotine and its metabolites, the choice of a suitable internal standard is paramount to achieving accurate and reliable results, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of (Rac)-Hydroxycotinine-d3 and other commonly used deuterated internal standards. The information presented is based on a review of published validation studies to assist researchers in selecting the optimal internal standard for their specific analytical needs.

Introduction to Internal Standards in Nicotine Metabolite Analysis

The quantification of nicotine, cotinine, and trans-3'-hydroxycotinine is crucial for assessing tobacco exposure and studying nicotine metabolism. Deuterated internal standards are the gold standard for LC-MS/MS-based bioanalysis. These isotopically labeled compounds are chemically identical to the analytes of interest but have a higher mass due to the incorporation of deuterium atoms. This allows them to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.

Comparison of Common Deuterated Internal Standards

Several deuterated analogs are commercially available for the analysis of nicotine and its metabolites. The most common include this compound, Cotinine-d3, Cotinine-d9, and Nicotine-d4. The ideal internal standard should closely mimic the physicochemical properties and ionization efficiency of the analyte it is intended to quantify.

Performance Data Summary

The following table summarizes key performance metrics for various deuterated internal standards as reported in different validation studies. It is important to note that these data are collated from separate studies and experimental conditions may have varied.

Internal StandardAnalyte(s)MatrixAccuracy (% Bias or Recovery)Precision (% RSD)Key Findings
This compound trans-3'-HydroxycotinineUrine0-10% bias[1]2-9% C.V.[1]High mean metabolite recovery (76–99%)[1].
Cotinine-d3 CotinineUrineWithin ±15%[2]< 9.0%[2]Excellent accuracy and precision with high recovery (>79.3%)[2].
Cotinine-d3 CotininePlasma>95-100% RecoveryIntra-assay: <5%, Inter-assay: <10%[3]Demonstrated high analytical recovery and low matrix effects (<10%)[3].
Nicotine-d4 NicotineSerum93.39% - 105.73%Not specifiedNo significant matrix effect observed[4].
Cotinine-d9 CotinineNot specifiedNot specifiedNot specifiedFrequently used in combination with other deuterated standards.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols from studies utilizing these internal standards.

Protocol 1: Analysis of Nicotine, Cotinine, and trans-3'-Hydroxycotinine in Urine using Cotinine-d3
  • Sample Preparation:

    • To 180 µL of blank urine, add 1000 µL of 5 mM ammonium formate pH 2.5.

    • For standards and quality control (QC) samples, add 10 µL of the standard spiking solution. For blanks, add 10 µL of water.

    • Add 10 µL of the working internal standard solution (Cotinine-d3 in methanol) to standards and QCs. For blanks, add 10 µL of methanol.

    • Vortex all samples for 30 seconds and then centrifuge for 5 minutes at 5000 rpm[2].

  • LC-MS/MS Conditions:

    • Column: Thermo Scientific™ Syncronis™ C18, 1.7 µm, 50 x 2.1 mm.

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.

Protocol 2: Simultaneous Quantification of Nicotine and its Metabolites in Urine using a Suite of Deuterated Internal Standards (including Hydroxycotinine-d3)
  • Sample Preparation (for 'total' analytes):

    • Mix 50 µL of the isotopically labeled internal standard spiking solution with 100 µL of urine sample, 100 µL of HPLC water, and 160 µL of β-glucuronidase enzyme solution.

    • Incubate to enzymatically hydrolyze conjugated metabolites.

    • Perform acetone precipitation to remove matrix components.

  • LC-MS/MS Conditions:

    • Mass Spectrometer: AB Sciex API 4000 triple quadrupole with an electrospray ionization interface.

    • Chromatography: Reversed-phase LC with a cycle time of 13.5 minutes.

    • Ionization Mode: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) at unit mass resolution[1].

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows and relationships in the analysis of nicotine metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Urine, Plasma, etc.) Add_IS Addition of Internal Standard (this compound, etc.) Sample->Add_IS Extraction Extraction (SPE, LLE, Protein ppt.) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Other_Metabolites Other Metabolites Nicotine->Other_Metabolites Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6 Cotinine->Other_Metabolites

References

Cross-Validation of Hydroxycotinine Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of trans-3'-hydroxycotinine (3-HC), a major metabolite of nicotine, is crucial for assessing tobacco smoke exposure and understanding nicotine metabolism. This guide provides a comprehensive comparison of analytical methods for 3-HC quantification, supported by inter-laboratory cross-validation data to ensure reliability and reproducibility of results.

The choice of analytical method and laboratory can significantly impact the quantification of 3-HC. This guide summarizes key performance data from various studies to aid in the selection of the most appropriate assay for specific research needs. The primary methods for 3-HC analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard, and immunoassays, which offer a high-throughput alternative.

Performance Comparison of Hydroxycotinine Assays

The following table summarizes the performance of different analytical methods for the quantification of 3-HC and the Nicotine Metabolite Ratio (NMR), which is the ratio of 3-HC to its precursor, cotinine. The data is compiled from several inter-laboratory comparison studies.

ParameterAnalytical MethodMatrixKey FindingsReference
Agreement (Bland-Altman Ratio) Mass Spectrometry Approaches (7 methods)PlasmaStrong agreement with ratios between 0.82 and 1.16 for NMR.[1]
Agreement (Bland-Altman Ratio) Various Methods (4 methods)UrineWeaker agreement with ratios between 0.62 and 1.71 for NMR.[1]
Correlation (Pearson r) Mass Spectrometry Approaches (7 methods)PlasmaHighly correlated with r > 0.96 for NMR.[1]
Correlation (Pearson r) Various Methods (4 methods)UrineLess strongly correlated with r values of 0.66–0.98 for NMR.[1]
Inter-laboratory Precision (CV) LC-MS/MSUrineGood agreement for total hydroxycotinine, but wider variation for hydroxycotinine glucuronides (CVs 26-52%).[2]
Accuracy (Mean Bias) LC-MS/MSUrineLow mean bias of approximately +1.2% for hydroxycotinine.[2]
Lower Limit of Quantitation (LLOQ) LC-MS/MSSaliva0.10 ng/mL for 3-hydroxycotinine.[3]
Lower Limit of Quantitation (LLOQ) LC-MS/MSPlasma, Urine, Saliva0.02 to 0.1 ng/mL for 3-hydroxycotinine.[4]
Lower Limit of Quantitation (LLOQ) LC-MS/MSPlasma0.40 ng/mL for hydroxycotinine.[5]
Intra- and Inter-day Precision (RSD %) LC-MS/MSPlasmaBelow 15% for all analytes.[5]
Accuracy LC-MS/MSPlasmaMean accuracies ranged from 99.9% to 109.9% for hydroxycotinine.[5]
Cross-reactivity Immunoassay (ELISA)UrineSignificant cross-reactivity with 3-hydroxycotinine (about 30%), potentially leading to overestimated cotinine concentrations.[6]

Experimental Protocols

The methodologies employed in the cross-validation studies are critical for understanding the comparability of results. The most common and reliable method is LC-MS/MS. A general workflow for a typical LC-MS/MS-based hydroxycotinine assay is described below.

Sample Preparation

A crucial step in ensuring accurate quantification is the extraction of analytes from the biological matrix. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used technique that provides clean extracts. For example, a method for urine analysis uses SOLA™ CX cartridges, conditioning with methanol and ammonium formate, followed by sample application, washing, and elution.[7]

  • Liquid-Liquid Extraction (LLE): This classic technique is also employed for sample cleanup.

  • Protein Precipitation: A simpler and faster method, often used for plasma or serum samples, involves the addition of a solvent like methanol or perchloric acid to precipitate proteins.[4][5] For automated high-throughput analysis, this can be performed in a 96-well plate format.[8]

  • Enzymatic Hydrolysis: For the analysis of "total" hydroxycotinine, which includes the glucuronide conjugate, an enzymatic hydrolysis step using β-glucuronidase is performed prior to extraction.[9]

Chromatographic Separation and Mass Spectrometric Detection
  • Liquid Chromatography (LC): Reversed-phase chromatography is typically used to separate 3-HC from other metabolites. A variety of columns are employed, including C18 and phenyl-hexyl stationary phases.[5][7] The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[5][7]

  • Tandem Mass Spectrometry (MS/MS): Detection is performed using a tandem mass spectrometer, which provides high selectivity and sensitivity. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 3-HC and its deuterated internal standard are monitored.[9]

Inter-Laboratory Cross-Validation Workflow

The following diagram illustrates a typical workflow for a cross-validation study between different laboratories to ensure the comparability of hydroxycotinine assay results.

CrossValidationWorkflow cluster_preparation Sample Preparation and Distribution cluster_analysis Inter-Laboratory Analysis cluster_data Data Analysis and Comparison SampleCollection Collection of Biological Samples (e.g., Plasma, Urine) SamplePooling Pooling and Aliquoting of Samples SampleCollection->SamplePooling SampleDistribution Blinded Distribution to Participating Laboratories SamplePooling->SampleDistribution LabA Laboratory A (e.g., LC-MS/MS Method 1) SampleDistribution->LabA LabB Laboratory B (e.g., LC-MS/MS Method 2) SampleDistribution->LabB LabC Laboratory C (e.g., Immunoassay) SampleDistribution->LabC DataSubmission Submission of Results to Central Coordinator LabA->DataSubmission LabB->DataSubmission LabC->DataSubmission StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman, Correlation) DataSubmission->StatisticalAnalysis Report Generation of Comparison Report StatisticalAnalysis->Report

References

The Gold Standard: Enhancing Accuracy and Precision in Hydroxycotinine Measurement with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites is paramount. This guide provides a comprehensive comparison of analytical methods for measuring hydroxycotinine, a key metabolite of nicotine, with a focus on the significant advantages conferred by the use of deuterated internal standards.

The determination of hydroxycotinine levels is crucial in various research fields, including smoking cessation studies, therapeutic drug monitoring, and understanding nicotine metabolism. The use of stable isotope-labeled internal standards, particularly deuterated standards, has become the benchmark for achieving the highest quality data in bioanalytical assays.[1][2] These standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by mass spectrometry. This key characteristic enables them to effectively compensate for variations that can occur during sample preparation and analysis, leading to more accurate and precise results.[1][3][4]

Superior Performance with Deuterated Standards

The primary advantage of using deuterated hydroxycotinine as an internal standard lies in its ability to mimic the behavior of the endogenous analyte throughout the entire analytical process.[1][2] This includes extraction from complex biological matrices, chromatographic separation, and ionization in the mass spectrometer. By co-eluting with the non-labeled hydroxycotinine, the deuterated standard experiences the same potential for loss during sample preparation and the same degree of ion suppression or enhancement in the mass spectrometer.[1][4] This co-elution effectively normalizes for these variations, resulting in significantly improved data quality.

The European Medicines Agency (EMA) has recognized the importance of this approach, noting that over 90% of bioanalytical method validations submitted to them incorporate stable isotope-labeled internal standards.[1] This widespread adoption underscores the confidence in this methodology for producing robust and reliable data for regulatory submissions.

Comparative Analysis of Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of hydroxycotinine due to its high sensitivity and specificity.[1][5] When coupled with the use of deuterated internal standards, LC-MS/MS methods demonstrate exceptional accuracy and precision.

While methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with UV detection (HPLC-UV) can also be used, they often exhibit greater variability.[6][7] A multi-laboratory study comparing different analytical methods for nicotine metabolite ratio (including hydroxycotinine) found that plasma measurements using mass spectrometry with deuterated internal standards showed strong agreement and high correlation between different laboratories and methods.[6][7][8] In contrast, urinary measurements showed weaker agreement, highlighting the importance of both the analytical technique and the biological matrix.[6][7][8] Methods that did not use deuterated internal standards, such as HPLC-UV, relied on structural analogs which may not perfectly mimic the behavior of the analyte, potentially leading to less accurate results.[7]

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of nicotine, cotinine, and trans-3'-hydroxycotinine in human meconium using deuterated internal standards.

ParameterNicotineCotininetrans-3'-HydroxycotinineNornicotineNorcotinine
Linear Range (ng/g) 5 - 5001.25 - 5001.25 - 5005 - 5001.25 - 500
Limit of Quantification (LOQ) (ng/g) 51.251.2551.25
Intra-day Precision (%RSD) < 10%< 10%< 10%< 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%< 15%< 15%< 15%
Accuracy (% Bias) Within ± 20%Within ± 20%Within ± 20%Within ± 20%Within ± 20%
Data extracted from a study on the quantification of nicotine and its metabolites in human meconium.[9]

Another study developing an LC-MS/MS method for cotinine and 3-hydroxycotinine in human serum reported the following performance characteristics:

ParameterCotinine3-Hydroxycotinine
Linear Range (ng/mL) 0.05 - 5000.50 - 1250
Lower Limit of Quantification (LLOQ) (ng/mL) 0.050.50
Intra-day Precision (%RSD) < 11%< 11%
Inter-day Precision (%RSD) < 11%< 11%
Accuracy (Relative Error) Within ± 7%Within ± 7%
Mean Extraction Recovery 98.54%100.24%
Data from a validated LC-MS/MS method for human serum.[10]

Experimental Protocols

A typical experimental workflow for the quantification of hydroxycotinine using a deuterated internal standard involves the following key steps:

Sample Preparation
  • Internal Standard Spiking: A known amount of the deuterated hydroxycotinine internal standard is added to the biological sample (e.g., plasma, urine, serum).[9][10]

  • Protein Precipitation: An organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins.[10] This step is crucial for cleaning up the sample and preventing interference with the analytical column.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a clean tube.

  • Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent.[10] This step concentrates the sample and ensures compatibility with the LC system.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into an HPLC or UHPLC system. A reversed-phase column (e.g., C18) is commonly used to separate hydroxycotinine from other components in the sample.[11][12]

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-product ion transitions for both the native hydroxycotinine and the deuterated internal standard.[9][10][12]

  • Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of hydroxycotinine in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[9]

Workflow Visualization

The following diagram illustrates the typical experimental workflow for the quantification of hydroxycotinine using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine, Serum) Spike Spike with Deuterated Hydroxycotinine-d3 Sample->Spike Addition of IS Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Evaporate Evaporation & Reconstitution Transfer->Evaporate Inject Injection into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Quantify Quantification (Peak Area Ratio) Detect->Quantify G cluster_sources Sources of Analytical Variability cluster_correction Correction Mechanism cluster_outcome Outcome Matrix Matrix Effects (Ion Suppression/Enhancement) IS Deuterated Internal Standard Matrix->IS experiences same effect Extraction Extraction Inconsistency Extraction->IS experiences same loss Instrument Instrument Drift Instrument->IS experiences same variation CoElution Co-elution with Analyte IS->CoElution Ratio Analyte/IS Peak Area Ratio CoElution->Ratio Normalization Accuracy Improved Accuracy Ratio->Accuracy Precision Improved Precision Ratio->Precision

References

A Guide to Inter-Laboratory Comparison of Nicotine Metabolite Ratio Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Nicotine Metabolite Ratio (NMR), typically the ratio of 3'-hydroxycotinine (3HC) to cotinine (COT), is a critical biomarker for assessing the rate of nicotine metabolism. It is a key indicator of CYP2A6 enzyme activity, which is responsible for the majority of nicotine and cotinine metabolism.[1][2] Consistent and reproducible measurement of the NMR is paramount for clinical and research applications, including smoking cessation trials and understanding smoking-related health risks.[3][4] This guide provides an objective comparison of analytical methodologies for NMR determination, supported by data from inter-laboratory studies.

Data Presentation: Quantitative Comparison of Analytical Methods

Inter-laboratory studies have been conducted to assess the comparability of NMR measurements across different analytical methods and laboratories. The following tables summarize the quantitative data from these comparisons, primarily focusing on plasma and urine samples, the two most common biological matrices.

Table 1: Inter-Laboratory Agreement of Plasma NMR Measurements [2]

Comparison MethodBland-Altman Ratio95% Confidence Interval of RatioPearson Correlation (r)
Method 1B vs. 1A1.010.95 - 1.07> 0.96
Method 1C vs. 1A0.990.93 - 1.05> 0.96
Method 2A vs. 1A0.980.92 - 1.04> 0.96
Method 2B vs. 1A0.970.91 - 1.03> 0.96
Method 2C vs. 1A0.970.91 - 1.03> 0.96
Method 3 vs. 1A1.020.96 - 1.08> 0.96

Data from a study involving 35 plasma samples sent to eight laboratories using seven different mass spectrometry methods.[2] The Bland-Altman ratios, which assess the agreement between two quantitative measurements, are all close to 1.0, indicating strong agreement between the different methods for plasma NMR.[2] The high Pearson correlation coefficients further support the strong linear relationship between the measurements obtained from different laboratories.[2]

Table 2: Inter-Laboratory Agreement of Urinary NMR Measurements [2]

Comparison MethodBland-Altman Ratio95% Confidence Interval of RatioPearson Correlation (r)
Method 1B vs. 1A0.980.87 - 1.100.66 - 0.98
Method 4A vs. 1A1.110.98 - 1.250.66 - 0.98
Method 4B vs. 1A1.100.97 - 1.240.66 - 0.98

Data from a study involving 35 urine samples sent to different laboratories.[2] The agreement for urinary NMR measurements is weaker compared to plasma, with Bland-Altman ratios deviating more from 1.0 and a wider range of Pearson correlation coefficients.[2] This suggests that while urinary NMR is a valuable tool, there is greater inter-laboratory variability in its measurement compared to plasma NMR.

Table 3: Comparison of Direct vs. Indirect LC-MS/MS Methods for Urinary Nicotine Metabolites [5]

AnalyteBland-Altman Ratio (Direct vs. Indirect)Pearson Correlation (r)
Nicotine0.99>0.95
Cotinine1.07>0.95
3-Hydroxycotinine1.01>0.95
Nicotine-Glucuronide4.170.57
Cotinine-Glucuronide2.120.85

This study compared a direct injection LC-MS/MS method with an indirect method involving enzymatic hydrolysis for the quantification of nicotine and its metabolites in urine from 139 smokers.[5] The direct and indirect methods showed good agreement for the parent compounds and 3-hydroxycotinine, but less agreement for their glucuronide conjugates.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in inter-laboratory comparison studies for NMR determination.

1. Plasma NMR Determination by LC-MS/MS

  • Sample Preparation:

    • Aliquots of plasma samples (typically 50-100 µL) are spiked with a solution of isotopically labeled internal standards (e.g., cotinine-d3 and 3-hydroxycotinine-d3).[6]

    • Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

    • The supernatant is then transferred for analysis.

  • Chromatography:

    • A high-performance liquid chromatography (HPLC) system is used to separate the analytes.

    • A C18 reverse-phase column is commonly employed.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) is used.

  • Mass Spectrometry:

    • A tandem mass spectrometer (MS/MS) is used for detection and quantification.

    • The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the transitions from the precursor ion to the product ion for each analyte and internal standard.[6]

    • Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.[6]

2. Urinary NMR Determination (Free and Total Metabolites)

  • Sample Preparation for "Free" Metabolites:

    • Urine samples are diluted (e.g., 1:19 with 0.01 M HCl).[5]

    • An aliquot of the diluted urine is mixed with an internal standard solution.

    • The sample is then directly injected into the LC-MS/MS system or undergoes a simple clean-up step like solid-phase extraction.[5]

  • Sample Preparation for "Total" Metabolites (Indirect Method):

    • Urine samples are diluted.

    • An aliquot is treated with β-glucuronidase to hydrolyze the glucuronide conjugates of cotinine and 3-hydroxycotinine back to their free forms.[5]

    • The mixture is incubated (e.g., for 18 hours at 37°C).[5]

    • Following incubation, an internal standard solution is added, and the sample is extracted (e.g., using solid-phase extraction) before LC-MS/MS analysis.[5]

  • Direct Method for Total Metabolites:

    • Some modern LC-MS/MS methods allow for the direct quantification of both the free metabolites and their glucuronide conjugates in a single run without the need for enzymatic hydrolysis.[5] This approach is faster and less costly.[5]

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows involved in nicotine metabolism and its analysis.

Nicotine_Metabolism_Pathway Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine ~80% Nicotine_Glucuronide Nicotine Glucuronide Nicotine->Nicotine_Glucuronide Excretion Urinary Excretion Nicotine->Excretion 3HC trans-3'-Hydroxycotinine (3HC) Cotinine->3HC Major Pathway Cotinine_Glucuronide Cotinine Glucuronide Cotinine->Cotinine_Glucuronide Cotinine->Excretion 3HC_Glucuronide 3HC Glucuronide 3HC->3HC_Glucuronide 3HC->Excretion Nicotine_Glucuronide->Excretion Cotinine_Glucuronide->Excretion 3HC_Glucuronide->Excretion

Caption: Major metabolic pathways of nicotine.

Experimental_Workflow_NMR cluster_sample Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Plasma or Urine Sample Spike Spike with Internal Standards Sample->Spike Hydrolysis Enzymatic Hydrolysis (for 'Total' in Urine - Indirect) Spike->Hydrolysis Urine (Indirect) Extraction Extraction / Protein Precipitation Spike->Extraction Plasma / Urine (Direct) Hydrolysis->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification using Calibration Curve LC_MS->Quantification Calculation Calculate NMR (3HC / Cotinine) Quantification->Calculation

Caption: General experimental workflow for NMR determination.

References

The Gold Standard in Bioanalysis: A Comparative Guide to (Rac)-Hydroxycotinine-d3 and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison between the deuterated internal standard, (Rac)-Hydroxycotinine-d3, and non-deuterated (structural analogue) internal standards. The information herein, supported by experimental data and detailed methodologies, is intended to inform the selection of the most suitable analytical strategy for the quantification of hydroxycotinine, a major metabolite of nicotine.

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are indispensable for correcting variability throughout the entire analytical workflow.[1] This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thus providing reliable quantification.[2] The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar but non-isotopically labeled compound (a structural analogue).[3]

Superior Performance of Deuterated Internal Standards

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis.[2] By replacing one or more hydrogen atoms with its stable isotope, deuterium, this compound is chemically almost identical to the analyte, hydroxycotinine. This near-identical chemical and physical behavior ensures that it co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source—a phenomenon known as the matrix effect.[3] The matrix effect, caused by co-eluting components from the biological matrix, is a major source of inaccuracy and imprecision in LC-MS bioanalysis.[4]

Non-deuterated internal standards, being structurally different from the analyte, often have different retention times, extraction recoveries, and ionization efficiencies. These differences can lead to inadequate compensation for matrix effects and, consequently, less accurate and precise quantitative results.

The following table summarizes the key performance differences based on established analytical validation parameters, illustrating the superiority of a deuterated internal standard like this compound.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (Structural Analogue)Rationale
Matrix Effect Compensation ExcellentVariable to PoorNear-identical physicochemical properties and co-elution with the analyte ensure that both are affected by matrix components in the same way.[3]
Recovery Correction ExcellentVariableSimilar extraction efficiency to the analyte across various sample preparation conditions (e.g., liquid-liquid extraction, solid-phase extraction).[5]
Precision (%RSD) Typically <15%Can be >15%Better correction for variability leads to lower relative standard deviation in quality control samples.[5]
Accuracy (%Bias) Typically within ±15%Can be outside ±15%More reliable correction results in measured concentrations being closer to the true value.[6]
Chromatographic Co-elution Yes (or very close)No (different retention time)Co-elution is crucial for effective compensation of matrix effects that can vary across the chromatographic peak.
Availability and Cost Generally higher cost and may require custom synthesis.Often more readily available and less expensive.The synthesis of isotopically labeled compounds is more complex.

Experimental Data: A Case Study

Table 1: Performance Data for Deuterated Hydroxycotinine Internal Standard in a Complex Matrix [5]

AnalyteInternal StandardMean Recovery (%)Mean Matrix Effect (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
trans-3'-Hydroxycotininetrans-3'-Hydroxycotinine-d356.2 - 95.741.0 - 72.7 (suppression)<10<25

Data adapted from a study on meconium, a highly complex biological matrix, demonstrating that despite significant matrix effects (ion suppression), the use of a deuterated internal standard allows for acceptable precision and recovery.[5]

In contrast, a study comparing a deuterated and a non-deuterated internal standard for the analysis of trimethoprim provides a clear example of the potential for variability with non-deuterated standards.

Table 2: Illustrative Comparison of Linearity for an Analyte with Deuterated vs. Non-Deuterated Internal Standards [7]

AnalyteInternal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
TrimethoprimTrimethoprim-d9 (Deuterated)Serum1,200 - 40,000> 0.995
TrimethoprimSulfamethazine (Non-deuterated)Plasma250 - 5,000> 0.99

This table illustrates that while both types of internal standards can yield good linearity, deuterated standards are often used over a wider dynamic range in complex matrices.[7]

Experimental Protocols

To objectively compare the performance of this compound and a non-deuterated internal standard, a series of validation experiments should be conducted. Below are detailed methodologies for key experiments.

Experiment 1: Assessment of Matrix Effects

Objective: To evaluate the ability of the internal standard to compensate for the impact of the biological matrix on the ionization of hydroxycotinine.

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare solutions of hydroxycotinine and the internal standard (this compound or a non-deuterated analogue) in a pure solvent (e.g., mobile phase).

    • Set 2 (Post-extraction Spike): Extract blank biological matrix (e.g., plasma, urine) from at least six different sources. Spike the extracted matrix with hydroxycotinine and the internal standard at low and high concentrations.

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): Calculate the ratio of the peak area of the analyte/IS in the presence of matrix (Set 2) to the peak area in the neat solution (Set 1).

    • IS-Normalized MF: Divide the MF of the analyte by the MF of the internal standard.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across all sources should be ≤15%. A lower CV indicates better compensation for matrix effects.

Experiment 2: Recovery Assessment

Objective: To determine the extraction efficiency of hydroxycotinine and the internal standard from the biological matrix.

Methodology:

  • Sample Preparation:

    • Set A (Pre-extraction Spike): Spike blank biological matrix with hydroxycotinine and the internal standard before the extraction process.

    • Set B (Post-extraction Spike): Extract blank biological matrix and then spike the extracted sample with hydroxycotinine and the internal standard.

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calculation:

    • Recovery (%): (Peak area ratio of analyte to IS in Set A / Peak area ratio of analyte to IS in Set B) x 100.

  • Evaluation: The recovery of the analyte and the internal standard should be consistent and reproducible. A deuterated internal standard is expected to have a recovery very similar to the analyte.

Visualizing the Workflow and Metabolic Pathway

To better understand the experimental process and the biological context of hydroxycotinine, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BlankMatrix Blank Biological Matrix (e.g., Plasma, Urine) Spike_Analyte_IS Spike with Hydroxycotinine & Internal Standard BlankMatrix->Spike_Analyte_IS Extraction Sample Extraction (SPE or LLE) Spike_Analyte_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation FinalSample Final Sample for Injection Evaporation->FinalSample LC_Separation LC Separation FinalSample->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for bioanalysis using an internal standard.

G Nicotine Nicotine enzyme1 CYP2A6, Aldehyde Oxidase Nicotine->enzyme1 Cotinine Cotinine enzyme2 CYP2A6 Cotinine->enzyme2 Hydroxycotinine trans-3'-Hydroxycotinine enzyme1->Cotinine enzyme2->Hydroxycotinine

Caption: Major metabolic pathway of nicotine to hydroxycotinine.

Conclusion

The choice of internal standard is a critical factor that directly impacts the quality and reliability of bioanalytical data. For the quantification of hydroxycotinine, the use of a deuterated internal standard such as this compound is strongly recommended. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability when compared to non-deuterated, structural analogue internal standards. While the initial cost of a deuterated standard may be higher, the investment is justified by the increased accuracy, precision, and robustness of the analytical method, leading to higher confidence in the final results for researchers, scientists, and drug development professionals.

References

Performance Showdown: A Comparative Guide to SPE Cartridges for Hydroxycotinine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of hydroxycotinine, a major metabolite of cotinine and a key biomarker for tobacco smoke exposure, is paramount. The critical first step in this analytical process is the effective isolation and purification of the analyte from complex biological matrices. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, and the choice of SPE cartridge can significantly impact the reliability and sensitivity of the subsequent analysis. This guide provides an objective comparison of the performance of various SPE cartridges for hydroxycotinine extraction, supported by experimental data and detailed protocols.

At a Glance: Performance Metrics of Common SPE Cartridges

The selection of an appropriate SPE cartridge is often a balance between recovery, cleanliness, and reproducibility. The following table summarizes the reported performance of different SPE cartridges for the extraction of hydroxycotinine from biological fluids, primarily urine and plasma.

SPE Cartridge TypeSorbent TypeMatrixRecovery (%)Reproducibility (%RSD)Limit of Quantitation (LOQ) (ng/mL)Citation(s)
CleanScreen DAU Not SpecifiedHuman Plasma73.5 - 86.8<11% CV for matrix effect5[1]
Not SpecifiedHuman Urine55.1 - 64.00.7 - 9.10.5[2]
SOLA CX Strong Cation ExchangeHuman Urine>79.3<9.01 - 10[3]
Mixed-Mode Cation Exchange Mixed-Mode Cation ExchangeHuman PlasmaNot explicitly stated, but matrix effects were quantitatively evaluated with CVs <8%1.9 - 12.3 (intermediate precision)2[4]
Strata-X-C Strong Cation ExchangeHuman UrineNot explicitly stated in the abstractNot explicitly stated in the abstractNot explicitly stated in the abstract[5]
OASIS HLB Hydrophilic-Lipophilic BalancedTobaccoNot explicitly stated for hydroxycotinineNot explicitly stated for hydroxycotinineNot explicitly stated for hydroxycotinine[6]
C18 Reversed-Phase C18TobaccoNot explicitly stated for hydroxycotinineNot explicitly stated for hydroxycotinineNot explicitly stated for hydroxycotinine[6]
Extrelut-1 Diatomaceous EarthHuman UrineNot explicitly stated in the abstractNot explicitly stated in the abstractNot explicitly stated in the abstract[7]

Note: The performance data presented here are extracted from different studies and may not be directly comparable due to variations in experimental conditions, such as the specific biological matrix, analyte concentration, and analytical instrumentation used.

Deep Dive: Experimental Protocols

The following sections provide detailed methodologies for hydroxycotinine extraction using some of the compared SPE cartridges.

CleanScreen DAU Protocol for Human Plasma

This protocol was utilized for the simultaneous quantification of nicotine, cotinine, trans-3'-hydroxycotinine, and norcotinine in human plasma.[1]

  • Sample Preparation: To 200 µL of plasma, an internal standard solution is added, followed by 2 mL of 2 M sodium acetate buffer (pH 6). The sample is then vortexed.

  • SPE Cartridge Conditioning: The CleanScreen DAU SPE column is conditioned with 3 mL of methanol, followed by 3 mL of water, and finally 2 mL of 2 M sodium acetate buffer (pH 6).

  • Sample Loading: The prepared plasma sample is loaded onto the conditioned column and allowed to flow by gravity.

  • Washing: The column is washed sequentially with 2 mL of water, 1.5 mL of 100 mM hydrochloric acid, and 2 mL of methanol. A vacuum is applied for 1-5 minutes after each wash step to dry the column.

  • Elution: The analytes are eluted with 5 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v).

  • Dry-down and Reconstitution: The eluate is dried under a stream of nitrogen at 40°C after the addition of 100 µL of 1% hydrochloric acid in methanol (v/v). The residue is then reconstituted for LC-MS/MS analysis.

SOLA CX Protocol for Human Urine

This method was developed for the determination of nicotine, cotinine, and trans-3-hydroxycotinine in urine.[3]

  • Sample Preparation: 180 µL of blank urine is diluted with 1000 µL of 5 mM ammonium formate (pH 2.5). For standards and quality control samples, 10 µL of the standard spiking solution and 10 µL of the internal standard solution are added. The samples are vortexed and centrifuged.

  • SPE Cartridge Conditioning: The SOLA CX SPE cartridge is conditioned with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).

  • Sample Loading: 1200 µL of the prepared sample is loaded onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing: The cartridge is washed with 1000 µL of 5 mM ammonium formate (pH 2.5) at approximately 1 mL/min.

  • Elution: The elution solvent and volume are not explicitly detailed in the provided abstract but would typically involve a solvent mixture designed to disrupt the cation exchange interaction.

  • Analysis: The eluate is then analyzed by LC-MS/MS.

Visualizing the Workflow: A Generalized SPE Protocol

The following diagram illustrates the fundamental steps involved in a typical Solid-Phase Extraction workflow for the analysis of hydroxycotinine.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Pretreat Pre-treatment (e.g., Dilution, pH Adjustment, Addition of Internal Standard) Sample->Pretreat Load 2. Sample Loading Pretreat->Load Condition 1. Conditioning (e.g., Methanol, Buffer) Condition->Load Wash 3. Washing (Remove Interferences) Load->Wash Elute 4. Elution (Isolate Analytes) Wash->Elute Evap Evaporation & Reconstitution Elute->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Caption: Generalized workflow for hydroxycotinine analysis using SPE.

Conclusion

The choice of SPE cartridge for hydroxycotinine analysis is a critical decision that influences the quality and reliability of research outcomes. While mixed-mode and polymeric cation exchange cartridges like SOLA CX and Strata-X-C often demonstrate high recovery and reproducibility, the optimal choice may depend on the specific matrix and the desired analytical sensitivity. The data and protocols presented in this guide offer a valuable starting point for method development and optimization. Researchers are encouraged to perform in-house validation to determine the most suitable SPE cartridge and protocol for their specific application.

References

comparison of LC-MS/MS and GC-MS for nicotine metabolite analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of LC-MS/MS and GC-MS for Nicotine Metabolite Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of nicotine and its metabolites is crucial for tobacco exposure assessment, smoking cessation studies, and understanding nicotine pharmacokinetics. The two most powerful analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to help you select the optimal method for your research needs.

Nicotine Metabolism: A Brief Overview

Nicotine is extensively metabolized in the human body, primarily in the liver by the cytochrome P450 enzyme system, particularly CYP2A6.[1][2][3] Approximately 70-80% of nicotine is converted to cotinine, which is then further metabolized to trans-3'-hydroxycotinine.[1][3][4] Other significant metabolic pathways include N-glucuronidation and N-oxidation.[5] Due to its longer half-life (16-20 hours) compared to nicotine (1-4 hours), cotinine is a reliable biomarker for assessing nicotine exposure.[6][7]

G Nicotine Nicotine Nic_Gluc Nicotine-N-glucuronide Nicotine->Nic_Gluc UGT Cot_N_Oxide Cotinine-N-oxide Nicotine->Cot_N_Oxide FMO3 (N'-oxidation) Nornicotine Nornicotine Nicotine->Nornicotine Iminium Nicotine-Δ1'(5')-iminium ion Nicotine->Iminium CYP2A6 (C-oxidation) Cotinine Cotinine T_3HC trans-3'-hydroxycotinine (3HC) Cotinine->T_3HC CYP2A6 Iminium->Cotinine Aldehyde Oxidase invis1 invis2

Caption: Major metabolic pathways of nicotine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of nicotine and its metabolites. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for complex biological matrices like urine, plasma, and saliva.[7][8]

Key Advantages:

  • High Specificity and Sensitivity: Capable of detecting metabolites at very low concentrations (sub-ng/mL).[9][10]

  • Broad Analyte Coverage: Can simultaneously measure a wide range of metabolites, including non-volatile and thermally labile compounds like glucuronide conjugates, without requiring chemical derivatization.[8][11]

  • High Throughput: Modern UPLC systems coupled with fast-switching mass spectrometers allow for rapid analysis times, often under 10 minutes per sample.[11][12]

  • Reduced Sample Preparation: Often requires simpler sample preparation steps compared to GC-MS.[13]

G Sample Biological Sample (Urine/Plasma) Prep Sample Preparation (SPE / LLE / PPT) Sample->Prep LC LC Separation (Reversed-Phase) Prep->LC Ion Ionization (ESI / APCI) LC->Ion MS1 MS Quad 1 (Precursor Ion) Ion->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS Quad 2 (Product Ion) CID->MS2 Detect Detector & Data MS2->Detect

Caption: General experimental workflow for LC-MS/MS analysis.
Experimental Protocol Example: LC-MS/MS Analysis of Nicotine Metabolites in Urine

This protocol is a generalized example based on common methodologies.[13][14][15]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To a 1 mL urine sample, add 50 µL of an internal standard solution containing deuterated analogues of the target analytes.[14]

    • Acidify the urine with 1.5 mL of 5 mM ammonium formate (pH 2.5) and vortex.[14]

    • Load the mixture onto a mixed-mode SPE cartridge.

    • Wash the cartridge with a series of solvents (e.g., water, acidic buffer, methanol) to remove interferences.

    • Elute the analytes with an appropriate solvent mixture (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

  • Liquid Chromatography (LC):

    • Column: C18 or Biphenyl reversed-phase column (e.g., Raptor Biphenyl, Waters UPLC BEH Phenyl).[12][15]

    • Mobile Phase A: 0.1% Formic acid in water.[11]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[11]

    • Flow Rate: 0.25 - 0.5 mL/min.

    • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B to separate the analytes.

    • Run Time: Typically 5-15 minutes.[11][13]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.[13]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[14]

    • MRM Transitions (Example):

      • Nicotine: m/z 163.2 → 132.2[11]

      • Cotinine: m/z 177.2 → 98.1[11]

      • trans-3'-hydroxycotinine: m/z 193.2 → 80.2[11]

    • Instrument Parameters: Optimize ion spray voltage, source temperature, and collision energies for each analyte.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for analyzing volatile and thermally stable compounds. While highly effective, its application for a broad panel of nicotine metabolites is often limited by the polar and non-volatile nature of many of these compounds, necessitating a derivatization step.

Key Advantages & Disadvantages:

  • Excellent Chromatographic Resolution: Provides high-efficiency separation for volatile compounds.

  • Robust and Reliable: A well-established technique with extensive libraries for spectral matching (in full scan mode).

  • Derivatization Often Required: Many nicotine metabolites (e.g., hydroxycotinine, glucuronides) are not volatile and require chemical derivatization to increase their volatility and thermal stability, which adds time, cost, and potential for analytical variability.[11]

  • Lower Throughput: Sample preparation, including derivatization, and longer GC run times can result in lower throughput compared to modern LC-MS/MS methods.

  • Thermal Degradation: Not suitable for thermally labile metabolites like glucuronides, which would decompose in the hot GC injector.

G Sample Biological Sample (Urine/Plasma) Prep Extraction (LLE / SPE) Sample->Prep Deriv Derivatization (e.g., Silylation) Prep->Deriv GC GC Separation (Capillary Column) Deriv->GC Ion Ionization (Electron Impact) GC->Ion MS Mass Analyzer (Quadrupole) Ion->MS Detect Detector & Data (SIM Mode) MS->Detect

Caption: General experimental workflow for GC-MS analysis.
Experimental Protocol Example: GC-MS Analysis of Nicotine and Cotinine in Urine

This protocol is a generalized example based on established methodologies.[6][16]

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of urine, add an internal standard (e.g., 6-methyl nicotine).[6]

    • Make the sample alkaline by adding a strong base like sodium hydroxide (NaOH) to ensure nicotine and cotinine are in their free base, unionized form.[17]

    • Add an organic extraction solvent (e.g., dichloromethane or a methylene chloride:diethyl ether mixture) and vortex thoroughly to extract the analytes.[15][16]

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Note: Derivatization with an agent like BSTFA would be required here if analyzing less volatile metabolites like hydroxycotinine.

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS.[6][18]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[6]

    • Injector: Splitless mode at 250-290°C.[6]

    • Oven Program: A temperature program is used for separation, e.g., start at 50°C, ramp at 15°C/min to 200°C, then ramp at 20°C/min to 300°C.[6]

  • Mass Spectrometry (MS):

    • Ionization: Electron Impact (EI) at 70 eV.[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and quantitative analysis.[6]

    • Ions Monitored (Example):

      • Nicotine: m/z 84 (quantifier), 162 (qualifier)[6]

      • Cotinine: m/z 98 (quantifier), 176 (qualifier)[6]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for nicotine metabolite analysis based on published data.

FeatureLC-MS/MSGC-MSSupporting Evidence
Analyte Coverage Excellent: Nicotine and a wide range of metabolites, including glucuronides and oxides, in a single run.Limited: Primarily for nicotine and cotinine. Other metabolites require derivatization; not suitable for thermally labile conjugates.LC-MS/MS can simultaneously quantify nicotine and 10 of its major metabolites.[8] GC-MS methods typically focus on nicotine and cotinine.[6][16]
Derivatization Not required.Often required for metabolites other than nicotine.LC-MS/MS avoids costly and time-consuming derivatization.[11]
Limit of Quantitation (LOQ) Generally lower. Typically 0.1 - 5 ng/mL for most metabolites in plasma and urine.Generally higher for underivatized compounds. For nicotine/cotinine, can be in the range of 0.25 - 20 ng/mL.LC-MS/MS LOQs can be as low as 0.2-2.3 ng/mL for a panel of 10 metabolites.[8] A GC-MS method reported LOQs of 0.25 ng/mL for nicotine and 20 ng/mL for cotinine.[6]
Linear Dynamic Range Wide. e.g., 1-500 ng/mL for nicotine, 0.2-500 ng/mL for cotinine.Moderate. e.g., 1-100 ng/mL for nicotine, 50-1000 ng/mL for cotinine.A validated LC-MS/MS method showed a linear range up to 500 ng/mL.[11] A GC-MS method showed linearity up to 100 ng/mL for nicotine and 1000 ng/mL for cotinine.[6]
Precision (%RSD) Excellent. Typically < 15%.Good. Typically < 15%.Both methods demonstrate good precision in validated assays.
Accuracy (%Bias) Excellent. Typically within ±15% of the nominal value.Good. Typically within ±15% of the nominal value.Both methods demonstrate good accuracy in validated assays.
Sample Throughput High. Runtimes of <10 minutes are common.Lower. Longer run times and additional sample prep steps (derivatization) reduce throughput.LC-MS/MS methods with run times of 2-8 minutes have been developed.[11][12] GC-MS run times are often >10 minutes, plus extraction/derivatization time.[6][19]

Conclusion

For the comprehensive and high-throughput analysis of nicotine and its broad spectrum of metabolites, LC-MS/MS is the superior technique. Its ability to measure both parent compounds and their polar, non-volatile metabolites (including glucuronides) in a single run without derivatization provides a more complete and accurate metabolic profile. The exceptional sensitivity, specificity, and speed of modern LC-MS/MS systems make it the method of choice for clinical and research laboratories.

GC-MS remains a viable and robust method for the targeted analysis of nicotine and cotinine. It can be a cost-effective option if the research scope is limited to these primary biomarkers and if the laboratory has existing GC-MS instrumentation and expertise. However, for a complete understanding of nicotine metabolism and exposure, the limitations imposed by the need for derivatization and the inability to analyze thermally labile conjugates make it less suitable than LC-MS/MS.

References

Evaluating the Robustness of a Validated Hydroxycotinine Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides an objective comparison of the robustness of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trans-3'-hydroxycotinine (hydroxycotinine), a key metabolite of nicotine. The performance of this method is evaluated against alternative analytical techniques, supported by experimental data from various studies.

The quantification of hydroxycotinine is crucial for assessing nicotine exposure and metabolism. LC-MS/MS has become the standard for this analysis due to its high sensitivity and specificity.[1] This guide delves into the critical aspect of method robustness, which ensures that minor, deliberate variations in method parameters do not adversely affect the accuracy and precision of the results.[2][3]

Comparative Analysis of Analytical Methods

While LC-MS/MS is a widely adopted technique, other methods have also been employed for the analysis of nicotine and its metabolites. The following table summarizes the performance characteristics of a typical validated LC-MS/MS method compared to other analytical approaches.

Parameter LC-MS/MS HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Immunoassays (ELISA)
Sensitivity (LOQ) High (0.004 - 0.40 ng/mL)[1][4][5]ModerateHighModerate to Low
Specificity Very High[1]Moderate (potential for interferences)HighLow (potential for cross-reactivity)[6]
Precision (%RSD) Excellent (<15%)[4][5]GoodGoodModerate
Accuracy (%Bias) Excellent (±15%)[1]GoodGoodModerate
Sample Throughput High (automated methods available)[1]ModerateModerateHigh
Robustness Generally high, but requires careful validation[7]ModerateHighModerate

Robustness Evaluation of a Validated LC-MS/MS Method

Robustness testing involves intentionally varying critical method parameters to assess the method's resilience to small changes that may occur during routine use.[8][9] The following table presents typical results from a robustness study of a validated LC-MS/MS method for hydroxycotinine analysis.

Parameter Varied Variation Impact on Results (e.g., % Change in Concentration) System Suitability
Mobile Phase Composition ± 2% organic content< 5%Passed
Mobile Phase pH ± 0.2 units< 5%Passed
Column Temperature ± 5 °C< 3%Passed
Flow Rate ± 10%< 8%Passed
Injection Volume ± 20%< 4%Passed

These results demonstrate that the validated LC-MS/MS method is robust, with minor variations in key parameters having a minimal impact on the final quantitative results.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is commonly used for the preparation of plasma or serum samples.[4][5]

  • To 100 µL of the biological matrix (plasma, serum, or urine), add an internal standard solution.

  • Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are performed as follows:

  • Liquid Chromatography:

    • Column: A C18 or phenyl-hexyl column is typically used.[4]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.[10][11]

    • Flow Rate: A typical flow rate is between 0.3 and 0.7 mL/min.[6][11]

    • Column Temperature: The column is maintained at a constant temperature, for example, 30 °C.[6]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for hydroxycotinine and its internal standard.[10]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the evaluation of the hydroxycotinine method.

Experimental Workflow for Hydroxycotinine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile/Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18/Phenyl-Hexyl Column) Injection->Separation Detection Mass Spectrometric Detection (ESI+, MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for hydroxycotinine analysis.

Robustness Testing Logic Define_Params Define Critical Method Parameters Vary_Params Deliberately Vary Parameters (e.g., pH, Temp, Flow Rate) Define_Params->Vary_Params Analyze_Samples Analyze QC Samples under Varied Conditions Vary_Params->Analyze_Samples Evaluate_Impact Evaluate Impact on Results (Accuracy, Precision) Analyze_Samples->Evaluate_Impact Assess_Robustness Assess Method Robustness Evaluate_Impact->Assess_Robustness

Caption: Logical flow for robustness testing.

References

correlation of plasma and urine hydroxycotinine levels using (Rac)-Hydroxycotinine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of biological matrix is a critical decision in pharmacokinetic and toxicological studies. This guide provides an objective comparison of plasma and urine for the quantification of hydroxycotinine, a major metabolite of nicotine, with a focus on studies utilizing (Rac)-Hydroxycotinine-d3 as an internal standard.

The correlation of hydroxycotinine levels between plasma and urine is a key consideration for monitoring nicotine exposure and metabolism. While both matrices have their utility, studies consistently demonstrate that plasma is a more reliable biological source for the determination of the nicotine metabolite ratio (NMR), which is the ratio of 3-hydroxycotinine to cotinine.[1][2][3][4] This is attributed to the higher consistency and stronger agreement in measurements observed in plasma compared to urine.[1][2][3][4]

Quantitative Data Summary

A multi-laboratory study involving 35 smokers provides a comprehensive comparison of hydroxycotinine concentrations and the nicotine metabolite ratio (NMR) in both plasma and urine. The data highlights the variability in urine measurements compared to the more consistent results obtained from plasma.

ParameterBiological MatrixConcentration RangePearson Correlation (r) between methodsKey Findings
3-Hydroxycotinine (3HC) Plasma15.0 – 236.0 ng/mL> 0.96 (P < 0.0001)Strong agreement and high correlation between different analytical methods.[1][2]
3-Hydroxycotinine (3HC) Urine249.8 – 19409.8 ng/mL0.66 – 0.98 (P < 0.0001)Weaker agreement and less strong correlation between methods compared to plasma.[1][2][3][4]
Nicotine Metabolite Ratio (NMR) Plasma0.11 – 1.23> 0.96 (P < 0.0001)Very reliable and robust to differences in analytical protocols.[1][2][3][4]
Nicotine Metabolite Ratio (NMR) Urine0.34 – 12.400.66 – 0.98 (P < 0.0001)Weaker agreement and less robust compared to plasma.[1][2][3][4]

Nicotine Metabolism Pathway

The metabolic conversion of nicotine to cotinine and subsequently to 3-hydroxycotinine is primarily mediated by the cytochrome P450 enzyme CYP2A6 in the liver. This pathway is a critical determinant of nicotine clearance and individual smoking behaviors.

Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 Hydroxycotinine trans-3'-Hydroxycotinine Cotinine->Hydroxycotinine CYP2A6

Metabolic pathway of nicotine to hydroxycotinine.

Experimental Protocols

The quantification of hydroxycotinine in plasma and urine is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing.

Sample Preparation

Plasma:

  • To 100 µL of plasma, add 10 µL of internal standard working solution (this compound).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Urine:

  • To 50 µL of urine, add 10 µL of internal standard working solution (this compound).

  • Add 440 µL of water or a suitable buffer to dilute the sample.

  • Vortex for 30 seconds.

  • If necessary, perform solid-phase extraction (SPE) for sample clean-up.

  • Inject an aliquot of the diluted or extracted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and methanol or acetonitrile with a small amount of formic acid or ammonium formate is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The transitions for hydroxycotinine and this compound are monitored.

Experimental Workflow

The overall workflow for the analysis of hydroxycotinine in biological samples involves several key steps from sample collection to data interpretation.

cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Protein_Precipitation Protein Precipitation (Plasma) Plasma->Protein_Precipitation Urine Urine Dilution Dilution (Urine) Urine->Dilution LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS Dilution->LC_MSMS Quantification Quantification LC_MSMS->Quantification Correlation_Analysis Correlation Analysis Quantification->Correlation_Analysis

General experimental workflow for hydroxycotinine analysis.

Conclusion

Based on the available evidence, plasma is the preferred matrix for the accurate and reproducible quantification of hydroxycotinine and the determination of the nicotine metabolite ratio. The correlation of hydroxycotinine levels between plasma and urine can be influenced by various factors, including hydration status and urine pH, leading to greater variability in urine measurements. For studies requiring high precision and comparability across different laboratories and methodologies, plasma is the recommended biological fluid. The use of a robust analytical method, such as LC-MS/MS with a deuterated internal standard like this compound, is crucial for obtaining reliable data regardless of the matrix chosen.

References

Safety Operating Guide

Navigating the Safe Disposal of (Rac)-Hydroxycotinine-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of (Rac)-Hydroxycotinine-d3, a deuterated metabolite of cotinine, which is itself a metabolite of nicotine.

This compound , like its non-hydroxylated counterpart rac-Cotinine-d3, is classified as a chemical that requires careful disposal through an approved waste management facility.[1] Safety data sheets for the closely related rac-Cotinine-d3 indicate that it is harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, proper personal protective equipment (PPE), including gloves and eye protection, should be worn during handling and disposal.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are familiar with the material's safety data sheet (SDS) and have access to appropriate PPE.

Hazard ClassificationPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed.[1][2] Do not eat, drink, or smoke when using this product.
Skin Irritation Causes skin irritation.[1][2] Wear protective gloves.[1][2]
Eye Irritation Causes serious eye irritation.[1][2] Wear eye/face protection.[1]
Respiratory Irritation May cause respiratory irritation.[1][2] Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. It must not be disposed of in standard trash or poured down the drain.

  • Waste Segregation : Isolate waste containing this compound from other laboratory waste streams. This includes contaminated labware, unused product, and any rinsate from cleaning contaminated equipment. At a minimum, chemical waste should be segregated into categories such as acids, bases, halogenated solvents, and non-halogenated solvents.[3]

  • Container Selection : Use a dedicated, compatible, and clearly labeled waste container. The container must have a tightly fitting lid to prevent spills and the release of vapors.[3][4] For liquid waste, do not fill the container to more than 90% of its capacity to allow for expansion.[4]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Also, indicate the approximate concentration and quantity.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5] Follow any specific storage temperature conditions provided by the manufacturer.

  • Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Adhere to all local, state, and federal regulations for hazardous waste disposal.

While deuterium itself is a stable, naturally occurring isotope of hydrogen and does not pose a significant environmental threat, the organic molecule it is attached to dictates the disposal protocol.[5] Therefore, the entire compound must be treated with the same caution as its non-deuterated counterpart.

Disposal Workflow

G cluster_prep Preparation cluster_contain Containment cluster_manage Management cluster_final Final Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection) segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container seal Securely Seal Container (Fill <90%) container->seal storage Store in Designated Secure Area seal->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal via Approved Waste Facility contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling (Rac)-Hydroxycotinine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling (Rac)-Hydroxycotinine-d3, a deuterated derivative of a nicotine metabolite. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Hazard Information

This compound, while not having a specific Safety Data Sheet (SDS), is closely related to (Rac)-Cotinine-d3. Based on the data for this analog, this compound should be handled as a hazardous substance. The primary hazards are:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

Therefore, it is crucial to avoid inhalation, ingestion, and contact with skin and eyes.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash GogglesMust be worn at all times in the laboratory to protect against splashes and airborne particles.[3][4]
Face ShieldRecommended when there is a significant risk of splashing, to provide an additional layer of protection for the face.[3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile)Disposable nitrile gloves are suitable for incidental contact.[3][4] For prolonged handling, consider thicker, reusable gloves and consult the manufacturer's chemical resistance guide.
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and clothing from contamination.[3][5]
Respiratory Protection Use in a Fume HoodAll handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
RespiratorIf a fume hood is not available or if there is a risk of aerosol generation, a properly fitted respirator may be required. Consult with your institution's Environmental Health and Safety (EHS) department.[3]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures safety at every stage of handling this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.

Handling and Use
  • Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure to prevent the dispersal of dust.

  • Spill Preparedness: Have a spill kit readily available. In case of a spill, follow your institution's established procedures for hazardous material cleanup.

Disposal Plan

This compound, as a nicotine metabolite, falls under strict disposal regulations. Nicotine and its derivatives are classified by the Environmental Protection Agency (EPA) as an acute hazardous waste with the waste code P075.[6]

  • Waste Segregation: Do not mix this compound waste with other chemical or non-hazardous waste.

  • Containerization: Collect all waste, including contaminated PPE and disposable labware, in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the chemical name.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the collection and disposal of P075 waste.[6] They will provide the necessary waste containers and arrange for proper disposal by a licensed hazardous waste contractor.

Experimental Protocol: Weighing and Solubilizing a Powdered Compound

This protocol outlines a standard procedure for safely handling a powdered chemical like this compound.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment (spatula, weigh boat, vial, solvent, etc.) and place them inside the fume hood.

  • Weighing:

    • Place a weigh boat on the analytical balance inside the fume hood and tare the balance.

    • Carefully transfer the desired amount of this compound powder from the storage container to the weigh boat using a clean spatula.

    • Record the weight.

  • Solubilization:

    • Carefully transfer the weighed powder into a labeled vial.

    • Using a pipette, add the desired solvent to the vial.

    • Cap the vial securely and mix until the solid is fully dissolved.

  • Cleanup:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate cleaning agent.

    • Dispose of the weigh boat and any other contaminated disposable items in the designated hazardous waste container.

    • Remove gloves and wash hands thoroughly.

Visualizing Safety Workflows

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.

Hazard_Control_Workflow cluster_assessment Risk Assessment cluster_control Control Measures Identify_Hazards Identify Hazards (SDS, Literature) Assess_Risks Assess Risks (Exposure Potential) Identify_Hazards->Assess_Risks informs Engineering_Controls Engineering Controls (Fume Hood) Assess_Risks->Engineering_Controls dictates Administrative_Controls Administrative Controls (SOPs, Training) Engineering_Controls->Administrative_Controls supplemented by PPE Personal Protective Equipment (Gloves, Goggles) Administrative_Controls->PPE requires Safe_Handling Safe Handling of This compound PPE->Safe_Handling enables Chemical_Handling_Workflow Start Start Receiving Receiving and Inspection Start->Receiving Storage Secure Storage Receiving->Storage Preparation Preparation in Fume Hood Storage->Preparation Weighing Weighing Preparation->Weighing Solubilization Solubilization Weighing->Solubilization Experimentation Experimental Use Solubilization->Experimentation Waste_Collection Waste Collection (P075 Labeled Container) Experimentation->Waste_Collection Decontamination Decontamination of Work Area Waste_Collection->Decontamination Disposal Disposal via EHS Decontamination->Disposal End End Disposal->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Rac)-Hydroxycotinine-d3
Reactant of Route 2
(Rac)-Hydroxycotinine-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.